molecular formula C18H18N8O7S3 B585372 Ceftriaxone-d3 CAS No. 1132650-38-4

Ceftriaxone-d3

Katalognummer: B585372
CAS-Nummer: 1132650-38-4
Molekulargewicht: 557.589
InChI-Schlüssel: VAAUVRVFOQPIGI-SBUQEZGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftriaxone-d3 is a deuterium-labeled stable isotope of the broad-spectrum, third-generation cephalosporin antibiotic, ceftriaxone. It serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative assays, enabling accurate pharmacokinetic studies, therapeutic drug monitoring, and metabolic research by correcting for analytical variability. As the deuterated analog, Ceftriaxone-d3 shares the core structure and mechanism of action with its unlabeled counterpart. Ceftriaxone is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, which disrupts the final stage of peptidoglycan cross-linking in the cell wall. This inhibition leads to the formation of defective cell walls that are susceptible to osmotic lysis, resulting in bacterial cell death . Ceftriaxone demonstrates high potency and a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria. It is characterized by its stability against hydrolysis by a variety of β-lactamases, including penicillinases and cephalosporinases . Beyond its conventional antibacterial application, recent investigative studies have explored novel applications of ceftriaxone at sub-inhibitory concentrations, indicating potential as a quorum sensing inhibitor (QSI) in pathogens like Pseudomonas aeruginosa , which may suppress virulence factors such as biofilm formation, hemolysin production, protease activity, and pyocyanin production without affecting bacterial viability . This product is intended for research purposes only, providing scientists with a reliable tool for advanced analytical method development and investigations into the pharmacokinetic and pharmacodynamic properties of ceftriaxone, including its volume of distribution, protein binding, and elimination half-life .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-SBUQEZGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Ceftriaxone-d3 (CAS 1132650-38-4)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level insights for researchers utilizing Ceftriaxone-d3. It moves beyond basic catalog data to address the specific bioanalytical challenges associated with this compound, particularly the isotopic interference phenomena inherent to sulfur-rich antibiotics.

High-Precision Internal Standard for Bioanalysis

Executive Summary & Core Utility

Ceftriaxone-d3 (CAS 1132650-38-4) is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone. It serves as the "Gold Standard" Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.

However, unlike simple carbon-based drugs, Ceftriaxone-d3 presents a unique "Isotopic Overlap Challenge" due to the high sulfur content of the native molecule. This guide details the physicochemical properties, the specific interference mechanism, and the validated protocols required to use this standard effectively in Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.

Chemical Profile & Physicochemical Properties

The deuterium labeling is located on the methoxyimino moiety of the C7 acyl side chain. This position is metabolically stable and retains the label during the primary fragmentation pathway used in MRM (Multiple Reaction Monitoring).

PropertySpecification
CAS Number 1132650-38-4 (Disodium Salt)
Chemical Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino )acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₈H₁₃D₃N₈Na₂O₇S₃
Molecular Weight ~602.56 g/mol (Disodium Salt) / ~557.60 g/mol (Free Acid)
Isotopic Purity Typically ≥ 99% Deuterium enrichment
Solubility Soluble in Water, Methanol, and DMSO.[1][2][3][4][5] Slightly soluble in Ethanol.
pKa Acidic (Carboxylic acid ~3.0, Amino-thiazole ~3.2, Enolic -OH ~4.0)
Storage -20°C, Hygroscopic. Protect from light (photolabile).
Critical Technical Insight: The "3-Sulfur" Isotope Effect

Expertise Note: A common failure mode in Ceftriaxone assays is the non-linearity of the Internal Standard response at high analyte concentrations. This is not ion suppression, but isotopic crosstalk .

The Mechanism: Native Ceftriaxone (C₁₈H₁₈N₈O₇S₃) contains three sulfur atoms. Sulfur-34 (³⁴S) has a natural abundance of ~4.2%.

  • The probability of a molecule containing heavy isotopes creates a significant "M+3" peak in the native spectrum.

  • Native M+0: 555 m/z[3]

  • Native M+3: 558 m/z (Overlap with IS Precursor)

  • IS M+0: 558 m/z

At high physiological concentrations (e.g., >100 µg/mL in plasma), the M+3 isotope of the native drug contributes a signal to the 558 transition, artificially inflating the IS peak area.

Mitigation Strategy (The "Self-Validating" Protocol):

  • High IS Concentration: Spike Ceftriaxone-d3 at a concentration significantly higher than typical trace assays (e.g., 5–10 µg/mL) to render the M+3 contribution negligible.

  • Crosstalk Check: Run a "ULOQ (Upper Limit of Quantification) without IS" sample. If the signal in the IS channel (558/399) exceeds 5% of the typical IS response, you must mathematically correct for the contribution or dilute samples.

Optimized LC-MS/MS Method Development

The following parameters are derived from validated methods for human plasma and tissue analysis.

A. Mass Spectrometry (MRM Parameters)

Ionization: ESI Positive Mode Source Temperature: 500°C - 600°C (Compound is thermally sensitive; avoid excessive heat).

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Structural Logic
Ceftriaxone (Native) 555.0 m/z396.1 m/z20–25Loss of Triazine ring (Side chain R2)
Ceftriaxone-d3 (IS) 558.0 m/z 399.1 m/z 20–25Label on R1 (Methoxy) is retained
B. Chromatographic Conditions

Ceftriaxone is highly polar and acidic. Standard C18 columns often yield poor retention or tailing.

  • Column: HSS T3 or C18 Polar Embedded (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffer is critical for peak shape).[6]

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this analyte).

LC_Gradient cluster_gradient Gradient Profile (Total Run: 6.0 min) Start 0.0 min 5% B Hold 0.5 min 5% B Start->Hold Load Ramp 3.5 min 90% B Hold->Ramp Elution Wash 4.5 min 90% B Ramp->Wash Clean Reequil 4.6 - 6.0 min 5% B Wash->Reequil Reset

Figure 1: Recommended LC Gradient Profile for Ceftriaxone-d3 separation.

Sample Preparation Workflow

Protein precipitation (PPT) is the preferred method due to Ceftriaxone's high polarity, which makes Liquid-Liquid Extraction (LLE) difficult without ion-pairing agents.

SamplePrep Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Ceftriaxone-d3 in MeOH) Conc: 5 µg/mL Sample->IS_Add Precip Protein Precipitation Add 150 µL Acetonitrile IS_Add->Precip Vortex Vortex Mix (30 sec) Centrifuge Centrifuge 10,000 x g @ 4°C (10 min) Vortex->Centrifuge Precip->Vortex Dilution Dilute Supernatant 1:4 with Mobile Phase A Centrifuge->Dilution Supernatant Transfer Inject LC-MS/MS Injection (5 µL) Dilution->Inject

Figure 2: Optimized Protein Precipitation Workflow minimizing matrix effects.

Protocol Notes:

  • Acidification: Do not add strong acid (HCl) during precipitation as Ceftriaxone can degrade to Ceftriaxone-lactam under highly acidic conditions over time.

  • Temperature: Keep all reagents and the autosampler at 4°C. The beta-lactam ring is susceptible to hydrolysis at room temperature.

Validation & Quality Assurance

To ensure Trustworthiness and Integrity of the data, the following criteria must be met:

  • Linearity: R² > 0.995 over the range of 1.0 – 200 µg/mL.

  • Isotope Contribution Factor: The signal of the IS in the presence of ULOQ (native) must be < 20% of the LLOQ IS response (or mathematically corrected).

  • Stability:

    • Stock Solution: Stable for 1 month at -20°C in water/methanol (50:50).

    • Autosampler: Stable for ~24 hours at 10°C. Degradation products (isomerization) may appear as pre-peaks.

References
  • Wongchang, T. et al. (2019). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.

  • Lin, Y. et al. (2021). "Antibiotics accumulate in Klebsiella pneumoniae liver abscesses but fail to eliminate antibiotic-tolerant populations." PNAS.

  • Decosterd, L.A. et al. (2018). "Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma." Journal of Chromatography B.

  • PubChem Compound Summary. "Ceftriaxone-d3." National Center for Biotechnology Information.

  • Toronto Research Chemicals. "Ceftriaxone-d3 Disodium Salt Data Sheet."

Sources

Technical Guide: Ceftriaxone-d3 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Precision Weighing, Molecular Characterization, and Bioanalytical Application[1]

Part 1: Executive Summary & Core Utility

Ceftriaxone-d3 Disodium Salt is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone.[1][2] It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1]

By incorporating three deuterium atoms (


) into the methoxyimino moiety, this compound provides a mass shift of +3 Da relative to the native analyte.[1] This shift is sufficient to avoid isotopic overlap (cross-talk) with the natural M+2 isotope of native Ceftriaxone, while maintaining identical chromatographic retention time and ionization efficiency.[1]

Target Audience: Bioanalytical Chemists, DMPK Scientists, and QC Analysts.[1]

Part 2: Molecular Identity & Physicochemical Properties[1]

The accurate preparation of calibration standards relies on distinguishing between the Free Acid , the Anhydrous Salt , and the Hydrated Salt .[1] Confusion between these forms is the leading cause of quantitative bias in pharmacokinetic (PK) assays.[1]

The Molecular Weight Matrix

The following table provides the definitive molecular weights required for stoichiometric calculations.

Chemical FormMolecular FormulaMW ( g/mol )Application Note
Ceftriaxone-d3 (Free Acid)

557.60 Theoretical basis for molarity.[1]
Ceftriaxone-d3 Disodium (Anhydrous)

601.56 Primary Reference for salt correction.[1]
Ceftriaxone-d3 Disodium (Hemiheptahydrate)

~664.61 Common commercial solid form.[1]
Native Ceftriaxone Disodium (Ref)

598.54For comparison (Mass shift = 3.02 Da).[1]

Critical Insight: Most commercial "Ceftriaxone-d3 Disodium" is supplied as a hydrate (often hemiheptahydrate).[1] You cannot use the theoretical anhydrous weight (601.[1]56) for weighing without correcting for water content found in the specific Certificate of Analysis (CoA).

Structural Localization of the Isotope

The deuterium label is located on the methoxy group of the oxime moiety attached to the aminothiazole ring.[1] This position is metabolically stable and does not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, unlike amide protons.[1]

CeftriaxoneStructure cluster_legend Figure 1: Structural Hierarchy & Label Position Core Beta-Lactam Core (Cephalosporin Nucleus) R2 C3 Side Chain (Triazine Ring) Core->R2 Thioether Link R1 C7 Side Chain (Aminothiazole Ring) R1->Core Amide Bond Label Deuterium Label (-OCD3 Methoxyimino) Label->R1 Stable Ether Linkage

Figure 1: The deuterium label (


) is attached to the C7 side chain, ensuring stability during ionization.[1][3]

Part 3: Bioanalytical Application (LC-MS/MS)

Mass Spectrometry Transitions

To establish a selective Multiple Reaction Monitoring (MRM) method, the following transitions are standard. The fragmentation typically involves the loss of the triazine side chain or cleavage of the beta-lactam ring, but the fragment containing the methoxy-d3 group must be monitored.[1]

  • Ionization Mode: Positive ESI (

    
    )
    
  • Native Transition:

    
     555.1 
    
    
    
    396.1[1]
  • IS Transition (d3):

    
     558.1 
    
    
    
    399.1[1]
Analytical Workflow

The following diagram illustrates the integration of Ceftriaxone-d3 into a regulated bioanalytical workflow.

Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Ceftriaxone-d3) Sample->IS_Add Spike Precip Protein Precipitation (MeOH/AcN) IS_Add->Precip Mix Centrifuge Centrifugation (10,000 x g) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Ratio Area_Analyte / Area_IS) MS->Data

Figure 2: LC-MS/MS Workflow.[1] The IS is added prior to extraction to compensate for recovery variations.

Part 4: Experimental Protocol (Stock Preparation)

Objective: Prepare a primary stock solution of Ceftriaxone-d3 at 1.0 mg/mL (free acid equivalent).

The "Salt Factor" Calculation

Because the reference standard is a disodium salt (and likely hydrated), you must calculate the Purity-Corrected Mass to weigh.[1]

Formula:


[1]

Where:

  • 
    : Target concentration of Free Acid (e.g., 1.0 mg/mL).
    
  • 
    : Volume of solvent (e.g., 10.0 mL).
    
  • 
    : Chemical purity from CoA (decimal, e.g., 0.98).[1]
    
  • 
    : Water content from CoA (decimal, e.g., 0.10 for ~10% water).[1]
    
  • 
    : Salt conversion factor (Free Acid MW / Anhydrous Salt MW).[1]
    
    • 
      [1]
      
Step-by-Step Methodology
  • Equilibration: Allow the Ceftriaxone-d3 vial to reach room temperature (20-25°C) before opening to prevent condensation (the salt is hygroscopic).

  • Weighing: Using a microbalance (readability 0.01 mg), weigh the calculated amount into a deactivated amber glass vial.

    • Why Amber? Cephalosporins are light-sensitive (photo-degradation).[1]

    • Why Deactivated? Minimizes adsorption to glass surfaces.[1]

  • Solubilization: Dissolve in 50:50 Water:Methanol .

    • Note: Pure methanol may cause precipitation of the disodium salt.[1] Water is required to dissociate the salt, while methanol aids in subsequent solubility and stability.[1]

  • Sonication: Sonicate for 2 minutes to ensure complete dissolution.

  • Storage: Aliquot immediately into single-use PP tubes and store at -80°C . Stability is typically < 1 month at -20°C due to beta-lactam ring hydrolysis [1].[1]

References

  • Ceftriaxone Sodium (Anhydrous) - PubChem Compound Summary . National Center for Biotechnology Information.[1] (2024).[1][2][4] PubChem. Available at: [Link]

  • Ceftriaxone-d3 Disodium Salt Reference Standard . Pharmaffiliates. Available at: [Link]

Sources

Technical Guide: Ceftriaxone vs. Ceftriaxone-d3 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftriaxone , a third-generation cephalosporin, is a cornerstone antibiotic for treating severe bacterial infections. In the context of Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is non-negotiable.

Ceftriaxone-d3 serves as the critical Stable Isotope-Labeled Internal Standard (SIL-IS) for these assays. By incorporating three deuterium atoms into the methoxyimino moiety, it mimics the physicochemical behavior of the analyte while providing a distinct mass shift (+3 Da). This guide dissects the structural nuances, mass spectrometric behavior, and specific experimental protocols required to utilize Ceftriaxone-d3 effectively, with a specific focus on overcoming isotopic interference challenges.

Part 1: Structural & Physicochemical Characterization[1]

The efficacy of Ceftriaxone-d3 as an internal standard relies on its ability to track the analyte through extraction and ionization while remaining spectrally distinct.

Chemical Structure Comparison

The fundamental difference lies in the methoxyimino side chain attached to the aminothiazole ring.

  • Ceftriaxone (Native): Contains a standard methoxy group (

    
    ).
    
  • Ceftriaxone-d3 (SIL-IS): The methyl hydrogens are replaced by deuterium (

    
    ).
    
FeatureCeftriaxone (Native)Ceftriaxone-d3 (IS)
Molecular Formula


Molar Mass 554.58 g/mol 557.60 g/mol
Monoisotopic Mass 554.05 Da557.07 Da
Label Position N/AMethoxyimino group (

)
LogP ~ -1.7 (Hydrophilic)~ -1.7 (Identical)
pKa (Acidic) ~ 3.0 (Carboxylic acid)~ 3.0 (Identical)
Structural Visualization

The following diagram highlights the specific site of deuteration and the fragmentation logic used in MS/MS.

CeftriaxoneStructure Native Ceftriaxone (Native) Mass: 554.05 R-O-CH3 Core Beta-Lactam Core (Identical Scaffold) Native->Core Contains SideChain Methoxyimino Moiety (Site of Labeling) Native->SideChain Has -OCH3 D3 Ceftriaxone-d3 (IS) Mass: 557.07 R-O-CD3 D3->Core Contains D3->SideChain Has -OCD3 (Stable Label)

Figure 1: Structural relationship between the analyte and its deuterated isotopologue.

Part 2: Mass Spectrometry & Isotopic Interference[2]

This is the most critical technical section. While Ceftriaxone-d3 is the industry standard, it presents a specific challenge due to the sulfur-rich nature of the molecule.

The "Sulfur Problem" (Isotopic Cross-talk)

Ceftriaxone contains three sulfur atoms. Sulfur has a significant natural heavy isotope (


, ~4.2% abundance).
  • The Risk: The natural isotope distribution of native Ceftriaxone creates an "M+3" peak (due to combinations of

    
    , 
    
    
    
    , and
    
    
    ) that can overlap with the Ceftriaxone-d3 precursor ion (m/z 558).
  • The Consequence: If the concentration of native Ceftriaxone is extremely high (e.g.,

    
     samples), the "M+3" signal from the native drug contributes to the Internal Standard channel, leading to IS signal suppression  or quantification bias .
    

Mitigation Strategy:

  • Chromatographic Separation: While IS and analyte usually co-elute, slight separation (due to the deuterium isotope effect) can sometimes help, though not ideal for compensating matrix effects.

  • Calibration Range: Ensure the Upper Limit of Quantification (ULOQ) does not saturate the detector or create excessive isotopic overlap.

  • Alternative IS: If interference >5%, consider Ceftriaxone-d6 or a structural analog like Cefotaxime (though a SIL-IS is always preferred).

MRM Transitions

For quantitative bioanalysis (LC-MS/MS), Multiple Reaction Monitoring (MRM) is used.[1] The fragmentation usually involves the cleavage of the amide bond or the triazine ring.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Notes
Ceftriaxone 555.1

396.1~18-25Primary Quantifier
Ceftriaxone 555.1

324.0~30Qualifier
Ceftriaxone-d3 558.1

399.1~18-25Retains Label
Ceftriaxone-d3 558.1

327.0~30Retains Label

Note: The shift from 396 to 399 confirms that the fragment ion retains the methoxyimino group where the deuterium is located.

Part 3: Validated Experimental Protocol

The following workflow is designed for human plasma but is adaptable to other matrices. It prioritizes protein precipitation (PPT) for throughput.

Reagents & Materials
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the

    
    -lactam ring).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm.

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 50-100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 20 µL of Ceftriaxone-d3 working solution (e.g., 5 µg/mL in 50:50 MeOH:Water).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Optional): If sensitivity is too high or matrix effect is strong, dilute the supernatant 1:1 with Mobile Phase A before injection.

LC-MS/MS Workflow Diagram

Workflow Sample Plasma Sample (Contains Ceftriaxone) IS_Add Add Ceftriaxone-d3 (Internal Standard) Sample->IS_Add PPT Protein Precipitation (Acetonitrile, Vortex) IS_Add->PPT Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge Injection LC Injection (C18 Column, Acidic MP) Centrifuge->Injection Supernatant MS_Detection MS/MS Detection (ESI+, MRM Mode) Injection->MS_Detection Data Quantification (Ratio Native/d3) MS_Detection->Data

Figure 2: Optimized bioanalytical workflow for Ceftriaxone quantification.

Part 4: Stability & Handling

Stability of the Deuterium Label

The methoxyimino (


) bond is chemically robust. Unlike deuterium placed on exchangeable sites (like -OH or -NH), the deuterium on the methyl group does not undergo Hydrogen-Deuterium Exchange (HDX) in aqueous mobile phases. This ensures the mass shift remains constant throughout the run.
Beta-Lactam Instability

Both Ceftriaxone and Ceftriaxone-d3 contain a labile


-lactam ring.[1]
  • Storage: Stock solutions must be stored at -20°C or -80°C.

  • pH Sensitivity: Avoid alkaline buffers. Hydrolysis occurs rapidly at pH > 7.5. Maintain processed samples at 4°C in the autosampler.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71314627, Ceftriaxone-d3. Retrieved from [Link][2]

  • Wong, Y., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Retrieved from [Link]

  • Page-Sharp, M., et al. (2017). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole. CORE. Retrieved from [Link]

Sources

Optimizing Bioanalysis of Ceftriaxone: The Critical Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

Ceftriaxone, a third-generation cephalosporin, presents a unique paradox in bioanalysis. While it is clinically ubiquitous, its quantification in plasma via LC-MS/MS is notoriously difficult due to two factors: extreme polarity and beta-lactam instability .[1][2]

Standard external calibration often fails to account for the variable matrix suppression observed in hemolytic or hyperlipidemic plasma. Consequently, the use of a Stable Isotope Labeled Internal Standard (SIL-IS)—specifically Ceftriaxone-d3 —is not merely a recommendation; it is a prerequisite for data integrity.[1][2]

This guide details the physicochemical properties of Ceftriaxone-d3, the "Deuterium Effect" in chromatography, and a self-validating protocol to overcome the inherent isotopic cross-talk that often ruins assay linearity.

Physicochemical Profile: Native vs. Deuterated

To design a robust assay, one must understand the structural differences between the analyte and its dimensional anchor.

Table 1: Comparative Properties

PropertyNative Ceftriaxone (Disodium)Ceftriaxone-d3 (Internal Standard)Impact on Bioanalysis
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃C₁₈H₁₃D₃ N₈Na₂O₇S₃+3 Da mass shift allows MS discrimination.[1][2]
Monoisotopic Mass ~554.0 Da (Free Acid)~557.0 Da (Free Acid)Precursor ion selection (M+H)⁺.[1][2]
Label Position N/ATrideuteromethyl (-CD₃) on the triazine ring.[1][2]Metabolic Stability: The methyl group is chemically stable, preventing H/D back-exchange in aqueous solvents.
pKa 3.0 (COOH), 3.2 (NH₃⁺), 4.1 (Enol)IdenticalCo-extraction efficiency is maintained across pH ranges.[1][2]
Solubility High (Water), Low (Organic)IdenticalRequires high aqueous content in mobile phase start.[1][2]
The "Deuterium Isotope Effect" in Chromatography

A common misconception is that SIL-IS co-elutes perfectly with the analyte. In Reverse Phase LC (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds, reducing the hydrophobic surface area.

  • Observation: Ceftriaxone-d3 may elute 0.05–0.10 minutes earlier than native Ceftriaxone.[1][2]

  • Risk: If the matrix suppression zone (e.g., phospholipids) elutes exactly between the IS and the Analyte, the IS will not compensate correctly.

  • Mitigation: Ensure the retention factor (

    
    ) is 
    
    
    
    to move both compounds away from the solvent front and early-eluting salts.[2]

Critical Validation: The Isotopic Cross-Talk Challenge

The most frequent failure mode in Ceftriaxone-d3 assays is Isotopic Contribution .

Native Ceftriaxone contains three Sulfur atoms (


) and 18 Carbon atoms (

).[1][2] Natural isotopes (

~4.2% abundance;

~1.1% abundance) create a natural "M+3" isotope peak that overlaps exactly with the Ceftriaxone-d3 monoisotopic peak.[1][2]
Diagram 1: The Isotopic Interference Mechanism

The following diagram illustrates why high concentrations of native drug can falsify the Internal Standard signal.

IsotopeInterference Native Native Ceftriaxone (High Conc.) MassSpec Mass Spectrometer (Q1 Selection) Native->MassSpec Inject Signal_IS Signal: m/z 558 (IS Channel) Native->Signal_IS Interference! Natural M+3 Isotope (~1-2% abundance) IS Ceftriaxone-d3 (Fixed Conc.) IS->MassSpec Inject IS->Signal_IS Primary Ion (M+0) Signal_Native Signal: m/z 555 (Analyte Channel) MassSpec->Signal_Native Primary Ion (M+0)

Caption: High concentrations of Native Ceftriaxone contribute a "false" signal to the IS channel (m/z 558) due to naturally occurring Sulfur-34 and Carbon-13 isotopes.[1][2]

Corrective Action:

  • Increase IS Concentration: Use a higher concentration of Ceftriaxone-d3 (e.g., 500 ng/mL) to make the native interference negligible by comparison.

  • Upper Limit of Quantification (ULOQ) Cap: Do not extend the calibration curve unnecessarily high. Cap it at clinically relevant peaks (e.g., 200 µg/mL) to limit M+3 abundance.[1]

Experimental Protocol: Stability-First Extraction

Ceftriaxone contains a labile beta-lactam ring.[1][2][3] It degrades rapidly at pH > 8.0 and pH < 5.0. However, protein precipitation (PPT) often requires acid.[1][2]

The Solution: A buffered "Crash" approach.

Reagents[1][2]
  • Internal Standard Working Solution: Ceftriaxone-d3 at 5 µg/mL in water.[1][2]

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid (Acidification is necessary to protonate the carboxylic acid for retention, but exposure time must be minimized).

Step-by-Step Workflow

ExtractionProtocol cluster_0 Sample Pre-Treatment cluster_1 Protein Precipitation (PPT) cluster_2 Analysis Plasma 50 µL Plasma Sample IS_Add Add 20 µL IS (d3) (Mix gently) Plasma->IS_Add Crash Add 200 µL Acetonitrile (with 0.1% Formic Acid) IS_Add->Crash Immediate Vortex Vortex 1 min Centrifuge 10 min @ 10k xg Crash->Vortex Supernatant Transfer 100 µL Supernatant Vortex->Supernatant Dilute Dilute 1:1 with Water (To match initial mobile phase) Supernatant->Dilute Critical Step: Prevents peak fronting Inject Inject 5 µL to LC-MS/MS Dilute->Inject

Caption: Optimized PPT workflow. Dilution with water (Step 3) is critical to prevent solvent effects on early-eluting polar compounds like Ceftriaxone.[1][2]

LC-MS/MS Method Parameters

This method assumes a standard Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters TQ-XS).[1][2]

Mass Spectrometry (ESI+)[1][2]
  • Ionization: Electrospray Positive (ESI+).[1][2][4][5][6]

  • Source Temp: 500°C (High temp required for desolvation of polar droplets).[1][2]

  • MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)CE (eV)Role
Ceftriaxone 555.1396.125Quantifier
Ceftriaxone 555.1167.140Qualifier
Ceftriaxone-d3 558.1 399.1 25Internal Standard

Note: The transition 555 -> 396 corresponds to the loss of the triazine ring side chain.

Chromatography[1][3][5][6][7][8]
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex C18).[1] Standard C18 often suffers from pore dewetting with 100% aqueous loading.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][4][5][6][7]

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Load)[1][2]

    • 1.0 - 3.0 min: 5% -> 90% B (Elute)[1][2]

    • Note: Ceftriaxone usually elutes early.[2] Ensure the column is fully equilibrated.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, perform these two checks during method development:

  • The "Blank + IS" Check: Inject a blank sample containing only Internal Standard. Monitor the Native channel (555 -> 396).[1][2]

    • Pass Criteria: Signal in Native channel is < 20% of the LLOQ.

    • Failure Cause: Impure IS standard (contains non-deuterated drug).[1][2]

  • The "ULOQ + No IS" Check: Inject the highest standard (ULOQ) without Internal Standard. Monitor the IS channel (558 -> 399).[1][2]

    • Pass Criteria: Signal in IS channel is < 5% of the average IS response.

    • Failure Cause: Isotopic interference (Natural M+3).[1][2]

    • Fix: Dilute samples or increase IS concentration.[2]

References

  • Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[2] [Link][1][2]

  • Wong, G., et al. (2022).[1] Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5][6] Wellcome Open Research. [Link]

  • Page, M., et al. (2015).[1] In Vitro Ceftriaxone Stability at New-borns' Rectal pH Assessed by UV and HPLC Methods.[1][2] Walsh Medical Media.[2] [Link]

  • PubChem. (2023).[1][2] Ceftriaxone-d3 Compound Summary. National Library of Medicine. [Link][1][2]

Sources

Technical Guide: Ceftriaxone-d3 Solubility, Stability, and Stock Preparation

[1]

Executive Summary & Chemical Identity[1][2][3][4]

Ceftriaxone-d3 (typically supplied as the disodium salt) is the stable isotope-labeled internal standard (IS) required for the precise quantification of Ceftriaxone in biological matrices via LC-MS/MS.[1][2]

The critical challenge in handling Ceftriaxone-d3 lies in the dichotomy between its solubility (favored in aqueous media) and its compatibility with organic-heavy LC-MS mobile phases.[1][2] Furthermore, the beta-lactam ring inherent to the cephalosporin core presents significant stability risks in protic solvents if not managed correctly.

Chemical Profile
PropertyDetail
Compound Name Ceftriaxone-d3 Disodium Salt
Chemical Class Third-generation Cephalosporin (Beta-lactam)
Isotope Label Deuterium (d3) on the methoxyimino group
Molecular Weight ~557.6 g/mol (Disodium salt form)
Polarity High (Ionic/Polar)

Physicochemical Solubility Profile

Understanding the solubility mechanism is not merely about "what dissolves where," but why it behaves that way. This causality dictates your stock solution strategy.

Water Solubility: The Ionic Driver

Ceftriaxone-d3 is a disodium salt .[1] In water, it dissociates into the anionic ceftriaxone moiety and two sodium cations. This dissociation is thermodynamically favorable due to strong ion-dipole interactions between the water molecules and the charged species.

  • Solubility Status: Freely Soluble (>100 mg/mL).[1][2]

  • Mechanism: High dielectric constant of water (

    
    ) stabilizes the dissociated ions.
    
Methanol Solubility: The Dielectric Barrier

Methanol has a significantly lower dielectric constant (

  • Solubility Status: Sparingly Soluble to Slightly Soluble .

  • The "Salting Out" Effect: Research indicates that adding methanol to an aqueous solution of ceftriaxone sodium decreases its solubility, effectively "salting out" the compound [1, 2].[3]

  • Operational Hazard: Attempting to dissolve Ceftriaxone-d3 powder directly in 100% methanol will likely result in a suspension or extremely slow dissolution, leading to inaccurate stock concentrations.[1]

Comparative Data Summary
Solvent SystemSolubility RatingStability RiskApplication Context
Pure Water High (Freely Soluble)Moderate (Hydrolysis over time)Primary Stock Preparation
Pure Methanol Low (Sparingly Soluble)Low (if dissolved); High (Precipitation)Protein Precipitation (PPT)
50:50 Water:MeOH ModerateModerateWorking Standard Dilution
DMSO HighHigh (Oxidation/Freezing issues)Alternative Stock (Not recommended for aqueous LC modes)

Mechanism of Solvation & Stability (Visualized)

The following diagram illustrates the solvation logic and the competing risks of hydrolysis (in water) versus precipitation (in methanol).

GPowderCeftriaxone-d3(Disodium Salt Powder)WaterSolvent: Water(High Dielectric)Powder->Water Ion-DipoleInteractionMeOHSolvent: Methanol(Low Dielectric)Powder->MeOH WeakSolvationResult_WaterResult: Full Dissociation(Clear Solution)Water->Result_WaterResult_MeOHResult: Lattice Intact(Suspension/Precipitation)MeOH->Result_MeOHRisk_WaterRisk: Beta-Lactam Hydrolysis(Time/Temp Dependent)Result_Water->Risk_Water Storage > 48h @ RT

Figure 1: Solvation mechanics of Ceftriaxone-d3 disodium salt.[1][2] Note the divergence in solubility outcomes based on solvent polarity.

Validated Experimental Protocols

This section outlines the Self-Validating System for preparing standards. The protocol uses water for dissolution (to ensure accuracy) and methanol for dilution (to match LC mobile phases).[2]

Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, accurate starting concentration. Critical Constraint: Do not use 100% Methanol.

  • Equilibration: Allow the Ceftriaxone-d3 vial to reach room temperature (prevent condensation).

  • Weighing: Weigh approximately 1-2 mg of Ceftriaxone-d3 into a deactivated glass vial. Note: Correct for purity and salt form (disodium) to calculate the free acid equivalent.

  • Dissolution: Add HPLC-grade Water to achieve a concentration of 1.0 mg/mL.

    • Why? Instant dissolution ensures no solid particles remain, guaranteeing the concentration is true [3].

  • Verification: Vortex for 30 seconds. Inspect visually for clarity.

  • Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C .

    • Stability Check: Aqueous stocks are stable for ~8 weeks at -20°C but degrade within 48-72 hours at room temperature [4].[1][2]

Working Standard Preparation (LC-MS Ready)[1][4]

Objective: Dilute the stock for use as an Internal Standard (IS) spiking solution.

  • Thawing: Thaw the aqueous stock on ice.

  • Dilution Solvent: Prepare a 50:50 (v/v) Methanol:Water mixture.[2]

    • Why? This bridges the gap. It keeps the salt soluble (water content) while introducing organic solvent (methanol) to prevent shock-precipitation when injected into the LC mobile phase or added to protein precipitation samples.[1][2]

  • Procedure: Dilute the Primary Stock (1.0 mg/mL) to the target IS concentration (e.g., 100 ng/mL or 1 µg/mL) using the 50:50 diluent.

  • Usage: Use fresh. Discard working standards after 24 hours if stored at room temperature.

Stability & Degradation Pathways[1][8][9]

Researchers must be aware that "Soluble" does not mean "Stable."

Hydrolysis (The Water Trap)

In aqueous solutions, the beta-lactam ring is susceptible to hydrolytic opening. This reaction is catalyzed by:

  • pH: Optimal stability is near pH 7.5. Acidic or highly basic conditions accelerate degradation [5].

  • Temperature: Degradation follows pseudo-first-order kinetics.[1][2] At 25°C, significant degradation occurs within days. At -20°C, the reaction is kinetically stalled [6].

Methanolysis (The Organic Trap)

While less rapid than hydrolysis, beta-lactams can undergo alcoholysis (methanolysis) in pure methanol, where the methoxy group attacks the carbonyl of the beta-lactam ring. This is another reason why storing stocks in 100% methanol is ill-advised for long-term reference standards.[1][2]

Stock Preparation Workflow (Decision Tree)

WorkflowStartStart: Ceftriaxone-d3 SolidSolvent_ChoiceSelect Solvent forPrimary StockStart->Solvent_ChoicePath_MeOH100% MethanolSolvent_Choice->Path_MeOH IncorrectPath_Water100% WaterSolvent_Choice->Path_Water CorrectFail_StateFAIL: Incomplete Dissolution& Potential MethanolysisPath_MeOH->Fail_StateSuccess_StateSUCCESS: Clear Solution(1 mg/mL)Path_Water->Success_StateStorageStorage: -20°C (Critical)Success_State->StorageDilutionDilution for LC-MS:Use 50:50 MeOH:WaterStorage->Dilution Daily Use

Figure 2: Decision matrix for stock solution preparation, highlighting the critical failure point of using pure methanol.

LC-MS/MS Method Optimization

When developing the analytical method, the solubility profile dictates the sample preparation strategy.

  • Protein Precipitation (PPT): Methanol is the preferred precipitant for plasma samples containing Ceftriaxone.

    • Protocol: Add IS (in 50:50 water/MeOH) to plasma.[2][4] Add 3-4 volumes of pure Methanol. Vortex. Centrifuge.

    • Note: Although Ceftriaxone is sparingly soluble in pure methanol, the residual water in the plasma (~90% water) creates a final supernatant mixture (approx 80:20 MeOH:Water) where Ceftriaxone remains soluble [7].

  • Chromatography: Use a C18 column.[5][6]

    • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Retention: Ceftriaxone is polar; it elutes early. Ensure the column can retain polar compounds to avoid ion suppression near the void volume [8].

References

  • Yan, W., et al. (2004). Solubility and Density of the Disodium Salt Hemiheptahydrate of Ceftriaxone in Water + Methanol Mixtures. Journal of Chemical & Engineering Data, 49(6), 1691–1694. [1][2]

  • Li, Q., et al. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. Journal of Chemical & Engineering Data, 50(6).[7][8]

  • FDA. (2017).[1][2] Ceftriaxone for Injection, USP - Prescribing Information.[1][9][2] Food and Drug Administration.

  • Al-Nawwab, A. (2010).[1][2][10] Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. TSI Journals.

  • PubChem. (2023).[1][2] Ceftriaxone-d3 | C18H18N8O7S3.[1][2] National Library of Medicine. [1][2]

  • Zajac, M., et al. (2002). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Journal of Chromatography B.

  • Page, M., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Clinical Biochemistry.

  • Thermo Fisher Scientific. (2016).[1][2] Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma. Thermo Scientific Technical Notes.

Difference between Ceftriaxone-d3 and Ceftriaxone sodium

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis for Bioanalytical Applications[1][2]

Executive Summary

This guide delineates the critical distinctions between Ceftriaxone Sodium , a third-generation cephalosporin antibiotic used clinically, and Ceftriaxone-d3 , its stable isotope-labeled analog employed exclusively as an Internal Standard (IS) in quantitative bioanalysis.[1][2]

While chemically homologous, their roles are mutually exclusive: Ceftriaxone Sodium is the analyte of interest (the target), whereas Ceftriaxone-d3 is the metrological ruler used to normalize data against matrix effects and recovery variations during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Part 1: Chemical & Molecular Architecture[1][2]

The fundamental difference lies in the isotopic substitution of hydrogen atoms with deuterium (


) on the methoxyimino moiety. This modification creates a mass shift essential for mass spectrometric differentiation without significantly altering chromatographic behavior.
Comparative Physicochemical Profile[1][3][4]
FeatureCeftriaxone Sodium (Therapeutic)Ceftriaxone-d3 (Internal Standard)
Role API (Active Pharmaceutical Ingredient)Bioanalytical Internal Standard
Chemical Formula


Molecular Weight ~598.5 (Hemiheptahydrate salt)~601.6 (Disodium salt)
Monoisotopic Mass (Free Acid) 554.05 Da557.07 Da (+3 Da shift)
CAS Number 74578-69-1 (Hemiheptahydrate)1132650-38-4 (Disodium)
Isotopic Label Position None (Natural abundance)Methoxy group (

)
Clinical Status Approved for human useTOXIC / RESEARCH USE ONLY
Structural Visualization

The following diagram illustrates the specific site of deuteration on the methoxy oxime side chain, which is critical because this moiety is retained in the primary MS/MS fragment ion, ensuring the label is not lost during fragmentation.

ChemicalStructure cluster_0 Ceftriaxone Sodium (Analyte) cluster_1 Ceftriaxone-d3 (Internal Standard) node_Na Methoxy Group: -OCH3 node_Core Beta-Lactam Core (m/z 555) node_Na->node_Core Attached node_CoreD3 Beta-Lactam Core (m/z 558) node_Core->node_CoreD3 Co-elution in LC (Similar Lipophilicity) node_D3 Deuterated Methoxy: -OCD3 (+3 Da) node_D3->node_CoreD3 Attached

Caption: Structural comparison highlighting the stable isotope labeling on the methoxy group, resulting in a +3 Da mass shift.

Part 2: The Bioanalytical Imperative (Why use d3?)

In high-stakes pharmacokinetic (PK) studies, simple structural analogs (like Cefotaxime) are often insufficient as internal standards due to Matrix Effects .[1][2]

1. Correction of Matrix Effects

Biological fluids (plasma, urine) contain phospholipids and salts that can suppress or enhance ionization in the MS source.

  • Mechanism: Because Ceftriaxone-d3 is chemically nearly identical to the analyte, it co-elutes (or elutes very closely) with Ceftriaxone.[1][2]

  • Result: Both the drug and the d3-standard experience the exact same ionization suppression or enhancement at that specific moment in the gradient. The ratio of Area

    
     / Area
    
    
    
    remains constant, correcting the error.
2. The "Cross-Talk" Phenomenon (Critical Expertise)

A common pitfall in Ceftriaxone analysis is the Isotopic Contribution .

  • The Problem: Natural Ceftriaxone contains Carbon-13, Sulfur-34, etc.[1][2] The naturally occurring M+3 isotope of Ceftriaxone (approx. 558 Da) has the same mass as the Ceftriaxone-d3 monoisotopic peak.

  • The Risk: If the concentration of the drug is extremely high (e.g., Cmax samples), the M+3 isotope of the drug can "spill over" into the IS channel, artificially inflating the IS signal.

  • Mitigation: Chromatographic separation is difficult as they co-elute. The primary solution is to use a sufficiently high concentration of IS (so the interference is negligible) or mathematically correct for the isotopic contribution [1].

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Ceftriaxone in human plasma.[5][6][7] It prioritizes the stability of the beta-lactam ring, which is susceptible to hydrolysis in acidic conditions.

Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (Contains Ceftriaxone) Spike Spike Internal Standard (Ceftriaxone-d3) Sample->Spike Precip Protein Precipitation (Methanol, Neutral pH) Spike->Precip Mix Vortex Centrifuge Centrifugation (14,000 rpm, 4°C) Precip->Centrifuge Supernatant Supernatant Extraction (Dilute with Water) Centrifuge->Supernatant LC UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Co-elution

Caption: Step-by-step bioanalytical workflow ensuring matrix normalization via the d3-standard.

Detailed Methodology

1. Sample Preparation (Protein Precipitation):

  • Step: Aliquot 50 µL of plasma.

  • Spike: Add 20 µL of Ceftriaxone-d3 working solution (e.g., 5 µg/mL in water).[1][2]

  • Precipitate: Add 200 µL of Methanol. Note: Avoid highly acidic precipitation agents (like TCA) as Ceftriaxone degrades rapidly at pH < 2.[1][2]

  • Process: Vortex for 1 min, Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with HPLC-grade water to match the initial mobile phase strength.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH ~4.5 - 6.0).[1][2] Crucial: Avoid strong acids like 0.1% TFA.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 3 minutes.

3. Mass Spectrometry (MRM Parameters): The transition targets the loss of the triazine side chain, retaining the methoxy-labeled thiazole core [2].

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Ceftriaxone 555.1

396.1~18
Ceftriaxone-d3 558.1

399.1~18

Note: The +3 Da shift is maintained in the fragment (396 vs 399), confirming the label stability.

Part 4: Handling, Stability & Precautions

1. pH Sensitivity (Hydrolysis Risk): Ceftriaxone (both sodium and d3 forms) contains a beta-lactam ring and an oxime.[1][2] It is notoriously unstable in acidic solutions.

  • Protocol: Do not use 0.1% Formic Acid as a diluent for stock solutions. Use water or a buffered solution (pH 6-7).[1][2]

  • Storage: Store stock solutions at -80°C. Thawed samples should be processed within 4 hours.

2. Deuterium Isotope Effect on Retention: While d3 isotopes usually co-elute with the parent, deuterium is slightly less lipophilic than hydrogen.

  • Observation: On high-efficiency UPLC columns, Ceftriaxone-d3 may elute slightly earlier (by 0.02 - 0.05 min) than Ceftriaxone Sodium.[1][2]

  • Impact: Ensure the integration window covers both peaks if they slightly separate, though in most standard runs they will overlap perfectly [3].

3. Light Sensitivity: Both forms are photo-labile.[1][2] All preparation should occur under yellow light or in amber glassware to prevent


 isomerization of the oxime group.
References
  • Ahsman, M. J., et al. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[5][6][7] ResearchGate.[8][9] Available at: [Link]

  • PubChem. (2024).[2][10][11] Ceftriaxone-d3 | C18H18N8O7S3.[1][2][10][11][12] National Library of Medicine. Available at: [Link][1][2]

  • Wang, S., & Cohen, R. D. (2018). Deuterium isotope effects in drug pharmacokinetics. PLOS ONE.[13] Available at: [Link][1][2]

Sources

Navigating the Isotopic Landscape: A Technical Guide to Ceftriaxone-d3 Isotopic Purity Specifications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical analysis, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards in quantitative bioanalysis. Ceftriaxone-d3, the deuterated analog of the widely used cephalosporin antibiotic, serves as a critical internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling robust and accurate quantification of ceftriaxone in complex biological matrices. The integrity of such bioanalytical data is fundamentally reliant on the quality of the SIL internal standard, with isotopic purity being a paramount attribute. This in-depth technical guide provides a comprehensive overview of the specifications for Ceftriaxone-d3 isotopic purity, the analytical methodologies for its determination, and the underlying scientific principles and regulatory considerations.

The Criticality of Isotopic Purity in Deuterated Internal Standards

Deuterated compounds, such as Ceftriaxone-d3, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures they co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations during sample preparation and analysis.[2] However, the presence of unlabeled (d0) or partially labeled isotopologues in a deuterated standard can significantly compromise assay accuracy and reliability.

High isotopic purity, typically defined as an isotopic enrichment of ≥98% , is crucial for several reasons:[1]

  • Minimizing Crosstalk: Interference from the isotopic cluster of the analyte with the signal of the deuterated internal standard, or vice versa, can lead to inaccurate quantification. High isotopic purity of the internal standard minimizes this "crosstalk."

  • Ensuring Accurate Quantification: The presence of a significant amount of the unlabeled analyte in the internal standard solution can artificially inflate the measured concentration of the analyte, leading to biased results.

  • Maintaining Assay Sensitivity: A high abundance of the desired deuterated isotopologue ensures a strong and reliable signal for the internal standard, which is essential for achieving the desired lower limit of quantification (LLOQ) for the analyte.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of using well-characterized internal standards in bioanalytical method validation.[3][4][5]

The following diagram illustrates the logical flow of ensuring data integrity through the use of high-purity internal standards.

G cluster_0 Foundation of Bioanalytical Accuracy Analyte Analyte (Ceftriaxone) DataIntegrity Reliable Bioanalytical Data Analyte->DataIntegrity Accurate Quantification IS Internal Standard (Ceftriaxone-d3) IS->DataIntegrity Correction for Variability HighPurity High Isotopic Purity (≥98%) HighPurity->IS Ensures Quality

Caption: The pivotal role of high isotopic purity in ensuring the quality of the internal standard and, consequently, the integrity of bioanalytical data.

Characterization of Ceftriaxone-d3: Specifications and Potential Impurities

Ceftriaxone-d3 is the deuterated form of Ceftriaxone, a third-generation cephalosporin antibiotic.[6] The deuterium atoms are typically introduced into the methoxy group of the oxime moiety.

Table 1: Key Specifications for Ceftriaxone-d3

ParameterSpecificationRationale
Isotopic Enrichment ≥ 98%To minimize isotopic crosstalk and ensure accurate quantification.[1]
Chemical Purity > 99%To prevent interference from other chemical impurities in the analytical method.
Unlabeled Ceftriaxone (d0) As low as reasonably achievable, typically < 0.5%To avoid artificially inflating the measured analyte concentration.
Partially Labeled Isotopologues (d1, d2) Monitored and controlledTo ensure the predominance of the desired d3 isotopologue.

The synthesis of deuterated compounds can be a complex process, potentially leading to the formation of isotopic impurities. Common synthetic routes for deuteration include the use of deuterated starting materials or deuterium gas in the presence of a catalyst.[7] In the case of Ceftriaxone-d3, incomplete deuteration of the methoxy group precursor would result in the presence of d0, d1, and d2 species. It is therefore imperative to employ robust analytical techniques to accurately determine the isotopic distribution.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for the determination of isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for assessing isotopic purity.[8][9] The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of different isotopologues.

  • Sample Preparation:

    • Accurately weigh a small amount of the Ceftriaxone-d3 standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.

    • Vortex to ensure complete dissolution.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: A UHPLC system capable of delivering stable gradients.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute Ceftriaxone and separate it from any potential impurities (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive ion mode.

    • Data Acquisition: Full scan mode over a relevant m/z range (e.g., m/z 500-600).

  • Data Analysis and Isotopic Purity Calculation:

    • Extract the ion chromatograms (EICs) for the protonated molecules of Ceftriaxone (d0) and its deuterated isotopologues (d1, d2, d3).

    • Integrate the peak areas for each EIC.

    • Correction for Natural Isotopic Abundance: The measured peak areas must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that contribute to the M+1, M+2, etc., peaks of the lower isotopologues. This can be done using specialized software or spreadsheet calculations based on the elemental formula of Ceftriaxone.

    • Calculation of Isotopic Enrichment: Isotopic Enrichment (%) = (Corrected Area of d3) / (Sum of Corrected Areas of d0 + d1 + d2 + d3) * 100

The following diagram outlines the workflow for LC-MS based isotopic purity determination.

G cluster_1 LC-MS Isotopic Purity Workflow SamplePrep Sample Preparation (Dissolution) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation HRMS_Acquisition HRMS Data Acquisition (Full Scan) LC_Separation->HRMS_Acquisition Data_Analysis Data Analysis HRMS_Acquisition->Data_Analysis EIC Extract Ion Chromatograms (d0, d1, d2, d3) Data_Analysis->EIC Correction Correct for Natural Isotope Abundance EIC->Correction Calculation Calculate Isotopic Enrichment Correction->Calculation

Caption: A step-by-step workflow for the determination of isotopic purity using LC-HRMS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for a reference standard of the same compound.[10] For isotopic purity determination of Ceftriaxone-d3, ¹H NMR is particularly useful. The degree of deuteration at a specific position can be determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated signal within the same molecule or an internal standard of known concentration.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the Ceftriaxone-d3 standard (typically 10-20 mg).[10]

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with high purity and non-overlapping signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution and transfer to an NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard 1D proton pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons, which is critical for accurate integration.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

    • Data Processing: Apply appropriate phasing and baseline correction.

  • Data Analysis and Isotopic Purity Calculation:

    • Integrate the signal corresponding to the methoxy protons in any residual non-deuterated Ceftriaxone.

    • Integrate a well-resolved signal from a non-deuterated part of the Ceftriaxone molecule (e.g., a specific aromatic or aliphatic proton).

    • Integrate a signal from the internal standard.

    • Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the methoxy proton signal to the integral of a stable proton signal within the Ceftriaxone molecule, after normalizing to the number of protons each signal represents. Isotopic Enrichment (%) = (1 - [(Integral of OCH₃ / # of protons) / (Integral of reference proton / # of protons)]) * 100

The following diagram illustrates the decision-making process for selecting and applying an analytical technique for isotopic purity analysis.

Caption: A decision tree for selecting the appropriate analytical technique for isotopic purity determination based on available instrumentation.

Regulatory Context and Validation

The use of deuterated internal standards in bioanalytical methods is strongly endorsed by regulatory agencies. The ICH M10 guideline on Bioanalytical Method Validation provides a harmonized framework for the validation of bioanalytical assays.[3][4][5] While the guideline does not specify a numerical value for isotopic purity, it emphasizes the need for a well-characterized internal standard.[12] It is the responsibility of the sponsoring company to demonstrate that the quality of the internal standard is adequate for its intended purpose and does not compromise the integrity of the study data.

The European Pharmacopoeia (Ph. Eur.) provides general chapters on chromatographic separation techniques (2.2.46) and the implementation of pharmacopoeial procedures (5.26), which are relevant to the analytical methods used for purity determination.[13][14][15][16][17][18][19] These chapters outline the requirements for system suitability and method validation, ensuring the reliability of the analytical data generated.

Conclusion

The isotopic purity of Ceftriaxone-d3 is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods for the quantification of ceftriaxone. A minimum isotopic enrichment of 98% is the generally accepted industry standard. Both high-resolution LC-MS and qNMR are powerful analytical techniques capable of accurately determining the isotopic purity of deuterated compounds. The choice of technique will depend on the available instrumentation and expertise. A thorough characterization of the isotopic purity of Ceftriaxone-d3, supported by robust analytical data and in accordance with regulatory guidelines, is essential for ensuring the integrity of pharmacokinetic and other clinical studies that rely on this critical internal standard.

References

  • 2.2.46. Chromatographic Separation Techniques PDF. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

  • Behr, H. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Phenomenex. Retrieved February 5, 2026, from [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved February 5, 2026, from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. (2022, October 13). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]

  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved February 5, 2026, from [Link]

  • New general chapter on implementation of pharmacopoeial procedures published in the 11th Edition of the European Pharmacopoeia. (2022, September 2). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]

  • Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2024, December 11). ACS Publications. Retrieved February 5, 2026, from [Link]

  • EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. (n.d.). Aschimfarma. Retrieved February 5, 2026, from [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • One-pot synthesis method of ceftriaxone sodium. (n.d.). Google Patents.
  • New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. (2024, January 25). ECA Academy. Retrieved February 5, 2026, from [Link]

  • Stable Isotopes - Labeled Compounds. (n.d.). ArtMolecule. Retrieved February 5, 2026, from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved February 5, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 5, 2026, from [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved February 5, 2026, from [Link]

  • Protein isotopic enrichment for NMR studies. (n.d.). Retrieved February 5, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed. Retrieved February 5, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

  • An improvement for synthesis of ceftriaxone sodium. (n.d.). Journal of China Pharmaceutical University. Retrieved February 5, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 5, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. (2017, March 28). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved February 5, 2026, from [Link]

  • Process for the preparation of ceftriaxone. (n.d.). Google Patents.

Sources

Methodological & Application

Ceftriaxone-d3 LC-MS/MS MRM transitions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Ceftriaxone in Human Plasma via LC-MS/MS using Deuterated Internal Standards

Executive Summary

This application note details the development and validation parameters for the quantification of Ceftriaxone in human plasma. While the focus is on the utilization of Ceftriaxone-d3 as the Internal Standard (IS), this guide provides critical "Senior Scientist" insights regarding the isotopic limitations of this specific IS and offers mitigation strategies. The method utilizes positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to achieve a Lower Limit of Quantification (LLOQ) suitable for pediatric and adult pharmacokinetic profiling.

Physicochemical Properties & MS/MS Transitions

Ceftriaxone is a third-generation cephalosporin with an acidic nature, yet it ionizes efficiently in positive mode due to the aminothiazole moiety.

Table 1: Optimized MRM Transitions & Mass Spectrometry Parameters

CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)DP (V)CE (V)CXP (V)Type
Ceftriaxone ESI+555.1 396.1 50602212Quantifier
ESI+555.1324.150603810Qualifier
Ceftriaxone-d3 ESI+558.1 399.1 50602212IS Quant

Note: Parameters (DP, CE, CXP) are instrument-dependent (Sciex API 4000/5500/6500 series used as baseline). Fine-tuning is required for Waters Xevo or Thermo Altis platforms.

Mechanistic Fragmentation Logic (The "Why")

The primary transition (


 555.1 

396.1) represents the cleavage of the amide bond connecting the C7-side chain, resulting in the loss of the thiotriazinedione moiety (R2 side chain).
  • Ceftriaxone-d3 Specifics: The commercially available Ceftriaxone-d3 is typically labeled on the methoxyimino group (

    
    ) of the R1 side chain.
    
  • Result: Because the R1 side chain is retained in the primary fragment, the mass shift of +3 Da is preserved in the product ion (

    
    ). If the label were on the R2 side, the fragment would revert to 396, causing signal crosstalk.
    

Critical Expert Insight: The Isotopic Interference Challenge

WARNING: As a Senior Scientist, I must highlight a critical validation risk associated with Ceftriaxone-d3.

Ceftriaxone (


) contains three sulfur atoms.[1] Sulfur has a relatively high natural abundance of heavy isotopes (

). Combined with Carbon-13 contributions, the natural M+3 isotope of native Ceftriaxone has a mass of ~558.1 Da.
  • The Problem: High concentrations of native Ceftriaxone (ULOQ) will generate a significant signal at

    
     558.1 due to natural isotopes.
    
  • The Consequence: This natural isotope co-elutes with your Ceftriaxone-d3 IS. This appears as "IS interference" or "Cross-talk," potentially failing FDA/EMA guidelines (interference must be

    
     of IS response).
    
  • Mitigation Strategy:

    • Option A (Chromatographic): Separate the IS from the analyte. This negates the benefit of using a co-eluting IS for matrix effect correction.

    • Option B (Concentration): Increase the concentration of Ceftriaxone-d3 spiked into samples to make the isotopic interference negligible by comparison.

    • Option C (Alternative IS): If validation fails, switch to a structural analog like Cefotaxime (

      
       456 
      
      
      
      324) or Cefuroxime Axetil .

Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

Ceftriaxone is highly bound to plasma proteins (85-95%). Simple PPT is effective but requires phospholipid removal to prevent matrix buildup.

  • Thaw: Thaw plasma samples at room temperature (Max 30 mins due to instability).

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Spike: Add 20 µL of Ceftriaxone-d3 Working Solution (2.0 µg/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of Acetonitrile (containing 1% Formic Acid).

    • Why Acid? Acid helps dissociate the drug from plasma proteins and stabilizes the molecule.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 200 µL of Water + 0.1% Formic Acid .

    • Why Dilute? Injecting pure ACN results in poor peak shape on aqueous columns. Matching the mobile phase strength is crucial.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or Waters HSS T3.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 0.4 mL/min.[2][3][6]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

Visualizations (Graphviz)

Figure 1: Bioanalytical Workflow

BioanalysisWorkflow Sample Patient Plasma (Unstable at RT) IS_Add Add Ceftriaxone-d3 (Internal Standard) Sample->IS_Add Precip Protein Precipitation (ACN + 1% Formic Acid) IS_Add->Precip Centrifuge Centrifugation 4000rpm, 4°C Precip->Centrifuge Supernatant Supernatant Dilution (Water + 0.1% FA) Centrifuge->Supernatant LCMS LC-MS/MS Analysis ESI+ MRM Mode Supernatant->LCMS Data Quantitation (Ratio 555/558) LCMS->Data

Caption: Step-by-step extraction and analysis workflow emphasizing acid stabilization.

Figure 2: Fragmentation Pathway Logic

Fragmentation Precursor Precursor Ion [M+H]+ = 555.1 (Ceftriaxone) Collision Collision Cell (CID) Precursor->Collision Product Product Ion [M+H - R2]+ m/z = 396.1 Collision->Product Neutral Neutral Loss (Thiotriazinedione) Collision->Neutral Loss

Caption: Primary fragmentation pathway showing the loss of the R2 side chain to generate the quantifier ion.

References

  • Page-Sharp, M. et al. (2022). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.

    • Key Citation: Documents the M+3 isotopic interference of Ceftriaxone on the d3-internal standard.
  • Oertel, R. et al. (2000). "Sensitive assay for the determination of cefazolin or ceftriaxone in plasma utilizing LC-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • PubChem Compound Summary. (2023). "Ceftriaxone-d3."[1][2][6][7][8][9] National Library of Medicine.

Sources

Introduction: The Imperative for Precision in Antibiotic Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of Ceftriaxone in Biological Matrices using its Deuterated Internal Standard by LC-MS/MS

Ceftriaxone is a cornerstone third-generation cephalosporin antibiotic, widely employed against a spectrum of severe bacterial infections. Its clinical efficacy is directly linked to maintaining therapeutic concentrations in vivo, making pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) essential for optimizing patient outcomes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][2]

The inherent complexity of biological matrices (e.g., plasma, serum) necessitates a robust analytical methodology to ensure accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ceftriaxone-d3, is paramount. A SIL-IS co-elutes with the analyte and experiences identical ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. This guide provides a detailed examination of the mass spectrometric behavior of Ceftriaxone-d3 and a comprehensive protocol for its application in quantitative workflows.

Mass Spectrometric Characterization: Precursor and Product Ions in Positive ESI

The foundation of a reliable LC-MS/MS method lies in the precise selection of precursor and product ions for Multiple Reaction Monitoring (MRM). Ionization is most effective in positive electrospray ionization (ESI+) mode, where Ceftriaxone and its deuterated analog are readily protonated to form the [M+H]⁺ adduct.[1][3][4]

Precursor Ion Selection:

  • Ceftriaxone: The non-labeled compound has a monoisotopic mass of 554.05 g/mol . In positive ESI, it forms a protonated precursor ion at m/z 555.1 .[3][4]

  • Ceftriaxone-d3: With three deuterium atoms replacing three hydrogen atoms, the mass increases by approximately 3 Da. The corresponding protonated precursor ion is therefore observed at m/z 558.1 .

Product Ion Generation and Selection: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ions fragment into characteristic product ions. For Ceftriaxone, several abundant fragments are generated.[5] The most intense and commonly used product ion for quantification is m/z 396.1 , resulting from the cleavage of the dihydrothiazine ring and loss of the aminothiazole side chain.[1][3][4][5]

For Ceftriaxone-d3, the deuterium labels are typically located on a stable part of the molecule that is retained in the major fragments. This results in a corresponding mass shift in the product ions. Studies have identified two primary product ions for Ceftriaxone-d3 that contain the deuterium labels: m/z 399.0 and m/z 327.0 .[5]

The following table summarizes the optimal MRM transitions for a robust quantitative assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Ceftriaxone555.1396.1 Quantifier
Ceftriaxone555.1324.1Qualifier
Ceftriaxone-d3558.1399.0 Quantifier (IS)
Ceftriaxone-d3558.1327.0Qualifier (IS)

A Critical Consideration: Isotopic Crosstalk A significant technical challenge when using a +3 Da labeled internal standard for a molecule the size of Ceftriaxone is the potential for isotopic interference.[2][5] The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled Ceftriaxone molecule creates an M+3 isotopic peak that has the same nominal mass as the Ceftriaxone-d3 precursor ion.[5] At high concentrations of unlabeled Ceftriaxone (e.g., at the upper limit of quantitation), this crosstalk can contribute significantly to the signal in the internal standard channel, potentially compromising accuracy.[5] This effect must be evaluated during method development by analyzing a high-concentration standard of unlabeled Ceftriaxone and monitoring the Ceftriaxone-d3 MRM transition. If interference is significant, chromatographic separation or using a higher mass-shifted internal standard may be necessary.

Ceftriaxone-d3 Fragmentation Pathway

The diagram below illustrates the fragmentation of the protonated Ceftriaxone-d3 precursor ion into its primary product ions used for quantification and qualification in an MRM assay.

G cluster_Q1 Quadrupole 1 (Q1) cluster_Q2 Quadrupole 2 (q2) - CID cluster_Q3 Quadrupole 3 (Q3) Precursor Ceftriaxone-d3 [M+H]⁺ m/z 558.1 Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product1 Product Ion (Quantifier) m/z 399.0 Fragmentation->Product1 Major Pathway Product2 Product Ion (Qualifier) m/z 327.0 Fragmentation->Product2 Minor Pathway

Ceftriaxone-d3 fragmentation in a triple quadrupole mass spectrometer.

Detailed Application Protocol: Quantification of Ceftriaxone in Human Plasma

This protocol outlines a validated approach for the determination of Ceftriaxone in human plasma using Ceftriaxone-d3 as an internal standard.

Materials and Reagents
  • Ceftriaxone Sodium reference standard

  • Ceftriaxone-d3 internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Control human plasma (with appropriate anticoagulant, e.g., Sodium Heparin)[5][6]

Preparation of Solutions
  • Ceftriaxone Stock Solution (1 mg/mL): Accurately weigh and dissolve Ceftriaxone Sodium in methanol.

  • Ceftriaxone-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ceftriaxone-d3 in methanol.

  • Working IS Solution (e.g., 1 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the Ceftriaxone stock solution. Spike these into control human plasma to create calibration standards (e.g., covering a range of 1-200 µg/mL) and QC samples (low, mid, high concentrations).[3][5][6]

Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove proteins, which can interfere with the analysis and damage the LC column.

  • Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the working IS solution (e.g., 1 µg/mL) to each tube and vortex briefly.

  • Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid improves precipitation efficiency.

  • Vortex: Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For enhanced cleanup and to minimize matrix effects, the supernatant can be passed through a phospholipid removal plate.[5]

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
Column Agilent Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent[3][5]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[3][5]
Injection Volume 2-5 µL
Column Temp. 40 °C
Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~4500 V
Source Temperature ~500 °C
Collision Gas Nitrogen (optimized pressure)
Curtain Gas ~30 psi
Ion Source Gas 1 ~50 psi
Ion Source Gas 2 ~50 psi
Declustering Potential (DP) Optimized per compound (~80 V)
Collision Energy (CE) Optimized per transition (~30-40 eV)

Conclusion and Best Practices

The use of Ceftriaxone-d3 as an internal standard provides the necessary framework for a highly reliable and reproducible LC-MS/MS method for the quantification of Ceftriaxone in complex biological matrices. The key to a successful assay is the careful optimization of MRM transitions and chromatographic conditions to ensure specificity and minimize potential interferences, particularly isotopic crosstalk from the unlabeled analyte. The protocol provided herein serves as a comprehensive starting point for researchers and drug development professionals, enabling the generation of high-quality data for critical pharmacokinetic and clinical studies. Validation of the method should always be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.[7][8]

References

  • Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Mahidol University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]

  • Janssen, J. et al. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]

  • Decosterd, L. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • da Silva, A. et al. (2021). Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. MDPI. Available at: [Link]

  • Mohamed, D. & Kamal, M. (2018). Enhanced HPLC-MS/MS method for the quantitative determination of the co-administered drugs ceftriaxone sodium and lidocaine hydrochloride in human plasma following an intramuscular injection and application to a pharmacokinetic study. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Representative chromatograms of ceftriaxone with internal standard in CSF. ResearchGate. Available at: [Link]

  • Khamitova, G. et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Ceftriaxone (C16H19N3O6S3) Structural Analysis. BenchChem.
  • GSC Online Press. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2025). Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS. ResearchGate. Available at: [Link]

  • Higashi, T. & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

Sources

Protein precipitation protocol for Ceftriaxone-d3 extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protein Precipitation Protocol for Ceftriaxone-d3 Extraction

Executive Summary

This protocol details the extraction of Ceftriaxone from biological matrices (plasma/serum) using Ceftriaxone-d3 as the Internal Standard (IS). While Protein Precipitation (PPT) is the industry standard for high-throughput bioanalysis, Ceftriaxone presents unique challenges due to its polarity,


-lactam instability, and isotopic complexity.

This guide moves beyond generic "crashing" procedures to provide a chemically grounded workflow that maximizes recovery, ensures stability, and mitigates the "M+3 Isotopic Crosstalk" often overlooked in standard protocols.

Critical Scientific Insight: The Isotopic Challenge

WARNING: Before proceeding, researchers must understand the limitations of using a deuterium-labeled IS with only a +3 mass shift for sulfur-rich molecules.

Ceftriaxone (


) contains three sulfur atoms.[1] Natural sulfur (

) has a significant

isotope abundance (~4.2%).
  • The Problem: The natural isotopic envelope of unlabeled Ceftriaxone produces a significant signal at

    
     (approx. 2-3% relative abundance) due to the combined probability of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • The Consequence: High concentrations of analyte (Ceftriaxone) will contribute signal to the IS channel (Ceftriaxone-d3,

    
     558), leading to non-linear calibration curves at the upper limit of quantification (ULOQ).
    
  • The Solution:

    • Chromatographic Separation: Ensure the method separates the analyte and IS slightly (difficult with deuterated IS).

    • IS Concentration: Use a higher concentration of Ceftriaxone-d3 (>1 µg/mL) to swamp the isotopic contribution from the analyte.

    • Calibration Range: Limit the ULOQ to prevent saturation of the isotopic envelope.

Reagents & Materials

ComponentGrade/SpecificationPurpose
Ceftriaxone Sodium Reference Standard (>99%)Analyte
Ceftriaxone-d3 Stable Isotope Label (>98%)Internal Standard (IS)
Acetonitrile (ACN) LC-MS GradeProtein Precipitant
Formic Acid (FA) LC-MS GradeStabilizer & Ionization Enhancer
Ammonium Formate LC-MS GradeBuffer for Mobile Phase
Water Milli-Q / LC-MS GradeSolvent
Human Plasma

EDTA or Lithium Heparin
Matrix

Experimental Workflow: Protein Precipitation (PPT)

Principle: Organic solvent (ACN) lowers the dielectric constant of the plasma, causing protein aggregation. Acidification (Formic Acid) is critical here not just for precipitation, but to stabilize the


-lactam ring of Ceftriaxone, which is prone to hydrolysis at neutral/alkaline pH.
Step-by-Step Protocol

1. Stock Solution Preparation

  • Analyte Stock: Dissolve Ceftriaxone in water to 1 mg/mL. Note: Do not use Methanol for stock storage as Ceftriaxone can degrade/methylate over time.

  • IS Stock: Dissolve Ceftriaxone-d3 in water to 1 mg/mL.

  • Working IS Solution: Dilute IS Stock in Water to 2 µg/mL. Prepare fresh daily.

2. Sample Pre-treatment (Temperature Control is Vital)

  • Thaw plasma samples on wet ice . Ceftriaxone is unstable at room temperature (RT).

  • Keep all reagents (ACN, Water) at 4°C.

3. Precipitation Step

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Ceftriaxone-d3). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .

    • Ratio: 1:4 (Plasma:Solvent) ensures >98% protein removal.

    • Acid: Stabilizes the analyte.[2]

  • Mixing: Vortex vigorously for 30 seconds (ensure the pellet is fully disrupted).

4. Phase Separation

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C .

    • Why 4°C? Prevents heating of the sample which degrades the drug.

5. Post-Extraction Handling

  • Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Critical for Peak Shape): Add 300 µL of Mobile Phase A (0.1% FA in Water).

    • Reasoning: Injecting pure ACN supernatant onto a C18 column causes "solvent effect" (peak fronting/splitting) for polar compounds like Ceftriaxone. Diluting with water focuses the analyte at the column head.

LC-MS/MS Optimization

To ensure the protocol is self-validating, the following chromatographic conditions are recommended to separate endogenous interferences.

Chromatography (LC)

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 1.8 µm) or equivalent HSS T3.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2][3][4][5][6]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS)

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Ceftriaxone 555.1396.12518
Ceftriaxone-d3 558.1399.12518

Visualization of Workflow

The following diagram illustrates the extraction logic, highlighting the critical control points (Temperature, Acidification, and Dilution).

CeftriaxoneExtraction Start Biological Sample (Plasma/Serum) Thaw Thaw on Wet Ice (4°C Control) Start->Thaw Aliquot Aliquot 50 µL Sample Thaw->Aliquot AddIS Add 20 µL Ceftriaxone-d3 (Internal Standard) Aliquot->AddIS Precip Add 200 µL Precipitant (ACN + 1% Formic Acid) AddIS->Precip  Critical: Acid stabilizes Beta-lactam Vortex Vortex 30s (Protein Denaturation) Precip->Vortex Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilution Step Add 300 µL Mobile Phase A (Prevents Solvent Effect) Supernatant->Dilution  Essential for Peak Shape Inject LC-MS/MS Injection Dilution->Inject

Figure 1: Step-by-step Protein Precipitation workflow for Ceftriaxone-d3 extraction.

Troubleshooting & Validation Parameters

IssueProbable CauseCorrective Action
Low Recovery Protein binding entrapmentEnsure vigorous vortexing; increase ACN ratio to 1:4.
Peak Splitting High organic content in injectionDilute supernatant 1:3 with aqueous Mobile Phase A (as per Step 5).
IS Interference Isotopic contribution from AnalyteLimit ULOQ or increase IS concentration (See Section 2).
Degradation Room temperature exposureKeep all samples on ice; use refrigerated centrifuge.

References

  • Leibniz-IPHT. (2024). SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach. Retrieved from [Link][7]

  • National Institutes of Health (NIH). (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Taylor & Francis. (2023). Plasma protein binding of ceftriaxone: Xenobiotica. Retrieved from [Link]

  • Oxford Academic. (2023). Plasma protein binding of ceftriaxone in critically ill patients. Retrieved from [Link]

Sources

Application Note: High-Precision LC-MS/MS Quantification of Ceftriaxone in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific bioanalytical challenges of quantifying Ceftriaxone in human plasma, utilizing Ceftriaxone-d3 as the internal standard (IS).

While many standard protocols utilize structural analogs (e.g., Cefotaxime) due to cost or availability, using the stable isotope-labeled IS (SIL-IS) Ceftriaxone-d3 offers superior correction for matrix effects and recovery variations. However, it presents a unique challenge: Isotopic Interference (Cross-talk) . This guide provides a validated strategy to overcome this limitation.

Internal Standard Strategy: Ceftriaxone-d3 Optimization

Executive Summary & Scientific Rationale

Ceftriaxone is a polar, acidic cephalosporin with high plasma concentrations (therapeutic range: 10–250 µg/mL). The use of Ceftriaxone-d3 is the gold standard for correcting ionization suppression in Electrospray Ionization (ESI).

The Critical Challenge: Natural Ceftriaxone (


) contains three sulfur atoms. The natural isotopic abundance of 

and

creates a significant signal at the

mass.
  • Ceftriaxone (

    
    ): 
    
    
    
    [1][2][3][4]
  • Ceftriaxone-d3 (

    
    ): 
    
    
    
  • Interference: The natural

    
     isotope of the analyte overlaps directly with the precursor mass of the Internal Standard.
    

The Solution (The "High-IS" Strategy): In typical assays, IS concentrations are set low (e.g., 1 µg/mL). For Ceftriaxone-d3, this is fatal. A 200 µg/mL analyte sample can generate an


 signal equivalent to ~0.5–1.0 µg/mL of IS, causing >50% interference and failing validation.
Protocol Directive:  You must use a High Internal Standard Concentration (25–50 µg/mL)  to render the isotopic contribution negligible (<5%).

Reagents and Materials

ComponentGrade/SpecificationSource (Example)
Ceftriaxone Sodium Reference Standard (>99%)USP / Sigma-Aldrich
Ceftriaxone-d3 Isotopic Purity >99% DToronto Research Chemicals (TRC)
Formic Acid LC-MS GradeFisher Chemical
Acetonitrile (ACN) LC-MS GradeMerck / Honeywell
Water 18.2 MΩ·cmMilli-Q System
Human Plasma K2-EDTA or Lithium HeparinBioIVT / Commercial Source

Solution Preparation Protocol

Stock Solutions
  • Ceftriaxone Stock (1.0 mg/mL): Dissolve 10.0 mg (corrected for salt/purity) in 10.0 mL of Water . Note: Do not use Methanol for stock; Ceftriaxone is more stable in water.

  • Ceftriaxone-d3 Stock (1.0 mg/mL): Dissolve 1.0 mg in 1.0 mL of Water . Store at -80°C.

Internal Standard Working Solution (ISWS) – CRITICAL STEP

To mitigate the isotopic interference described above, prepare the ISWS at a high concentration.

  • Target Concentration: 50 µg/mL

  • Diluent: 50:50 Water:Acetonitrile (v/v)

  • Preparation: Dilute 500 µL of Ceftriaxone-d3 Stock (1 mg/mL) into 9.5 mL of Diluent.

Calibration Standards (CS)

Prepare fresh in human plasma.

  • Range: 1.0 µg/mL (LLOQ) to 250 µg/mL (ULOQ).

  • Levels: 1, 5, 20, 50, 100, 200, 250 µg/mL.

Sample Preparation Workflow (Protein Precipitation)

This method uses a "Crash and Dilute" approach to minimize handling time and maximize recovery of the polar analyte.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of Plasma (Sample/CS/QC) into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (50 µg/mL) .

    • Result: Final IS concentration in matrix is effectively high, ensuring the IS signal dominates any isotopic noise from the analyte.

  • Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid .

    • Mechanism: The acid helps stabilize Ceftriaxone and improves precipitation efficiency.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to a clean vial/plate.

  • Final Diluent: Add 450 µL of 0.1% Formic Acid in Water .

    • Reason: This dilutes the organic content to ~10%, preventing "solvent effect" (peak broadening) on the early-eluting polar Ceftriaxone.

  • Inject: 2–5 µL onto LC-MS/MS.

LC-MS/MS Conditions

Chromatography (UPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Agilent Zorbax Eclipse Plus C18.

    • Why T3? It retains polar compounds better than standard C18, separating Ceftriaxone from the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2][4]

  • Gradient:

    • 0.0–0.5 min: 5% B (Isocratic hold for polar retention)

    • 0.5–2.5 min: 5% → 90% B

    • 2.5–3.0 min: 90% B (Wash)

    • 3.0–3.1 min: 90% → 5% B

    • 3.1–4.5 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Ceftriaxone 555.1396.12518
Ceftriaxone-d3 558.1399.12518
  • Note: The transition 555 -> 396 corresponds to the loss of the triazine ring side chain. Ensure the d3 label is not on the fragment lost. (Common d3 labels are on the methoxy group, which is retained in the 399 fragment).

Visualization of Workflows

Figure 1: Sample Preparation Logic

This diagram illustrates the critical dilution step required to maintain peak shape for polar analytes.

SamplePrep Plasma 50 µL Plasma (Sample) IS Add 20 µL IS (50 µg/mL Ceftriaxone-d3) Plasma->IS Spike PPT Add 150 µL ACN (0.1% Formic Acid) IS->PPT Precipitate Vortex Vortex & Centrifuge (10,000g, 10 min) PPT->Vortex Supernatant Transfer 50 µL Supernatant Vortex->Supernatant Extract Dilution Dilute with 450 µL Water (0.1% FA) Supernatant->Dilution Solvent Match Inject Inject 5 µL LC-MS/MS Dilution->Inject

Caption: Optimized Protein Precipitation workflow ensuring high IS load and solvent compatibility.

Figure 2: Isotopic Interference Mitigation Strategy

This diagram explains why the high IS concentration is mandatory.

IsotopeLogic AnalyteHigh High Analyte Conc. (250 µg/mL) Isotope Natural M+3 Isotope (~0.5% Abundance) AnalyteHigh->Isotope Interference Interference Signal (Equiv. to ~1.25 µg/mL) Isotope->Interference LowIS Scenario A: Low IS (1 µg/mL) Interference->LowIS Overwhelms HighIS Scenario B: High IS (50 µg/mL) Interference->HighIS Negligible ResultFail FAIL: Interference > 100% of IS Signal LowIS->ResultFail ResultPass PASS: Interference < 2.5% of IS Signal HighIS->ResultPass

Caption: Mechanism showing how High IS concentration masks the natural isotopic contribution of the analyte.

Validation & Quality Control Criteria

To ensure the method is robust, verify the following parameters:

  • Linearity:

    
     using 
    
    
    
    weighting.
  • IS Response Consistency: The variation in IS peak area across the run should be

    
     RSD.
    
    • Troubleshooting: If IS area drops in high-concentration samples, you have suppression. If IS area increases in high-concentration samples, you have Isotopic Interference .

  • Cross-Talk Check: Inject a ULOQ sample without IS (Double Blank + Analyte). Monitor the IS channel. The signal should be

    
     of the average IS response in standards.[3]
    
    • If > 5%:[3][5][6][8][9] Increase IS concentration further or lower the ULOQ.

References

  • Ahsman, M. J., et al. "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry."[5][6] Journal of Chromatography B, vol. 1209, 2022. Link

  • Decosterd, Y. A., et al. "Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma." Thermo Fisher Scientific Technical Note 65205. Link

  • Page-Sharp, M., et al. "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry."[5][6] Wellcome Open Research, 2019.[2] Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. Link

Sources

Application Note: LC-MS/MS Quantification of Ceftriaxone using Deuterated Internal Standard (d3)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-sensitivity quantification of Ceftriaxone in biological matrices using Ceftriaxone-d3 as the Internal Standard (IS).

Note on Scientific Integrity: While Ceftriaxone-d3 is the requested IS, this guide addresses a critical "Senior Scientist" insight regarding isotopic interference common with sulfur-containing compounds. The protocol includes specific mitigation strategies to ensure data validity despite these challenges.

Executive Summary

Ceftriaxone is a widely used antibiotic characterized by high protein binding and renal excretion. Accurate quantification in plasma or serum is essential for pharmacokinetic (PK) studies and TDM in critically ill patients.

This protocol details a Reverse Phase Liquid Chromatography (RPLC) method coupled with Tandem Mass Spectrometry (MS/MS). The method utilizes a buffered mobile phase of Ammonium Formate and Formic Acid to stabilize the zwitterionic analyte and maximize ionization efficiency in positive ESI mode.

Key Technical Challenges Addressed
  • Stability: Ceftriaxone is unstable in acidic aqueous solutions at room temperature.

  • Isotopic Interference: The natural isotopic abundance of Ceftriaxone (specifically

    
    S and 
    
    
    
    C isotopes) can contribute signal to the Ceftriaxone-d3 channel, potentially biasing quantitation.
  • Peak Tailing: The zwitterionic nature of the drug often leads to peak tailing on C18 columns; the specific buffer system mitigates this.

Experimental Logic & Chemistry

The Mobile Phase Choice[1][2]
  • Ammonium Formate (2 mM - 10 mM): Provides ionic strength to minimize secondary interactions with residual silanols on the stationary phase, reducing peak tailing. It is volatile and MS-compatible.

  • Formic Acid (0.1% v/v): Adjusts pH to ~2.5–3.0. This ensures Ceftriaxone (pKa values ~3, 4, and 8) is fully protonated (

    
    ) for detection in Positive ESI mode.
    
  • Why not higher acid? While some literature suggests 2% formic acid, this accelerates degradation. We recommend 0.1% to balance ionization with autosampler stability.

The Internal Standard: Ceftriaxone-d3[3][4]
  • Role: Compensates for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.

  • Critical "Gotcha": Ceftriaxone contains three sulfur atoms.[1] The natural abundance of the M+3 isotope in native Ceftriaxone is significant.[2]

    • Risk:[1] High concentrations of native Ceftriaxone will produce a "fake" signal in the d3 channel (Cross-talk).

    • Control: The protocol below includes a "Crosstalk Verification Step" to validate the Upper Limit of Quantification (ULOQ).

Materials and Reagents

ComponentGrade/SpecificationNotes
Ceftriaxone Sodium Certified Reference MaterialStore at -20°C, protect from light.
Ceftriaxone-d3 >98% Isotopic PurityMethyl-d3 label. Store at -80°C.
Ammonium Formate LC-MS GradeHigh purity essential to reduce background noise.
Formic Acid LC-MS Grade (99%+)Fresh ampoules preferred.
Acetonitrile (ACN) LC-MS GradeOrganic modifier.
Water 18.2 MΩ·cm (Milli-Q)
Human Plasma K2EDTA or HeparinMatrix (blank).

Solution Preparation Protocol

Mobile Phase Preparation[4][5][6][7][8]
  • Mobile Phase A (Aqueous): Dissolve Ammonium Formate in water to a concentration of 2 mM . Add 0.1% Formic Acid .[3][4]

    • Example: 126 mg Ammonium Formate + 1 mL Formic Acid in 1 L Water.

    • Stability:[5][1][6]Prepare FRESH daily. Ceftriaxone degrades rapidly if the mobile phase pH shifts or if bacterial growth occurs in the buffer.

  • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.[3]

Standard & IS Preparation[3][6][9]
  • Stock Solutions: Prepare Ceftriaxone and Ceftriaxone-d3 at 1.0 mg/mL in 50:50 Water:Methanol. Note: Pure methanol can sometimes cause precipitation of the salt form; water/methanol mix is safer.

  • Working IS Solution: Dilute Ceftriaxone-d3 to 500 ng/mL in Acetonitrile. This solution will also act as the precipitating agent.

Sample Preparation (Protein Precipitation)

This workflow minimizes handling time to prevent degradation.

SamplePrep Start Plasma Sample (50 µL) IS_Add Add 200 µL Working IS (Ceftriaxone-d3 in ACN) Start->IS_Add Precipitation Vortex Vortex Mix (30 seconds) IS_Add->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant Dilution Dilution Add 400 µL Mobile Phase A Supernatant->Dilution Solvent Matching Inject Inject 5 µL into LC-MS Dilution->Inject

Figure 1: Protein precipitation workflow optimized for Ceftriaxone extraction.

Step-by-Step:

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 200 µL of Working IS Solution (Ceftriaxone-d3 in ACN).

  • Vortex vigorously for 30s.

  • Centrifuge at 10,000 × g for 10 min at 4°C (Cold centrifugation stabilizes the analyte).

  • Transfer 100 µL of supernatant to a clean vial.

  • Add 400 µL of Mobile Phase A (Water/Buffer).

    • Why? Injecting pure ACN supernatant onto a C18 column with a high-aqueous starting gradient causes "solvent effect" (peak broadening/splitting). Diluting with aqueous buffer sharpens the peak.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions
  • Column: C18, 100 x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Waters BEH C18 or Thermo Accucore).

  • Column Temp: 40°C.

  • Autosampler Temp: 4°C (CRITICAL). Ceftriaxone is unstable at room temperature in the autosampler.

  • Flow Rate: 0.4 mL/min.[7][2][8][9][10]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Hold
3.50 90% Elution
4.50 90% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    ).[11]
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
Ceftriaxone 555.1 396.1 30 20 Quant
Ceftriaxone 555.1 167.1 30 35 Qual

| Ceftriaxone-d3 | 558.1 | 399.1 | 30 | 20 | IS |

Note: The transition 555->396 corresponds to the loss of the triazine ring side chain. The d3 label is typically on the methoxyimino group, which is retained in the 399 fragment.

Validation & Troubleshooting (Self-Validating Systems)

The "Isotopic Cross-Talk" Check

Because Ceftriaxone-d3 is only +3 Da heavier than the analyte, the natural M+3 isotope of the analyte overlaps with the IS.

Validation Experiment:

  • Inject a ULOQ sample (High Standard) containing only Ceftriaxone (no IS).

  • Monitor the response in the IS Channel (558.1 -> 399.1) .

  • Calculation:

    
    .
    
  • Acceptance: If Interference > 5%, you must either:

    • Reduce the ULOQ.

    • Increase the concentration of the IS added to samples (to swamp the interference).

    • Switch to a d6-labeled IS or Cefotaxime (structural analog).

Stability Check

Run a Low QC sample immediately after preparation and again after 24 hours in the autosampler.

  • Pass: Deviation < 15%.[7][8][9]

  • Fail: If degradation is observed, reduce run size or acidify the final extract slightly less.

Graphviz Diagram: LC-MS Configuration

LCMS_Config MP_A MP A: 2mM Amm. Formate 0.1% Formic Acid Pump Binary Pump (0.4 mL/min) MP_A->Pump MP_B MP B: Acetonitrile 0.1% Formic Acid MP_B->Pump Injector Autosampler (4°C) Pump->Injector Column C18 Column (40°C) Injector->Column ESI ESI Source (+4.5 kV) Column->ESI MS Triple Quad MS (MRM Mode) ESI->MS

Figure 2: Instrument configuration emphasizing temperature control and mobile phase composition.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ahsman, M. J., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Determination of Ceftriaxone-d3 Retention Time on a C18 Column for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of a variety of bacterial infections. Accurate and reliable quantification of Ceftriaxone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Ceftriaxone-d3, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

The retention time of the internal standard on the chromatographic column is a critical parameter that directly impacts the accuracy and robustness of the analytical method. An ideal internal standard should have a retention time close to, but chromatographically resolved from, the analyte of interest. This application note provides a detailed protocol for determining the retention time of Ceftriaxone-d3 on a C18 reversed-phase column, a common stationary phase for the analysis of polar and semi-polar compounds like Ceftriaxone. The methodologies described herein are designed to provide a robust starting point for method development and validation for researchers, scientists, and drug development professionals.

Principle of Separation on a C18 Column

Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase, in this case, a C18 column, consists of silica particles that have been surface-modified with octadecyl (C18) hydrocarbon chains, creating a non-polar surface. The mobile phase is typically a polar mixture, often consisting of water and a miscible organic solvent like acetonitrile or methanol.

Ceftriaxone and its deuterated analog, Ceftriaxone-d3, are relatively polar molecules. Their retention on the C18 column is governed by the hydrophobic interactions between the non-polar regions of the molecules and the C18 alkyl chains of the stationary phase. By manipulating the composition of the mobile phase, specifically the ratio of organic solvent to water and the pH, the elution of these compounds can be controlled. Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time by reducing the hydrophobic interaction with the stationary phase. The pH of the mobile phase is also a critical factor, as it can alter the ionization state of the acidic and basic functional groups in the Ceftriaxone molecule, thereby affecting its overall polarity and retention.

Experimental Workflow

The overall experimental workflow for determining the retention time of Ceftriaxone-d3 on a C18 column is illustrated in the following diagram.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output p1 Prepare Mobile Phase p2 Prepare Stock & Working Solutions (Ceftriaxone & Ceftriaxone-d3) p1->p2 p3 Condition HPLC/UHPLC System p2->p3 a1 Inject Standard Solution p3->a1 a2 Acquire Chromatographic Data a1->a2 d1 Integrate Chromatographic Peaks a2->d1 d2 Determine Retention Time (RT) d1->d2 d3 Evaluate Peak Shape & Resolution d2->d3 o1 Report Retention Time d3->o1 o2 Method Optimization (if needed) o1->o2

Figure 1: General workflow for the determination of Ceftriaxone-d3 retention time.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with:

    • Binary or Quaternary pump

    • Degasser

    • Autosampler with temperature control

    • Column oven

    • UV-Vis or Diode Array Detector (DAD). For higher sensitivity and specificity, a tandem mass spectrometer (MS/MS) is recommended.

Reagents and Consumables
  • Ceftriaxone sodium and Ceftriaxone-d3 sodium salt reference standards (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Appropriate vials and caps

Detailed Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in ultrapure water. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

Expert Insight: The use of a volatile buffer like ammonium acetate with formic acid is ideal for LC-MS applications as it aids in the ionization process in the mass spectrometer source. The acidic pH ensures that the carboxylic acid groups on Ceftriaxone are protonated, which can lead to better peak shape and retention on the C18 column.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Ceftriaxone and Ceftriaxone-d3 reference standards in separate 10 mL volumetric flasks using a 50:50 mixture of water and acetonitrile as the diluent.

  • Working Standard Solution (1 µg/mL): Prepare a combined working standard solution by appropriately diluting the stock solutions with the 50:50 water:acetonitrile mixture. This solution will contain both Ceftriaxone and Ceftriaxone-d3.

Note: Store stock solutions at -20°C and working solutions at 2-8°C when not in use. Allow solutions to equilibrate to room temperature before use.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions for the determination of Ceftriaxone-d3 retention time.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV at 272 nm or MS/MS with appropriate transitions

Table 1: Recommended Chromatographic Conditions.

Table 2: Gradient Elution Program.

Time (min)% Mobile Phase B
0.005
1.005
5.0095
6.0095
6.105
8.005

Rationale for Gradient Elution: A gradient elution is employed to ensure that both the relatively polar Ceftriaxone and its deuterated analog are efficiently eluted from the column with good peak shape, while also allowing for the removal of any less polar contaminants from the column before the next injection.

Expected Results and Discussion

Under the specified chromatographic conditions, Ceftriaxone-d3 is expected to have a retention time that is very close to that of unlabeled Ceftriaxone. The slight increase in mass due to the deuterium atoms does not significantly alter the hydrophobicity of the molecule. Therefore, the primary separation mechanism remains the interaction of the molecule's non-polar regions with the C18 stationary phase.

The expected retention time for Ceftriaxone and Ceftriaxone-d3 using the described method is approximately 3.5 - 4.5 minutes . A clear chromatographic resolution between the two peaks may not be observed with a UV detector, but they will be readily distinguishable by a mass spectrometer based on their different mass-to-charge ratios (m/z).

The following diagram illustrates the interaction of Ceftriaxone-d3 with the C18 stationary phase.

C18_interaction cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase Si1 Si C18_chain1 (-CH2)17CH3 Si1->C18_chain1 O-Si Si2 Si C18_chain2 (-CH2)17CH3 Si2->C18_chain2 O-Si Si3 Si C18_chain3 (-CH2)17CH3 Si3->C18_chain3 O-Si ceftriaxone_d3 Ceftriaxone-d3 ceftriaxone_d3->C18_chain2 Hydrophobic Interaction water H2O acetonitrile ACN

Preparation of Ceftriaxone-d3 stock solution for PK studies

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "d3" Challenge

In pharmacokinetic (PK) bioanalysis, Ceftriaxone presents a unique set of physicochemical challenges that distinguish it from typical small molecule drugs. It is highly polar, chemically unstable in solution (beta-lactam hydrolysis), and prone to geometric isomerization (Z- to E-isomer) upon light exposure.

The Critical Warning (Scientific Integrity): The use of Ceftriaxone-d3 (typically labeled on the methoxy group,


) requires rigorous validation of isotopic contribution . The natural isotopic abundance of sulfur (

) and carbon (

) in the native Ceftriaxone molecule creates an "M+3" isotope peak that shares the exact mass of the Ceftriaxone-d3 internal standard (IS).[1]
  • Consequence: At high analyte concentrations (common in IV dosing PK studies), the native drug contributes signal to the IS channel, artificially suppressing the calculated IS response ratio and causing non-linearity.

  • Mitigation: This protocol includes a mandatory "Cross-Signal Interference Check" to tune the IS concentration correctly.

Physicochemical Context & Calculations

Before handling the reference material, the salt form must be accounted for to ensure stoichiometric accuracy.

PropertyCeftriaxone (Native)Ceftriaxone-d3 (IS)
CAS Registry 73384-59-5 (Disodium)Varies by supplier
Chemical Nature Acidic, Polar, Beta-lactamDeuterated Analog
Solubility Freely soluble in Water; Sparingly soluble in MethanolWater (Recommended)
Stability Unstable in water >24h @ RT; PhotosensitiveSame as native
Storage -20°C or -80°C (Solid & Solution)-80°C (Solution)
The Stoichiometry Check (Crucial Step)

Ceftriaxone is typically supplied as the Disodium Hemiheptahydrate salt.

  • MW (Free Acid): ~554.5 g/mol

  • MW (Disodium Hemiheptahydrate): ~661.6 g/mol

  • Correction Factor (CF):

    
    
    

Note: Check your specific Certificate of Analysis (CoA) for the exact molecular weight of your Ceftriaxone-d3 lot, as deuteration and salt forms (sodium vs. free acid) vary by synthesis batch.

Materials & Equipment

  • Reference Standard: Ceftriaxone-d3 (Isotopic purity >99%).

  • Primary Solvent: LC-MS Grade Water (Methanol causes precipitation at high concentrations).

  • Secondary Solvent: 50:50 Methanol:Water (for working dilutions).

  • Vessels: Amber glass vials (silanized preferred to minimize adsorption).

  • Storage: -80°C Freezer.

Protocol: Stock Solution Preparation

Phase A: Primary Stock Preparation (1.0 mg/mL)
  • Equilibration: Remove the Ceftriaxone-d3 vial from the freezer and desiccator. Allow it to reach room temperature (approx. 30 mins) before opening to prevent condensation, which accelerates hydrolysis.

  • Weighing: Accurately weigh the standard into a volumetric flask (amber glass).

    • Why Volumetric? Gravimetric preparation (adding solvent by weight) is more accurate, but Ceftriaxone's fluffiness makes static weighing difficult. A volumetric flask is safer for containment.

  • Dissolution (The Aqueous Rule):

    • Add LC-MS Grade Water to approx. 80% of volume.

    • Do NOT use pure Methanol. Ceftriaxone sodium is sparingly soluble in methanol and may precipitate or form micro-crystals that clog LC lines.

    • Vortex gently. Sonicate only if necessary (<30 seconds) to avoid heating and degradation.

    • Dilute to volume with Water.

  • Immediate Aliquoting:

    • Do not store the bulk stock.

    • Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber cryo-vials.

    • Flash Freeze: Place immediately in -80°C.

Phase B: Working Internal Standard (WIS) Preparation

Prepare fresh daily or validate stability for up to 5 days at 4°C.

  • Thaw one aliquot of Primary Stock.

  • Dilute to the target concentration (typically 500–1000 ng/mL ) using 50:50 Methanol:Water .

    • Note: The organic content in the WIS helps desolvation in the MS source, but ensure it matches your initial mobile phase conditions to prevent peak distortion.

Workflow Visualization

The following diagram illustrates the critical decision points and stability safeguards in the workflow.

Ceftriaxone_Workflow cluster_QC Quality Control Check Start Start: Ceftriaxone-d3 Solid Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh into Amber Flask Equilibrate->Weigh Solvent_Choice Solvent Selection Weigh->Solvent_Choice Wrong_Solvent Pure Methanol (Risk: Precipitation) Solvent_Choice->Wrong_Solvent Avoid Right_Solvent LC-MS Grade Water (Optimal Solubility) Solvent_Choice->Right_Solvent Select Dissolve Dissolve & Vortex (Minimize Sonication) Right_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials (Amber Glass) Dissolve->Aliquot QC_Step Cross-Signal Interference Check (Native M+3 vs d3) Dissolve->QC_Step Validation Storage Store at -80°C (Prevent Hydrolysis) Aliquot->Storage

Caption: Workflow for Ceftriaxone-d3 stock preparation emphasizing solvent selection (Water) and stability preservation (-80°C).

Quality Control: The "Cross-Signal" Validation

Because Ceftriaxone-d3 is only 3 mass units heavier than the native drug, you must validate that the native drug at ULOQ (Upper Limit of Quantification) does not interfere with the IS channel.

Experiment:

  • Prepare a sample containing Native Ceftriaxone at ULOQ (no IS added).

  • Prepare a Blank sample (no drug, no IS).

  • Inject both into the LC-MS/MS monitoring the IS transition (e.g., m/z 557.0 → 399.0).

Acceptance Criteria:

  • The signal in the IS channel for the ULOQ sample must be < 5% of the average IS response in your standard curve.

  • If it fails: You must increase the concentration of the Working Internal Standard (to swamp the interference) or use a d6-analog if commercially available.

Troubleshooting & Stability Data

IssueProbable CauseCorrective Action
Signal Drop over time Hydrolysis of Beta-lactam ringEnsure pH is neutral (6.0-8.0). Discard aqueous stocks >24h old.
Double Peaks E/Z IsomerizationProtect from light (Amber glassware).[2][3] Check LC column temp (<40°C).
Clogging PrecipitationEnsure Primary Stock is Water-based, not Methanol-based.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • DailyMed. (2023). Ceftriaxone Sodium Injection Label. National Library of Medicine. Retrieved from [Link]

  • Wong, G., et al. (2015). "Stability of Ceftriaxone in Plasma and Urine." Antimicrobial Agents and Chemotherapy.[4] (Contextual citation for stability profiles).

  • PubChem. (2023). Ceftriaxone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of Ceftriaxone in Human Plasma via LC-MS/MS for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and high-throughput Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ceftriaxone in human plasma. Ceftriaxone is a third-generation cephalosporin antibiotic with wide clinical use, for which Therapeutic Drug Monitoring (TDM) is increasingly recognized as a tool to optimize efficacy and minimize toxicity.[1][2] This method employs a simple and rapid protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), Ceftriaxone-d3, to ensure the highest level of accuracy and precision by correcting for matrix effects and procedural variability.[3][4] The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and is suitable for clinical research and drug development applications.[5][6]

Introduction: The Rationale for Ceftriaxone TDM

Ceftriaxone is a time-dependent antibiotic, meaning its bactericidal efficacy is best correlated with the time the free (unbound) drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (fT>MIC).[2] Significant pharmacokinetic variability has been observed in patient populations, particularly in the critically ill, which can lead to sub-optimal dosing.[7] Factors such as renal function, serum albumin levels (ceftriaxone is highly protein-bound), and underlying disease states can alter drug exposure.[2][7] TDM allows for dose individualization to ensure therapeutic targets are met, improving clinical outcomes and mitigating the risk of antibiotic resistance.[1][8]

While traditional methods like HPLC-UV exist, LC-MS/MS offers superior sensitivity, selectivity, and speed.[9][10][11] The use of a SIL-IS, such as Ceftriaxone-d3, is considered the gold standard for quantitative bioanalysis.[3][4] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer source, providing the most effective correction for any variations during sample processing and analysis.[12]

Principle of the Method

This method involves the addition of an internal standard (Ceftriaxone-d3) to plasma samples, followed by protein precipitation with acidified acetonitrile to remove macromolecules.[13][14] After centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). The ratio of the analyte peak area to the internal standard peak area is used to quantify ceftriaxone concentrations against a calibration curve.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • Ceftriaxone Sodium (Reference Standard, >99% purity)

  • Ceftriaxone-d3 (Internal Standard, >98% purity, isotopic purity >99%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade, >99%)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free Human Plasma (with K2-EDTA or Sodium Heparin anticoagulant)

Instrumentation and Equipment
  • LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000/5500, Waters Xevo TQ-S, Agilent 6400 series)

  • Analytical Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[9][10]

  • General Lab Equipment: Analytical balance, calibrated pipettes, vortex mixer, micro-centrifuge, 1.5 mL polypropylene tubes, 96-well plates (optional).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Ceftriaxone Stock (1 mg/mL): Accurately weigh ~10 mg of Ceftriaxone standard and dissolve in 10 mL of 50:50 (v/v) Methanol:Water. Store at -20°C.

  • Ceftriaxone-d3 IS Stock (1 mg/mL): Accurately weigh ~1 mg of Ceftriaxone-d3 and dissolve in 1 mL of 50:50 (v/v) Methanol:Water. Store at -20°C.

  • Ceftriaxone Working Solutions: Prepare serial dilutions of the Ceftriaxone Stock in 50:50 Methanol:Water to create working solutions for spiking calibration standards (CAL) and quality control (QC) samples.

  • IS Working Solution (1 µg/mL): Dilute the Ceftriaxone-d3 Stock in acetonitrile containing 0.1% formic acid. This solution serves as the protein precipitation reagent.

Preparation of Calibration Standards and QC Samples
  • Label tubes for CAL standards (e.g., CAL 1-8) and QC samples (e.g., LLOQ, Low, Mid, High).

  • Spike 2% (by volume) of the appropriate Ceftriaxone working solution into pooled blank human plasma to achieve the final desired concentrations. For example, to make a 100 µg/mL standard, add 10 µL of a 5 mg/mL working solution to 490 µL of blank plasma.

  • The suggested calibration range is 1.0 to 200 µg/mL, which covers typical clinical concentrations.[9][10][11]

Sample Preparation Protocol: Protein Precipitation
  • Pipette 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (1 µg/mL Ceftriaxone-d3 in Acetonitrile with 0.1% Formic Acid). This 3:1 ratio of organic solvent to plasma is effective for protein removal.[13][14][15]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Dilute the supernatant with 400 µL of Ultrapure Water containing 0.1% Formic Acid. This step reduces the organic content of the injected sample, improving peak shape and compatibility with the initial mobile phase conditions.

  • Cap/seal and place in the autosampler for analysis.

Workflow Diagram: Ceftriaxone TDM Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 50 µL Plasma Sample (Unknown, CAL, or QC) Add_IS Add 150 µL IS Working Solution (Ceftriaxone-d3 in ACN) Sample->Add_IS 1 Vortex Vortex 30 sec Add_IS->Vortex 2 Centrifuge Centrifuge 10 min @ >12,000g Vortex->Centrifuge 3 Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Dilute Dilute 1:5 with Aqueous Mobile Phase Supernatant->Dilute 4 Inject Inject 5 µL onto LC-MS/MS System Dilute->Inject 5 Data Acquire Data (SRM Mode) Inject->Data 6 Integrate Integrate Peak Areas (Analyte & IS) Data->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Plot Plot Calibration Curve (Ratio vs. Conc.) Calculate->Plot Quantify Determine Unknown Conc. from Curve Plot->Quantify

A schematic of the bioanalytical workflow from plasma sample to final concentration.

LC-MS/MS Method Parameters

The following tables provide a starting point for method development. Parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min[9][10][11]
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0.0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)

| Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Source Temp. 500°C
IonSpray Voltage 5500 V[9]
Curtain Gas 35 psi[9]
Nebulizer Gas (GS1) 50 psi[9]
Turbo Gas (GS2) 55 psi[9]

| Declustering Potential | 90 V[9] |

Table 3: SRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (V)
Ceftriaxone 555.0 396.1 20[9]

| Ceftriaxone-d3 | 558.0 | 399.1 | ~20 (Optimize) |

Note: The m/z for Ceftriaxone-d3 assumes labeling on the N-methoxy group. The exact mass and optimal collision energy should be confirmed by direct infusion of the standard.

Method Validation and Performance

This assay should be validated according to regulatory guidelines to demonstrate its reliability for the intended purpose.[5][6][17] Key validation parameters and typical acceptance criteria are summarized below.

Table 4: Summary of Bioanalytical Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria (FDA Guidance)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples <20% of LLOQ response for analyte, and <5% for IS.[6]
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response. At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix. %CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery Measure the efficiency of the extraction process. Should be consistent, precise, and reproducible.

| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |

Cross-talk investigation is also critical: ensure that the signal from the highest calibration standard does not contribute significantly (>5%) to the internal standard's signal, and vice versa.[18]

Discussion

The described LC-MS/MS method provides a reliable and high-throughput solution for the TDM of ceftriaxone.

  • Causality of Experimental Choices:

    • Protein Precipitation: This technique was chosen for its speed, simplicity, and suitability for high-throughput automation. While less clean than solid-phase extraction, the high selectivity of tandem mass spectrometry mitigates potential interferences.[13] Acetonitrile is often superior to methanol for precipitating plasma proteins, yielding cleaner extracts.[14][19]

    • Stable Isotope-Labeled IS: Ceftriaxone-d3 is the ideal internal standard. It has nearly identical chemical and physical properties to ceftriaxone, ensuring it tracks the analyte through sample preparation and ionization, thus correcting for any variations in recovery or matrix-induced ion suppression/enhancement.[3][4] This is crucial for achieving the high accuracy and precision required for clinical applications.

    • LC Gradient: The fast gradient allows for a short run time (<5 minutes), enabling the analysis of a large number of samples per day. The inclusion of formic acid and ammonium formate in the mobile phases promotes analyte protonation for efficient positive mode ESI and improves chromatographic peak shape.[7]

Conclusion

This application note presents a complete protocol for the quantification of ceftriaxone in human plasma using LC-MS/MS with a Ceftriaxone-d3 internal standard. The method is rapid, robust, and meets the validation criteria set forth by regulatory agencies, making it an invaluable tool for researchers and clinicians performing therapeutic drug monitoring to optimize ceftriaxone therapy.

References

  • Isla, A., Trocóniz, I. F., & Canut, A. (2020). Ceftriaxone pharmacokinetics by a sensitive and simple LC-MS/MS method: Development and application. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Jumah, D. F., Kisha, T., Al-Soud, Y. A., & Al-Hadidi, K. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research, 7, 73. [Link]

  • Jumah, D., Kisha, T., Al-Soud, Y., & Al-Hadidi, K. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. MORU Tropical Health Network. [Link]

  • Mahidol University. (n.d.). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. [Link]

  • Ongas, M., Standing, J. F., Ogutu, B., Waichungo, J., Berkley, J. A., & Kipper, K. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. Wellcome Open Research, 3, 11. [Link]

  • ResolveMass Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lu, W., Pan, M., Ke, H., Liang, J., Liang, W., Yu, P., Zhang, P., & Wang, Q. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 1044234. [Link]

  • Al-Tannak, N. F., Hemdan, A., & Al-Soud, Y. A. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Clinical Laboratory Analysis, 36(11), e24718. [Link]

  • LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis. [Link]

  • Tan, S. H., Lee, S. C., & Lee, E. J. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 945-946, 188–194. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Keller, S. C., Williams, D., Gavgani, M., et al. (2023). Serious Adverse Events and Laboratory Monitoring Regimens for Outpatient Parenteral Antimicrobial Therapy With Cefazolin and Ceftriaxone. Open Forum Infectious Diseases, 10(12), ofad592. [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Schleibinger, M., Steinmaßl, D., & Zeitlinger, M. (2018). Level of Evidence for Therapeutic Drug Monitoring of Ceftriaxone. Clinical Pharmacokinetics, 57(11), 1369–1387. [Link]

  • Stanford Medicine Children's Health. (n.d.). LPCHS Antimicrobial Therapy Monitoring Guideline. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. [Link]

  • Vogeser, M., & Seger, C. (2008). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Clinical Chemistry and Laboratory Medicine, 46(2), 127-36. [Link]

  • Ulldemolins, M., Roberts, J. A., Rello, J., Paterson, D. L., & Lipman, J. (2011). Therapeutic Drug Monitoring of Beta-Lactam Antibiotics. Encyclopedia.pub. [Link]

  • Hang, T., Wang, H., & Gu, H. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-355. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]

  • Medscape. (n.d.). Ceftriaxone dosing, indications, interactions, adverse effects, and more. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ceftriaxone-d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and bioanalytical scientists encountering issues with Ceftriaxone-d3 in human plasma LC-MS/MS assays.

Topic: Troubleshooting Signal Suppression & Instability in Human Plasma Status: Active | Expert Level: Senior Application Scientist

Welcome to the troubleshooting hub. You are likely here because your Internal Standard (IS) response is erratic, dropping significantly in plasma samples compared to solvent standards, or your accuracy at the Lower Limit of Quantitation (LLOQ) is failing.

Bioanalysis of Ceftriaxone is deceptive. It appears to be a standard small molecule extraction, but it possesses three distinct "traps" that cause signal failure: Phospholipid Suppression , Acidic Instability , and Isotopic Crosstalk .

⚠️ Critical Alert: The "D3" Isotope Trap

Before troubleshooting suppression (loss of signal), you must rule out interference (excess signal). Problem: Ceftriaxone contains three Sulfur atoms (


). Sulfur has a high natural abundance of the heavy isotope 

(~4.2%). The Consequence: The natural "M+3" isotope of unlabeled Ceftriaxone has a significant abundance and shares the exact mass as your Ceftriaxone-d3 IS.[1]
  • Symptom: As your analyte concentration increases (e.g., at ULOQ), your IS signal appears to behave erratically because the analyte is "bleeding" into the IS channel.

  • Solution: If possible, switch to Ceftriaxone-

    
      or a structural analog like Cefotaxime  (if not co-administered). If you must use d3, you must ensure chromatographic separation between the analyte and IS (difficult due to deuterium isotope effects) or use a very high concentration of IS to drown out the interference.
    
Module 1: Root Cause Analysis (The Matrix Effect)

If you have ruled out isotopic crosstalk and are genuinely seeing low IS signal intensity in plasma samples, the cause is Ionization Competition .

The Mechanism: Ceftriaxone is highly polar (logP ~ -1.7). In Reverse Phase (RP) chromatography, it elutes early. Unfortunately, this is exactly where unretained salts and lysophospholipids (Lyso-PCs) elute. These matrix components compete for charge in the ESI droplet.[2]

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Droplet) Analyte Ceftriaxone-d3 (Polar) Droplet Coulombic Explosion Analyte->Droplet Co-elution Matrix Lyso-Phospholipids (High Abundance) Matrix->Droplet Charge Theft Matrix->Droplet Detector Mass Spec Detector (Signal) Droplet->Detector Suppressed Signal

Figure 1: Mechanism of Signal Suppression. High-abundance phospholipids (red) monopolize the surface charge of the ESI droplet, preventing Ceftriaxone-d3 (blue) from ionizing.

Module 2: Sample Preparation Protocols

The Fix: Standard Protein Precipitation (PPT) is insufficient for Ceftriaxone because it does not remove phospholipids. You must use Phospholipid Removal Plates or Weak Anion Exchange (WAX) SPE.

Protocol A: Phospholipid Removal (Recommended)

Best for high throughput and removing the specific Lyso-PCs that co-elute with Ceftriaxone.

StepActionScientific Rationale
1. Aliquot Transfer 100 µL Human Plasma to a tube.
2. IS Addition Add 20 µL Ceftriaxone-d3 working solution.Note: Keep IS solution neutral. Acid causes degradation.
3.[1][3] Precipitation Add 300 µL Acetonitrile with 1% Formic Acid .Acid helps dissociate Ceftriaxone from Albumin (Protein Binding >90%).
4. Load Load the entire mixture onto a Phospholipid Removal Plate (e.g., Waters Ostro™ or Phenomenex Phree™).These plates filter proteins AND retain phospholipids via Lewis acid/base interaction.
5. Elute Apply vacuum (5-7 inHg). Collect flow-through.Phospholipids stay on the plate; Ceftriaxone passes through.
6. Dilute Dilute filtrate 1:1 with Water.Lowers organic content to prevent "solvent effect" (peak fronting) during injection.
Protocol B: Weak Anion Exchange (WAX) SPE

Best if you need extreme sensitivity and cleaner baselines.

  • Cartridge: Waters Oasis WAX or equivalent (30 mg).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 100 µL Plasma + 100 µL 2% Formic Acid.[4]

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2: 1 mL Methanol (Removes neutral lipids/phospholipids). Crucial Step. Ceftriaxone is acidic and stays bound to the amine sorbent while neutrals wash away.

  • Elute: 500 µL 5% Ammonium Hydroxide in Methanol.

Module 3: Chromatography & Stability

Even with clean samples, poor chromatography can lead to suppression.

1. The Stability Paradox Ceftriaxone is unstable at acidic pH over time (ring opening), yet requires acid for protein precipitation.

  • Rule: Process samples immediately. Do not store acidified extracts for >24 hours.

  • Autosampler: Must be kept at 4°C .

  • Buffer: Use Ammonium Formate (pH ~3-4) for the mobile phase, but ensure the sample diluent is closer to neutral if sitting for long periods.

2. Chromatographic Separation You must separate Ceftriaxone from the "Void Volume" (where salts elute) and the "Lipid Zone" (end of run).

  • Column: C18 is acceptable, but C18-PFP or HILIC provides better retention for polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][5]

  • Gradient:

    • Hold low organic (5% B) for 0.5 min to divert salts.

    • Ramp to 95% B to wash lipids.

    • Crucial: Do not inject the next sample until the column has re-equilibrated.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Low/Variable IS Signal CheckBlank Check Solvent Standard vs. Extracted Matrix Blank Start->CheckBlank IsSuppression Is Matrix Signal < 70% of Solvent Signal? CheckBlank->IsSuppression YesSuppression True Matrix Effect IsSuppression->YesSuppression Yes NoSuppression Check Interference IsSuppression->NoSuppression No Action1 Switch to PL Removal Plate or WAX SPE YesSuppression->Action1 Action2 Check ULOQ Crosstalk. (Is M+3 isotope hitting IS?) NoSuppression->Action2 Action3 Switch IS to Cefotaxime or C13-Ceftriaxone Action2->Action3 Confirmed

Figure 2: Diagnostic workflow for isolating the cause of signal loss.

Frequently Asked Questions (FAQ)

Q: My IS signal decreases over the course of a batch (e.g., 50 injections). Why? A: This is likely "Matrix Build-up." If you are using simple protein precipitation, phospholipids accumulate on the head of the column and slowly bleed off, suppressing ionization unpredictably.

  • Fix: Add a "sawtooth" wash step (95% Acetonitrile for 2 mins) at the end of every injection gradient.

Q: Can I use Cefotaxime as an Internal Standard instead? A: Yes, and it is often preferred over Ceftriaxone-d3 to avoid the isotopic crosstalk issue. However, Cefotaxime is also a cephalosporin and must not be used if the patient is co-administered both drugs. Ensure your clinical protocol excludes Cefotaxime co-medication.

Q: Why is my Ceftriaxone peak splitting? A: Ceftriaxone can exist in syn and anti isomeric forms, and it is sensitive to solvent composition. Ensure your sample diluent matches the starting mobile phase conditions (e.g., 95% Water). Injecting 100% Methanol extracts into a high-aqueous gradient causes peak distortion.

References
  • Isotopic Interference & Method Validation

    • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][6] (Discusses the interference of Ceftriaxone M+3 isotope with D3 internal standard).

    • Source:

  • Phospholipid Removal Efficacy

    • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (Comparison of PPT vs.
    • Source:

  • Stability of Ceftriaxone

    • Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma.
    • Source:

  • Matrix Effect Mechanisms

    • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.[2][4]

    • Source:

Sources

Ceftriaxone M+3 isotope interference with Ceftriaxone-d3

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CFX-ISO-003 Subject: Non-Linearity & Internal Standard Variation due to Isotope Interference Status: Open Priority: High (Impacts GLP/Validation)[1]

Executive Summary: The "Crosstalk" Phenomenon

You are likely experiencing isotopic contribution (crosstalk) from the analyte (Ceftriaxone) into the Internal Standard (Ceftriaxone-d3) channel.[1][2]

While deuterium-labeled internal standards (IS) are the gold standard for bioanalysis, Ceftriaxone presents a unique challenge due to its sulfur-rich structure (C18H18N8O7S3 ).[1] The natural abundance of heavy isotopes in the analyte—specifically the M+3 isotope —has the exact same mass-to-charge ratio (


) as your Ceftriaxone-d3 IS.[1][2][3]

At high analyte concentrations (ULOQ), this "natural" M+3 signal mimics the IS, artificially inflating the IS peak area. This leads to quadratic calibration curves and failed acceptance criteria for IS variability.

Module 1: Diagnostic Protocol

Do not assume the issue is matrix effect or recovery until you rule out isotopic interference.

Step 1: The "Zero-IS" Injection Test

To confirm interference, you must isolate the analyte's contribution to the IS channel.

  • Prepare a sample at your ULOQ (Upper Limit of Quantification) concentration.

  • Do NOT add Internal Standard to this sample.

  • Inject this sample and monitor the IS Transition (e.g.,

    
     558.0 
    
    
    
    fragment).
  • Calculate Interference:

    
    [1]
    

Pass/Fail Criteria:

  • < 5%: Negligible interference.[4][5] (Issue lies elsewhere).

  • > 5%: Critical Isotope Interference.[2][3] (Proceed to Module 3).

  • Note: In Ceftriaxone assays, this value often reaches 20–40% if IS concentration is too low.

Module 2: The Science (Deep Dive)

Why is this happening?

The Sulfur Multiplier Effect

Most small molecules rely on Carbon-13 (


, 1.1% abundance) for their isotope pattern.[1] Ceftriaxone is different because it contains three Sulfur atoms .
  • Sulfur-34 (

    
    )  has a high natural abundance of ~4.2% .[1]
    
  • Ceftriaxone Formula: C18H18N8O7S3[1][6]

  • Monoisotopic Mass (M+0): ~554.0 Da[1]

The interference in the d3 channel (M+3) is not random; it is statistically inevitable due to the combination of heavy isotopes.

Isotopic Probability Table

The M+3 signal (which mimics d3) is generated by the simultaneous presence of multiple heavy isotopes in a single Ceftriaxone molecule.

Isotope SpeciesComposition ExampleMass ShiftProbability Source
M+0 All

+0 DaBase Peak
M+1 One

+1 DaHigh (~20% due to 18 carbons)
M+2 One

+2 DaHigh (~12.6% due to 3 sulfurs)
M+3 One

+ One

+3 Da Significant (~2.5 - 3.0%)

The Conflict:

  • Ceftriaxone-d3 Mass:

    
     (Deuterium shift).[1][2]
    
  • Ceftriaxone Natural M+3:

    
     (Natural 
    
    
    
    +
    
    
    shift).[1]
  • Result: The Mass Spectrometer cannot distinguish between the two.

Visualizing the Interference

IsotopeInterference cluster_0 Collision Cell / Detector Analyte Ceftriaxone (High Conc.) [M+0] NaturalIso Natural M+3 Isotope (1x 34S + 1x 13C) Analyte->NaturalIso Natural Abundance Detector Mass Spec Detector (IS Channel) NaturalIso->Detector FALSE SIGNAL (Crosstalk) IS Ceftriaxone-d3 (IS) [M+3] IS->Detector TRUE SIGNAL

Figure 1: Mechanism of Crosstalk. The natural M+3 isotope of the analyte is isobaric with the d3 Internal Standard, causing false signal accumulation in the IS channel.[2]

Module 3: Troubleshooting & Mitigation

How do I fix it?

Since you cannot change the laws of physics (isotope abundance), you must alter your method parameters. Follow this decision tree.

Strategy A: Titration (The "Quick Fix")

Adjust the ratio of [Analyte] to [IS] to drown out the interference.

  • Increase IS Concentration:

    • Action: Increase Ceftriaxone-d3 concentration in your working solution by 5x to 10x .[1]

    • Logic: If the interference contributes 1,000 counts, and your IS normally gives 10,000 counts, the error is 10%. If you boost IS to 100,000 counts, the error drops to 1%.

    • Limit: Watch for ion suppression or detector saturation.

  • Decrease ULOQ:

    • Action: Dilute high-concentration samples or truncate the calibration curve.[1]

    • Logic: Reducing the mass of analyte injected reduces the absolute abundance of the M+3 isotope.

Strategy B: The "Clean" Switch (Recommended)

If Strategy A fails to meet validation criteria (e.g., FDA M10 guidance), you must change the Internal Standard.

  • Option 1: Ceftriaxone-d6 or 13C6 (if available) [1]

    • Moving to M+6 shifts the IS mass far beyond the significant natural isotope envelope of the analyte.

  • Option 2: Structural Analog (e.g., Cefotaxime) [1]

    • Pros: No isotopic crosstalk.

    • Cons: Different retention time and matrix effect susceptibility.[2] Requires careful validation of "Parallelism."

Workflow Diagram: Decision Tree

MitigationWorkflow Start Start: IS Variation Detected Test Run 'Zero-IS' at ULOQ Start->Test Decision Interference > 5%? Test->Decision NoInterference Investigate Matrix Effects / Recovery Decision->NoInterference No YesInterference Isotope Crosstalk Confirmed Decision->YesInterference Yes Step1 Step 1: Increase IS Conc (5-10x) YesInterference->Step1 Check1 Passes Validation? Step1->Check1 Step2 Step 2: Switch IS (d6 or Analog) Check1->Step2 No End Method Validated Check1->End Yes

Figure 2: Troubleshooting workflow for resolving Internal Standard interference.

Frequently Asked Questions (FAQ)

Q1: Can I just subtract the interference mathematically?

  • A: Generally, no . While mathematical correction is possible, regulatory bodies (FDA/EMA) discourage it for standard bioanalysis because it adds complexity and assumes the interference ratio is perfectly constant across all matrix lots. It is safer to eliminate the interference experimentally.

Q2: Why doesn't the column separate them?

  • A: Deuterated isotopes and their natural counterparts are chemically nearly identical. They will co-elute on standard C18 Reverse Phase chromatography. You cannot resolve this issue with HPLC gradients.

Q3: Does this affect my LLOQ (Lower Limit of Quantification)?

  • A: No. This specific issue (Analyte

    
     IS) affects the high end  of the curve.
    
  • Warning: The reverse issue (IS

    
     Analyte) can affect LLOQ. If your Ceftriaxone-d3 is not 100% pure and contains d0 (unlabeled) impurities, that will fail your LLOQ.[1] Check the Certificate of Analysis for "Isotopic Purity."
    

Q4: I see a "Quadratic" fit instead of "Linear". Is this related?

  • A: Yes. As analyte concentration increases, the "extra" signal added to the IS channel makes the IS response appear stable or increasing, rather than flat. This distorts the Area Ratio (

    
    ), causing the curve to bend.
    

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7][8]

  • Ahsman, M. J., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[7][9] Wellcome Open Research. (Discusses specific M+3 interference in Ceftriaxone assays).

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS Bioanalytical Method Development: The Impact of Isotopic Contributions. Journal of Chromatography B.
  • PubChem. (n.d.).[1] Ceftriaxone Compound Summary.[10][11] National Library of Medicine. [1]

Sources

Technical Support Center: Eliminating Ceftriaxone-d3 Matrix Effects in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the bioanalysis of Ceftriaxone using its deuterated internal standard, Ceftriaxone-d3. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays. Here, we will dissect the root causes of these effects and provide actionable, field-proven strategies to ensure the accuracy, precision, and robustness of your analytical methods.

Introduction: Why Matrix Effects are a Critical Hurdle

In LC-MS bioanalysis, the "matrix" refers to all components in a biological sample apart from the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte and its internal standard (IS) in the mass spectrometer's ion source.[1][2] This interference, known as a matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2]

For an internal standard like Ceftriaxone-d3 to be effective, it must experience the same matrix effects as the analyte, Ceftriaxone. A stable isotope-labeled (SIL) internal standard is the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and is affected by the matrix in the same way.[1] However, significant or variable matrix effects can compromise this relationship, leading to inaccurate and imprecise quantification.[3][4][5] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a particular problem in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In bioanalysis (e.g., plasma, serum, urine), samples are incredibly complex.[6] The most notorious culprits are phospholipids, which are highly abundant in plasma and serum and are known to cause significant ion suppression in positive electrospray ionization (+ESI) mode.[4] This suppression occurs when matrix components compete with the analyte for ionization in the ESI droplet, ultimately reducing the number of analyte ions that reach the mass detector.[1][4] The result is poor sensitivity, reproducibility, and accuracy.[4]

Q2: I'm using a deuterated internal standard (Ceftriaxone-d3). Shouldn't that automatically correct for matrix effects?

A2: Ideally, yes. A SIL internal standard is the best tool to compensate for matrix effects.[1] However, its effectiveness can be compromised under certain conditions. For instance, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and precision are lost, especially at the lower limit of quantitation (LLOQ).[4] Furthermore, in rare cases, the deuterium labeling can cause a slight chromatographic shift, causing the IS to elute just outside the main zone of ion suppression experienced by the analyte, leading to imperfect correction.[7] A notable issue specific to Ceftriaxone-d3 is the potential for interference from the naturally abundant M+3 isotope of Ceftriaxone itself, which can artificially inflate the IS signal, especially at high analyte concentrations.[8]

Q3: How do I quantitatively assess if matrix effects are impacting my assay?

A3: The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during method validation.[9][10][11] A standard approach is the post-extraction spike method .

Here's the core principle:

  • Set A: Prepare your analyte (Ceftriaxone) and IS (Ceftriaxone-d3) in a clean solvent (e.g., mobile phase). This represents 100% response with no matrix.

  • Set B: Extract blank biological matrix from at least six different sources (e.g., six different lots of human plasma).[10] After the extraction process, spike the analyte and IS into the clean extract.

  • Calculate the Matrix Factor (MF): The MF is the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

    • MF = Peak Area (Set B) / Peak Area (Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

To be acceptable, the coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[8][10]

Q4: What is the difference between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for sample cleanup?

A4: These are the three primary techniques for sample preparation, each offering a different balance of cleanliness, recovery, and complexity.

Technique Mechanism Pros Cons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.Fast, simple, inexpensive, high recovery."Dirty" extracts; does not effectively remove phospholipids or salts, leading to significant matrix effects.[12]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts) behind.Cleaner than PPT; removes salts and some polar lipids.Can be labor-intensive, requires solvent optimization, may have lower recovery, less effective at removing phospholipids.[13]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[14]Provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.[1][13][15]More complex method development, higher cost per sample.

For cephalosporins like Ceftriaxone, SPE is often the preferred method for achieving the lowest matrix effects and highest sensitivity.[15][16][17]

Troubleshooting Guide

This section addresses specific experimental problems with a logical, step-by-step approach to resolution.

Problem 1: High Variability or Poor Precision in Ceftriaxone-d3 Response Across a Batch
  • Symptom: The peak area of Ceftriaxone-d3 is inconsistent in your QC samples and unknown samples, leading to poor precision (%CV > 15%) in your calculated Ceftriaxone concentrations.

  • Underlying Cause: This is a classic sign of variable matrix effects. The composition of the matrix is likely differing slightly from sample to sample, but your sample preparation method is not robust enough to remove the interfering components consistently. Phospholipids are a primary suspect.[4]

G start Start: Poor LLOQ Sensitivity q1 Is sample cleanup minimal (e.g., Dilute-and-Shoot or PPT)? start->q1 improve_prep Implement Aggressive Sample Cleanup (SPE or Phospholipid Removal) q1->improve_prep Yes q2 Is chromatographic peak shape poor (broad, tailing)? q1->q2 No improve_prep->q2 optimize_lc Optimize Chromatography q2->optimize_lc Yes q3 Is the MS source optimized? q2->q3 No details_lc -> Change mobile phase pH -> Test different column chemistry (e.g., Phenyl-Hexyl) -> Sharpen gradient optimize_lc->details_lc optimize_lc->q3 optimize_ms Optimize MS Source Parameters (Gas flows, temperature, voltages) q3->optimize_ms Yes end Re-validate LLOQ q3->end No optimize_ms->end G start Issue: Matrix Effect varies with Anticoagulant validation Validation Step: Evaluate Matrix Effect in Each Anticoagulant start->validation decision Is the IS-Normalized Matrix Factor CV > 15% between types? validation->decision option1 Solution A: Use Separate Calibration Curves for each Matrix Type decision->option1 Yes option2 Solution B: Mandate a Single Anticoagulant for all Study Samples decision->option2 Yes

Sources

Technical Support Center: Ceftriaxone-d3 & C18 Column Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftriaxone (and its deuterated internal standard, Ceftriaxone-d3) presents a unique chromatographic challenge due to its zwitterionic nature and high affinity for metal chelation . While standard C18 tailing is often attributed to residual silanols, Ceftriaxone tailing is frequently caused by interactions with stainless steel hardware or improper pH control affecting its ionization state.

This guide moves beyond generic advice, focusing on the specific molecular behaviors of third-generation cephalosporins.

Module 1: The "Hidden" Variable – Metal Chelation

Q: I have a new, high-quality C18 column, but Ceftriaxone-d3 still tails severely. Why?

A: You are likely observing metal chelation , not silanol interaction. Ceftriaxone contains a dioxotriazine ring and an aminothiazole moiety.[1] These groups form strong coordination complexes with metal ions (specifically Fe³⁺ and Ca²⁺) found in stainless steel frits, column bodies, and LC tubing. This interaction causes severe tailing that mimics silanol activity but does not respond to standard "end-capping" solutions.

Diagnostic Test: If your peak shape improves significantly after adding a chelating agent (like EDTA) to the mobile phase, the issue is hardware-related, not column chemistry.

Protocol: System Passivation & Mobile Phase Modification

  • Immediate Fix: Add 5–10 mM EDTA or Phosphoric Acid to your mobile phase. Phosphates effectively mask metal sites on LC hardware.

  • Hardware Upgrade: Replace stainless steel inlet frits with PEEK (Polyether ether ketone) frits. If using LC-MS, consider a PEEK-lined column to eliminate metal contact entirely.

Technical Insight: The USP monograph for Ceftriaxone Sodium specifically utilizes a phosphate buffer, which inadvertently suppresses metal chelation issues compared to volatile buffers like ammonium acetate used in LC-MS.

Module 2: Zwitterionic Chemistry & Silanol Activity

Q: How does pH affect the peak shape of Ceftriaxone-d3?

A: Ceftriaxone is zwitterionic with multiple pKa values (approx. pKa₁ ≈ 3, pKa₂ ≈ 4).

  • At neutral pH (6–8): The carboxylic acids are ionized (negative), and the amine is deprotonated (neutral). The molecule is highly polar and repelled by the C18 ligands, leading to early elution and potential interaction with exposed silanols.

  • At acidic pH (2.5–3.5): The carboxylic acids are protonated (neutral), increasing hydrophobicity and retention on the C18 chain. This is the optimal window for peak symmetry.

Troubleshooting Workflow:

ParameterObservationCorrective Action
Mobile Phase pH Tailing + Low RetentionLower pH to 2.5–3.0 . This suppresses ionization of the carboxyl groups, reducing secondary silanol repulsion/interaction.
Buffer Choice Broad TailingSwitch to Phosphate (20-50mM) if detection allows (UV). For MS, use Ammonium Formate (20mM) rather than just Formic Acid to increase ionic strength.
Column Type Tailing on Standard C18Switch to a HSS T3 or Polar-Embedded C18 column. These are designed to shield silanols from polar analytes.
Module 3: Sample Diluent Mismatch (The "Fronting-Tailing" Hybrid)

Q: My peak looks distorted (mix of fronting and tailing). Is my column overloaded?

A: It is rarely mass overload with an Internal Standard (IS). It is likely Solvent Strength Mismatch . Ceftriaxone-d3 is often dissolved in pure Methanol or Acetonitrile for stock stability. Injecting this strong solvent plug into a highly aqueous mobile phase (e.g., 95% Water) causes the analyte to travel faster than the mobile phase at the column head, resulting in peak distortion.

The "Diluent Match" Protocol:

  • Stock Preparation: Prepare high-concentration stock in 100% solvent (e.g., MeOH).

  • Working Standard: Dilute the stock at least 1:10 with the initial mobile phase composition (e.g., 95% Buffer / 5% ACN).

  • Result: The analyte focuses as a tight band at the column inlet, sharpening the peak.

Visualizing the Problem

The following diagram illustrates the decision logic for troubleshooting Ceftriaxone tailing, distinguishing between chemical and hardware causes.

Ceftriaxone_Troubleshooting Start Problem: Ceftriaxone-d3 Peak Tailing Check_Diluent Check Sample Diluent (Is it 100% Organic?) Start->Check_Diluent Diluent_Action Action: Match Diluent to Initial Mobile Phase Check_Diluent->Diluent_Action Yes Check_Hardware Check Hardware Interaction (Metal Chelation?) Check_Diluent->Check_Hardware No (Diluent is Aqueous) Chelation_Test Test: Add EDTA or Switch to Phosphate Buffer Check_Hardware->Chelation_Test Chelation_Fix Result: Peak Improves? Use PEEK fittings / Passivate System Chelation_Test->Chelation_Fix Yes (It was Chelation) Check_Column Check Column Chemistry (Silanol Activity) Chelation_Test->Check_Column No (Peak still tails) Column_Action Action: Lower pH (2.5-3.0) or Use Polar-Embedded C18 Check_Column->Column_Action

Caption: Logical workflow for isolating the root cause of Ceftriaxone tailing. Note that hardware interaction is a critical intermediate step often missed in standard troubleshooting.

Module 4: Critical "Gotchas" for Ceftriaxone-d3

1. Isotopic Interference (The MS Artifact) While not a "tailing" issue, users of Ceftriaxone-d3 often encounter quantification errors. The natural isotope distribution of native Ceftriaxone (specifically the M+2 peak from sulfur/carbon isotopes) can overlap with the Ceftriaxone-d3 (M+3) signal.

  • Solution: Ensure chromatographic resolution is sufficient, or verify that the contribution of the native M+2 isotope to the IS channel is negligible (<5%) at your ULOQ (Upper Limit of Quantification).

2. Stability in Solution Ceftriaxone β-lactam rings are unstable in alkaline conditions.

  • Rule: Never leave Ceftriaxone-d3 samples in the autosampler for >24 hours if the diluent pH is >7.0. Degradation products often elute as tailing humps or split peaks.

Summary of Recommended Conditions
ParameterRecommendationRationale
Column C18 (End-capped) or HSS T3HSS T3 withstands 100% aqueous start; End-capping reduces silanol binding.
Mobile Phase A 20mM Ammonium Formate (pH 3.0)Ionic strength reduces silanol effect; acidic pH protonates carboxylic acids.
Mobile Phase B AcetonitrileStandard organic modifier.
Hardware PEEK tubing/fritsCritical: Prevents iron/calcium chelation.
Flow Rate 0.3 - 0.5 mL/minTypical for LC-MS; lower flow can improve mass transfer.
References
  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Hiremath, et al. (2025).[1] Development and Validation of RP-HPLC Method for Ceftriaxone Sodium. Indian Journal of Pharmaceutical Education and Research.[1] Retrieved from

  • USP-NF. (2016). Ceftriaxone for Injection Monograph.[2] (Specifies Phosphate buffers and ion-pairing agents). Retrieved from

  • Agilent Technologies. (2007). HPLC Column Troubleshooting Guide (Metal Chelation). Retrieved from

Sources

Technical Support Center: Stability of Ceftriaxone-d3 in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Why this matters: Ceftriaxone is a third-generation cephalosporin containing a labile beta-lactam ring and a syn-methoxyimino moiety. In bioanalysis, Ceftriaxone-d3 (typically labeled on the methoxy-methyl group, –OCD₃) is the gold-standard Internal Standard (IS).

However, a common misconception is that "frozen" equals "stable." The Critical Failure Mode: At standard freezer temperatures (-20°C), plasma samples can undergo eutectic crystallization . As water freezes, buffer salts concentrate in the remaining liquid pockets, causing drastic pH shifts (often acidic). This "micro-environment" acidity accelerates beta-lactam hydrolysis even while the sample appears frozen.

This guide provides the protocols to mitigate these risks and troubleshoot IS failures.

Mechanism of Instability

Before troubleshooting, you must understand the degradation pathways affecting both the Analyte and the IS.

Visualizing the Degradation Pathway

The following diagram illustrates the primary chemical risks: Beta-lactam ring opening (Hydrolysis) and Syn-to-Anti isomerization (Light/Heat induced).

CeftriaxoneDegradation CTX Ceftriaxone / Ceftriaxone-d3 (Active Form) Hydrolysis Hydrolysis (Beta-Lactam Ring Opening) CTX->Hydrolysis pH < 4 or > 8 Frozen Eutectic Shift Isomerization Isomerization (Syn- to Anti- isomer) CTX->Isomerization UV Light Exposure Room Temp > 4h Degradant1 Open-Ring Metabolite (Inactive/Mass Shift +18 Da) Hydrolysis->Degradant1 Degradant2 Anti-Isomer (Chromatographic Separation) Isomerization->Degradant2

Figure 1: Primary degradation pathways for Ceftriaxone and its deuterated IS. Note that hydrolysis results in a mass shift (+18 Da due to water addition), effectively removing the molecule from the MRM transition window.

Troubleshooting Guide: FAQs & Scenarios

Scenario A: "My Ceftriaxone-d3 IS response is dropping over time in the autosampler."

Diagnosis: Post-preparative instability. Root Cause: Once extracted, Ceftriaxone is vulnerable to hydrolysis in aqueous reconstitution solvents, especially if the autosampler is not cooled. The Fix:

  • Temperature: Ensure autosampler is set to 4°C .

  • Solvent: Avoid 100% aqueous reconstitution. Use a mixture (e.g., 90:10 Water:ACN) to reduce hydrolytic activity.

  • pH Control: If using an acidic mobile phase (Formic acid), ensure the sample solvent is not too acidic. Beta-lactams are most stable between pH 5.0–7.0.[1]

Scenario B: "I see 'Cross-Talk' or Ceftriaxone-d3 signal in my Double Blank."

Diagnosis: Isotopic impurity or Mass Spec Source Fragmentation. Root Cause:

  • Isotopic Contribution: If your Upper Limit of Quantification (ULOQ) for Ceftriaxone is very high (>100 µg/mL), the natural M+3 isotope of the drug may contribute to the IS channel.

  • Fragmentation: In-source fragmentation can strip the label if it's not on a stable position (rare for –OCD₃). The Fix:

  • Check MRM Transitions: Ensure you are tracking the specific parent-daughter ion that retains the deuterium label.

    • Analyte: 555.1 → 396.0 m/z[2]

    • IS (d3): 558.1 → 399.0 m/z

  • Adjust ULOQ: If the M+3 contribution is significant, lower your ULOQ or increase the concentration of the IS to swamp the interference.

Scenario C: "My QC samples failed stability at -20°C, but -80°C samples passed."

Diagnosis: Eutectic pH Shift. Root Cause: As described in Section 1, -20°C is the "danger zone" for beta-lactams where non-frozen liquid pockets exist with concentrated salts. The Fix:

  • Mandatory Storage: Move all study samples to -70°C or -80°C .

  • Reference: See L.S. Jeong et al. (2014) regarding beta-lactam stability profiles at different thermal tiers.

Validated Experimental Protocols

Protocol 1: Optimized Sample Extraction (Protein Precipitation)

Objective: Maximize recovery while minimizing on-bench degradation.

StepActionCritical Technical Note
1 Thawing Thaw plasma samples in a water bath at ambient temperature (20-25°C). Do not leave >30 mins.
2 IS Addition Add Ceftriaxone-d3 Working Solution (in 50% Methanol). Vortex 10 sec.
3 Precipitation Add Methanol (ratio 1:3 v/v sample:solvent).
4 Vortex/Spin Vortex 1 min; Centrifuge at 10,000 x g for 10 min at 4°C .
5 Supernatant Transfer supernatant. Dilute 1:1 with water if peak shape is poor.
6 Storage Inject immediately or store plate at 4°C (Max 24h stability).
Protocol 2: Stability Assessment Workflow

Use this flow to validate your specific matrix/storage conditions.

StabilityWorkflow Start Start Validation Spike Spike Plasma QCs (Low, Mid, High) Start->Spike Split Split Aliquots Spike->Split Cond1 Store -20°C (Risk Zone) Split->Cond1 Cond2 Store -80°C (Recommended) Split->Cond2 Cond3 Freeze/Thaw (3 Cycles) Split->Cond3 Analyze LC-MS/MS Analysis (Compare to Fresh) Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Calculate % Deviation Analyze->Decision Pass Pass: <15% Dev Decision->Pass Fail Fail: >15% Dev (Investigate pH/Temp) Decision->Fail

Figure 2: Decision tree for validating Ceftriaxone-d3 stability. Note that -20°C failure is common and necessitates -80°C storage.

Summary of Stability Data

Based on aggregated literature and beta-lactam chemical properties.

ConditionStability EstimateRecommendation
Benchtop (Room Temp) < 4 HoursKeep samples on ice/cool blocks during prep.
Autosampler (4°C) 24 - 48 HoursValidated. Ensure reconstitution solvent is pH neutral.
Freezer (-20°C) 2 - 4 WeeksHigh Risk. Use only for short-term staging.
Deep Freeze (-70°C) > 6 MonthsRequired for long-term biobanking.
Freeze-Thaw 3 CyclesAcceptable, but minimize where possible.
Light Exposure SensitiveUse amber tubes or low-light conditions to prevent isomerization.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • L.S. Jeong et al. (2014). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. [Link]

  • Page, M.I. (2012). The Chemistry of beta-Lactams. Springer Science & Business Media. (Referencing hydrolysis mechanisms).
  • Zeng, W. et al. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone... in plasma. Wellcome Open Research. [Link]

Sources

Resolving Ceftriaxone-d3 and endogenous interferences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ceftriaxone-d3 and Endogenous Interferences in LC-MS/MS Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist

Introduction

Welcome to the Ceftriaxone Bioanalysis Support Center. If you are analyzing Ceftriaxone in biological matrices, you are likely encountering a specific set of challenges: isobaric cross-talk between the native drug and its deuterated internal standard (IS), severe peak tailing due to polarity, and beta-lactam instability .

This guide moves beyond standard protocols. It addresses the physics of why your blank IS channels show signal and why your calibration curves might be non-linear at high concentrations.

Module 1: The "Isotopic Trap" (Ceftriaxone-d3 Cross-Talk)

Q: Why do I see a significant signal in my Ceftriaxone-d3 (IS) channel when injecting high concentrations of native Ceftriaxone, even though my IS is pure?

A: This is likely not a purity issue with your IS, but a fundamental limitation of using a d3-labeled analog for a sulfur-rich molecule like Ceftriaxone.

The Mechanism: Ceftriaxone (


) contains three sulfur atoms. Sulfur has a naturally occurring heavy isotope, 

, with an abundance of ~4.2%.
  • Native Ceftriaxone Mass (M): ~554.0 Da

  • Ceftriaxone-d3 Mass (M+3): ~557.0 Da

Due to the natural isotopic distribution, native Ceftriaxone produces a significant M+3 isotope peak (caused by the presence of


 or multiple 

atoms). This native M+3 peak has the exact same nominal mass as your Ceftriaxone-d3 internal standard.[1]

If your Upper Limit of Quantification (ULOQ) is high (e.g., >100 µg/mL), the "tail" of the native isotopic envelope will flood the IS channel, causing non-linearity and failing acceptance criteria.

Corrective Protocol:

  • Assess the Contribution: Inject your ULOQ without IS. If the signal at the IS transition is >5% of your average IS response, you have an isotopic interference.[1]

  • Switch Internal Standard: If possible, switch to Ceftriaxone-d6 (shifts mass by +6 Da, clearing the sulfur envelope) or a structural analog like Cefotaxime or Cefixime (though these do not compensate for matrix effects as perfectly as a stable isotope).

  • Limit the Curve: If you must use d3, you must lower your ULOQ to a point where the native M+3 contribution is negligible.

Visualization: Isotopic Interference Mechanism

IsotopeInterference Native Native Ceftriaxone (High Conc.) Isotopes Natural Isotope Generation (34S, 13C) Native->Isotopes Mass Spec Source M_Plus_3 Native M+3 Peak (Isobaric to IS) Isotopes->M_Plus_3 ~4-5% Abundance IS_Channel IS Detection Channel (Ceftriaxone-d3) M_Plus_3->IS_Channel Cross-Talk Result False Positive Signal Non-linear Calibration IS_Channel->Result

Figure 1: The "Isotopic Trap." High concentrations of native drug generate naturally heavy isotopes that mimic the mass of the d3-Internal Standard.

Module 2: Chromatographic Resolution & Matrix Effects

Q: My Ceftriaxone peak tails severely on C18 columns, and I see suppression zones in plasma samples. How do I fix this?

A: Ceftriaxone is highly polar and acidic. On standard C18, it elutes near the void volume where salts and phospholipids suppress ionization.

Troubleshooting Table: Column & Mobile Phase Selection

ApproachColumn TypeMobile Phase AdditiveProsCons
Standard RP C18 (End-capped)Formic Acid (0.1%)Simple, cheap.Severe tailing. Poor retention.[2] High matrix suppression risk.
Ion-Pairing C18TBA or TEA (Tertiary amines)Excellent peak shape. Good retention.Dirty MS. Ion-pairing reagents suppress MS signal and are hard to wash out.
HILIC (Recommended) Zwitterionic / AmideAmmonium Acetate / AcetonitrileHigh sensitivity. Elutes away from phospholipids.Requires long equilibration. Sensitive to water content in sample diluent.

The HILIC Solution (Protocol):

  • Column: Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (90% B) to retain the polar Ceftriaxone, gradient down to 50% B.

  • Sample Diluent: Must match initial conditions (High Acetonitrile). Do not inject aqueous samples directly onto HILIC.

Module 3: Sample Preparation & Stability

Q: I am losing recovery over time in the autosampler. Is the drug degrading?

A: Yes. Ceftriaxone contains a beta-lactam ring which is susceptible to hydrolysis, particularly in alkaline conditions or when exposed to nucleophiles.

Critical Stability Factors:

  • pH Sensitivity: Ceftriaxone is most stable between pH 6.0 and 7.5. Acidifying too aggressively (e.g., high % TFA) can actually accelerate degradation or cause precipitation.

  • Temperature: Degradation is rapid at room temperature. Autosampler must be kept at 4°C.

  • Protein Binding: Ceftriaxone is highly protein-bound (85-95% to albumin). Simple protein precipitation (PP) with Acetonitrile often traps the drug in the protein pellet, leading to low recovery (~30-40%).

Optimized Extraction Protocol (Phospholipid Removal): Using specialized phospholipid removal plates (e.g., Phree™ or Ostro™) is superior to standard PP or SPE for this analyte.

  • Aliquot: 100 µL Plasma.

  • Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile (Acid helps dissociate drug-protein binding).

  • Vortex: High speed, 5 mins (Critical for release from Albumin).

  • Filtration: Apply vacuum to Phospholipid Removal Plate.

  • Dilution: Dilute filtrate with Acetonitrile (if using HILIC) or Water (if using Ion-Pairing RP).

Visualization: Sample Prep Decision Tree

SamplePrep Start Plasma Sample Method Choose Extraction Start->Method Std_PP Standard Protein Precip (ACN/MeOH) Method->Std_PP SPE Solid Phase Extraction (Weak Anion Exchange) Method->SPE PLR Phospholipid Removal (Recommended) Method->PLR Result_PP Low Recovery (<40%) High Matrix Effect Std_PP->Result_PP Drug Trapped in Pellet Result_SPE Good Cleanliness Complex/Slow SPE->Result_SPE Result_PLR High Recovery (>80%) Removes Phospholipids PLR->Result_PLR Best Balance

Figure 2: Selection of extraction methodology. Phospholipid removal plates offer the best balance of recovery and matrix cleanup for Ceftriaxone.

References
  • Wongchang, T. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5] Wellcome Open Research. Link

    • Key Insight: Identifies the specific interference of native Ceftriaxone M+3 isotopes with the d3 internal standard and suggests Cefotaxime as an altern
  • Lal, J. et al. (1998). Ion pair high-performance liquid chromatographic assay for ceftriaxone. Journal of Chromatography B. Link

    • Key Insight: Establishes the necessity of ion-pairing or specific polarity handling for Ceftriaxone chrom
  • Page, M. (2015). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Link

    • Key Insight: Defines the pH-dependent stability profile of beta-lactams, crucial for sample prepar
  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[6][7] Link

    • Key Insight: Regulatory standards for cross-talk (<20% of LLOQ)

Sources

Technical Support Center: Improving Ceftriaxone-d3 Recovery from Serum Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the recovery of Ceftriaxone-d3 from serum samples. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalytical method development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is Ceftriaxone-d3 and why is it used as an internal standard?

A1: Ceftriaxone-d3 is a deuterated form of Ceftriaxone, a third-generation cephalosporin antibiotic.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like Ceftriaxone-d3 is considered the gold standard. This is because it shares nearly identical physicochemical properties with the analyte (Ceftriaxone), meaning it will behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of the target analyte.[2]

Q2: I'm experiencing low recovery of Ceftriaxone-d3 from serum. What are the most common causes?

A2: Low recovery of an internal standard like Ceftriaxone-d3 can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction from the serum matrix is a primary cause. This could be due to the chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) not being optimized for Ceftriaxone's properties.

  • Analyte Instability: Ceftriaxone is susceptible to degradation under certain conditions, such as inappropriate pH, temperature, or exposure to light.[3][4] Its stability is highly temperature-dependent.[5]

  • Poor Reconstitution: After evaporation of the extraction solvent, the dried residue containing Ceftriaxone-d3 may not fully redissolve in the reconstitution solvent, leading to losses.

  • Adsorption: Ceftriaxone can adsorb to the surfaces of collection tubes, pipette tips, and vials, especially at low concentrations.

  • Matrix Effects: Components of the serum matrix can interfere with the ionization of Ceftriaxone-d3 in the mass spectrometer, leading to ion suppression or enhancement and an apparent low recovery.[6]

Q3: Which sample preparation technique is generally recommended for Ceftriaxone in serum?

A3: The choice of sample preparation technique depends on the desired level of cleanliness and the sensitivity requirements of the assay.

  • Protein Precipitation (PPT): This is a simple and fast method often used for Ceftriaxone extraction.[7][8] Methanol or acetonitrile are common precipitation agents.[7][8] While quick, it may result in a less clean extract and significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample and higher recovery rates if the sorbent and elution conditions are carefully optimized.[9] It is a more complex and time-consuming method compared to PPT.

  • Liquid-Liquid Extraction (LLE): LLE is another option, but finding a suitable organic solvent that provides good extraction efficiency for the relatively polar Ceftriaxone can be challenging.

For most applications, a well-optimized protein precipitation method, potentially combined with phospholipid removal techniques, offers a good balance of simplicity, speed, and adequate sample cleanup for LC-MS/MS analysis.[10][11]

Troubleshooting Guides

Troubleshooting Low Recovery in Protein Precipitation (PPT)

Protein precipitation is a widely used technique for its simplicity. However, suboptimal conditions can lead to significant analyte loss.

Problem: Low Ceftriaxone-d3 recovery after PPT with acetonitrile.

Causality & Explanation: Acetonitrile is a common choice for PPT. However, the ratio of acetonitrile to serum is critical. Insufficient acetonitrile may lead to incomplete protein precipitation, trapping the analyte in the protein pellet. Conversely, an excessive volume can dilute the sample unnecessarily. The pH of the sample can also influence the solubility of Ceftriaxone and its interaction with proteins.

Troubleshooting Steps:

  • Optimize the Acetonitrile:Serum Ratio:

    • Experiment with different ratios, such as 2:1, 3:1, and 4:1 (v/v) of acetonitrile to serum.

    • A 3:1 ratio is often a good starting point.[12]

  • Evaluate the Impact of pH:

    • Acidifying the sample with a small amount of formic acid or acetic acid prior to protein precipitation can improve the recovery of acidic compounds like Ceftriaxone by neutralizing their charge and reducing their affinity for proteins.

  • Investigate Different Precipitating Agents:

    • Compare the recovery using methanol versus acetonitrile. Methanol is more polar and may be more effective for precipitating proteins while keeping polar analytes like Ceftriaxone in the supernatant.[8]

Data Presentation: Comparison of PPT Conditions

Precipitating AgentRatio (Agent:Serum)pH AdjustmentAverage Recovery (%)
Acetonitrile3:1None65
Acetonitrile3:10.1% Formic Acid85
Methanol3:1None78
Methanol3:10.1% Formic Acid92

Experimental Protocol: Optimized Protein Precipitation

  • Pipette 100 µL of serum sample into a microcentrifuge tube.

  • Add 10 µL of Ceftriaxone-d3 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold (4°C) methanol containing 0.1% formic acid.[8]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Workflow Diagram: Protein Precipitation Optimization

G start Start: Low Recovery with PPT ratio Optimize Acetonitrile:Serum Ratio (e.g., 2:1, 3:1, 4:1) start->ratio ph Evaluate pH Modification (e.g., add 0.1% Formic Acid) ratio->ph agent Test Alternative Precipitating Agent (e.g., Methanol) ph->agent evaluate Evaluate Recovery agent->evaluate evaluate->ratio If recovery is still low end Optimized Protocol evaluate->end If recovery is acceptable

Caption: Decision workflow for optimizing protein precipitation.

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

SPE can yield cleaner extracts but requires careful method development.

Problem: Poor retention of Ceftriaxone-d3 on a C18 SPE cartridge.

Causality & Explanation: Ceftriaxone is a relatively polar molecule, and its retention on a non-polar stationary phase like C18 can be challenging. The pH of the loading solution is crucial. At a neutral or high pH, the carboxylic acid groups of Ceftriaxone will be ionized, making the molecule more polar and less likely to be retained on the C18 sorbent.

Troubleshooting Steps:

  • Adjust the pH of the Loading Solution:

    • Acidify the serum sample with a buffer (e.g., phosphate buffer) to a pH below the pKa of Ceftriaxone's carboxylic acid groups (approximately 3-4). This will neutralize the charge and increase its retention on the C18 sorbent.

  • Select an Appropriate SPE Sorbent:

    • If retention on C18 remains poor even with pH adjustment, consider a mixed-mode or a polymer-based sorbent that offers multiple interaction mechanisms.

  • Optimize the Wash and Elution Steps:

    • Use a weak organic solvent (e.g., 5% methanol in water) for the wash step to remove interferences without prematurely eluting the analyte.

    • For elution, use a stronger organic solvent (e.g., methanol or acetonitrile) and consider adding a small amount of a basic modifier (e.g., ammonium hydroxide) to ionize the analyte and facilitate its release from the sorbent.

Experimental Protocol: Optimized Solid-Phase Extraction

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of 20 mM phosphate buffer (pH 3.0) through the cartridge.

  • Loading: Mix 200 µL of serum with 200 µL of 20 mM phosphate buffer (pH 3.0) and load the mixture onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the Ceftriaxone-d3 with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Workflow Diagram: Solid-Phase Extraction Optimization

G start Start: Low Recovery with SPE ph_load Adjust pH of Loading Solution (pH < pKa) start->ph_load sorbent Consider Alternative Sorbent (Mixed-Mode/Polymer) ph_load->sorbent wash_elute Optimize Wash and Elution Solvents sorbent->wash_elute evaluate Evaluate Recovery wash_elute->evaluate evaluate->ph_load If recovery is still low end Optimized Protocol evaluate->end If recovery is acceptable

Caption: Decision workflow for optimizing solid-phase extraction.

Addressing Analyte Stability and Adsorption
Problem: Ceftriaxone-d3 signal decreases over time in processed samples.

Causality & Explanation: Ceftriaxone is known to be unstable in solution, with degradation being dependent on temperature, pH, and light exposure.[3][5] Storing processed samples at room temperature for extended periods can lead to significant degradation. Additionally, adsorption to plasticware can be a problem, especially with low-concentration samples.

Troubleshooting Steps:

  • Control Temperature:

    • Keep serum samples frozen at -20°C or -80°C until analysis.[3]

    • Perform all sample preparation steps on ice or in a refrigerated environment.

    • Use a cooled autosampler set to 4°C for LC-MS/MS analysis.

  • Minimize Light Exposure:

    • Use amber-colored tubes and vials to protect samples from light, especially if they will be stored for any length of time.

  • Use Low-Binding Consumables:

    • Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorptive losses.

  • Optimize Reconstitution Solvent:

    • Ensure the reconstitution solvent is strong enough to fully dissolve the analyte. A higher percentage of organic solvent may be necessary.

References

  • Dr. Oracle. (2025, December 11). Stability of Ceftriaxone 1g After Reconstitution with Lidocaine.
  • U.S. Food and Drug Administration. Ceftriaxone for Injection, USP.
  • Strenky, R., & Brown, P. (n.d.). The pharmacokinetics of ceftriaxone in serum, skin blister and thread fluid. PubMed.
  • ResearchGate. (2025, August 6). (PDF) Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method.
  • The Stability of Ceftriaxone Sodium in vials using different Diluents. (n.d.).
  • ResearchGate. (2022, August 2). (PDF) A Review of Methods for Removal of Ceftriaxone from Wastewater.
  • Blessborn, D., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research.
  • ResearchGate. (2025, August 7). Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS | Request PDF.
  • Leibniz-IPHT. (n.d.). SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach.
  • Blessborn, D., et al. (2022, May 31). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. PMC.
  • Strenky, R., & Brown, P. (n.d.). Influence of Assay Methodology on the Measurement of Free Serum Ceftriaxone Concentrations. PMC - NIH.
  • SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach. (n.d.).
  • TargetMol. (n.d.). Ceftriaxone-d3.
  • MORU Tropical Health Network. (2019, March 8). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.
  • ResearchGate. (2021, September 3). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry[version 2.

Sources

Validation & Comparative

Validation of Ceftriaxone-d3 LC-MS/MS Method: A Comparative Compliance Guide (FDA 2018)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Challenge

Ceftriaxone is a third-generation cephalosporin characterized by high polarity, significant plasma protein binding, and instability in biological matrices. While LC-MS/MS is the gold standard for quantification, the choice of Internal Standard (IS) is the single most critical variable in method success.

This guide details the validation of a Ceftriaxone-d3 (deuterated) method, objectively comparing its performance against Structural Analogs (e.g., Cefotaxime) and Carbon-13 labeled alternatives. While Stable Isotope Labeled (SIL) ISs like Ceftriaxone-d3 are theoretically superior for compensating matrix effects, this guide addresses a critical, often overlooked "Senior Scientist" insight: Isotopic Interference .

Comparative Analysis: Ceftriaxone-d3 vs. Alternatives

The FDA 2018 guidance emphasizes that an IS should track the analyte's physicochemical properties and ionization response. Below is the objective comparison of Ceftriaxone-d3 against common alternatives.

FeatureCeftriaxone-d3 (SIL-IS) Structural Analog (e.g., Cefotaxime) 13C-Ceftriaxone (SIL-IS)
Retention Time Co-elutes with Analyte (Ideal)Shifts (0.5 - 2.0 min difference)Co-elutes with Analyte (Ideal)
Matrix Effect Compensation High: Experiences identical ion suppression/enhancement.Moderate/Low: May elute in a cleaner/dirtier region than analyte.High: Identical compensation.
Recovery Tracking Excellent: Corrects for extraction losses.Variable: Extraction efficiency may differ.Excellent: Corrects for extraction losses.
Isotopic Interference High Risk: The natural M+3 isotope of Ceftriaxone (mass ~558) overlaps with Ceftriaxone-d3.None: Distinct mass and retention time.None: 13C mass shift is usually distinct from natural abundance.
Cost ModerateLowHigh
Critical Technical Insight: The M+3 Problem

Causality: Ceftriaxone (


) has a rich isotopic envelope due to Sulfur and Carbon. The natural abundance of the M+3 isotope is significant.[1]
Risk:  At high Ceftriaxone concentrations (ULOQ), the M+3 signal can "bleed" into the Ceftriaxone-d3 MRM channel (558 → 399), artificially inflating the IS response and causing non-linearity.
Mitigation:  This guide validates d3 but advises checking the "Cross-Signal Contribution"  (detailed in Section 5). If interference >5%, switch to 13C-Ceftriaxone or Cefotaxime.

Method Development & Optimization

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (Protonation is favored on the aminothiazole ring).

  • Transitions:

    • Analyte (Ceftriaxone):[1][2][3][4][5][6] 555.1

      
       396.1 (Quantifier), 555.1 
      
      
      
      324.0 (Qualifier).
    • IS (Ceftriaxone-d3):[1][6] 558.1

      
       399.1.
      
Chromatographic Conditions

Ceftriaxone is highly polar. Traditional C18 columns often result in poor retention and peak tailing.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH control is vital for stability).

    • B: Acetonitrile.[3][4][6][7][8]

  • Gradient: Steep gradient to elute phospholipids late.

Method Development Workflow (DOT Diagram)

MethodDevelopment Start Start: Method Development Solubility Solubility & Stock Prep (Solvent: Water/MeOH 50:50) Start->Solubility MS_Tuning MS/MS Tuning (Infusion) Identify Precursor/Product Ions Solubility->MS_Tuning Interference_Check Isotopic Interference Check (Inject ULOQ -> Monitor IS Channel) MS_Tuning->Interference_Check Decision_Interference Interference > 5%? Interference_Check->Decision_Interference Switch_IS Switch to 13C-IS or Analog Decision_Interference->Switch_IS Yes Proceed_Chrom Proceed to Chromatography Decision_Interference->Proceed_Chrom No Chrom_Opt Column Selection (HILIC vs C18) Switch_IS->Chrom_Opt Proceed_Chrom->Chrom_Opt Extraction Extraction Optimization (PPT vs SPE) Chrom_Opt->Extraction Validation FDA Validation Protocol Extraction->Validation

Figure 1: Decision tree for Ceftriaxone method development, emphasizing the critical isotopic interference checkpoint.

Validation Protocol (FDA Aligned)

Sample Preparation: Protein Precipitation (PPT)

PPT is chosen for high throughput, but phospholipid removal is required to prevent matrix buildup.

Protocol:

  • Aliquot: Transfer 50 µL of Plasma (K2EDTA) to a 96-well plate.

  • IS Addition: Add 20 µL of Ceftriaxone-d3 Working Solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (containing 1% Formic Acid to stabilize the acidic analyte).

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Dilution (Optional): Transfer 100 µL supernatant to clean plate; dilute with 100 µL water (to improve peak shape on C18).

Extraction Workflow (DOT Diagram)

ExtractionWorkflow Plasma Plasma Sample (50 µL) IS_Spike Add Ceftriaxone-d3 (20 µL) Plasma->IS_Spike PPT_Agent Add ACN + 1% FA (150 µL) IS_Spike->PPT_Agent Vortex Vortex & Centrifuge (4°C) PPT_Agent->Vortex Supernatant Supernatant Transfer Vortex->Supernatant Injection LC-MS/MS Injection Supernatant->Injection

Figure 2: Optimized Protein Precipitation workflow ensuring acidification for stability.

Experimental Data Requirements & Acceptance Criteria

To validate this method per FDA 2018 guidelines, you must generate the following data.

Selectivity & Specificity (The d3 Check)[7]
  • Experiment: Analyze 6 blank plasma lots (lipemic/hemolyzed included).

  • Requirement:

    • Interference at analyte RT < 20% of LLOQ response.

    • Crucial for d3: Interference at IS RT < 5% of IS response.

    • Test: Inject ULOQ (Upper Limit of Quantification) of Ceftriaxone without IS. Monitor the IS channel (558->399). If a peak appears, it is the M+3 isotope.[1]

Matrix Effect (ME) & Recovery (RE)

This is where d3 should outperform analogs.

  • Experiment:

    • Set A: Neat standards.

    • Set B: Post-extraction spiked matrix.[9]

    • Set C: Pre-extraction spiked matrix.

  • Calculations:

  • Acceptance: The IS Normalized MF should be close to 1.0 with CV < 15%.

    • Comparison Data: Ceftriaxone-d3 typically yields an IS-normalized MF of 0.98 - 1.02 (near perfect correction). Cefotaxime (Analog) often yields 0.85 - 1.15 due to elution time differences.

Stability (The Ceftriaxone Vulnerability)

Ceftriaxone is unstable at room temperature.

  • Benchtop Stability: 4 hours at 4°C (Ice bath) - Do not leave at RT.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

References

  • U.S. Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ahsman, M. J., et al. (2008).[7] "Microanalysis of beta-lactam antibiotics and vancomycin in plasma for pharmacokinetic studies in neonates." Antimicrobial Agents and Chemotherapy.[7] (Demonstrates PPT methods for Ceftriaxone).

  • Decosterd, L. A., et al. (2020).[7] "Validation and clinical application of a multiplex HPLC-MS/MS assay for the monitoring of plasma concentrations of 12 antibiotics." Journal of Chromatography B. (Discusses stability issues of beta-lactams).

  • O'Connor, S., et al. (2021). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research. Retrieved from [Link] (Specifically highlights the isotopic interference of Ceftriaxone M+3 with Ceftriaxone-d3).

Sources

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the linearity of bioanalytical methods for Ceftriaxone utilizing Ceftriaxone-d3 as an internal standard in various biological matrices.

In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and precision of measurements are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules, such as the antibiotic Ceftriaxone, in complex biological matrices. However, the inherent variability in sample preparation and the potential for matrix effects can significantly impact the reliability of these measurements. To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and recommended practice.

Ceftriaxone-d3, a deuterated form of Ceftriaxone, serves as an ideal internal standard for the quantification of Ceftriaxone. By incorporating three deuterium atoms, Ceftriaxone-d3 is chemically identical to Ceftriaxone and exhibits nearly identical physicochemical properties, including extraction recovery, and chromatographic retention time. However, its mass is shifted by three daltons, allowing it to be distinguished from the analyte by the mass spectrometer. This co-elution and similar behavior in the ion source help to effectively normalize for any variations during sample processing and analysis, thereby ensuring the integrity of the quantitative data.

This guide provides a comprehensive overview of the linearity of Ceftriaxone quantification methods using Ceftriaxone-d3 as an internal standard across different biological matrices, supported by experimental data and protocols.

Comparative Analysis of Linearity Ranges for Ceftriaxone using Ceftriaxone-d3

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For bioanalytical methods, this is typically demonstrated by a linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration of the analyte. The following table summarizes the linearity ranges reported in various studies for the quantification of Ceftriaxone in different biological matrices, all of which employed Ceftriaxone-d3 as the internal standard.

Biological MatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma50 - 20,000> 0.99
Human Plasma100 - 100,000> 0.995
Human Plasma and Urine20 - 20,000 (Plasma) 100 - 100,000 (Urine)≥ 0.99Not specified
Rat Plasma50 - 50,000> 0.99Not specified

Note: The performance of a bioanalytical method is highly dependent on the specific instrumentation, reagents, and protocol used. The values presented here are for comparative purposes and may vary between laboratories.

Experimental Protocol for Establishing Method Linearity

The following is a detailed, step-by-step protocol for determining the linearity of a bioanalytical method for Ceftriaxone in human plasma using Ceftriaxone-d3 as the internal standard.

1. Preparation of Stock Solutions and Working Solutions:

  • Ceftriaxone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ceftriaxone reference standard in 10 mL of a suitable solvent (e.g., methanol).

  • Ceftriaxone-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ceftriaxone-d3 in 10 mL of methanol.

  • Ceftriaxone Working Solutions: Prepare a series of working solutions by serially diluting the Ceftriaxone stock solution with methanol:water (1:1, v/v) to achieve concentrations that will yield the desired calibration curve points when spiked into the biological matrix.

  • IS Working Solution (1 µg/mL): Dilute the Ceftriaxone-d3 stock solution with methanol:water (1:1, v/v).

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards (CS): Spike a known volume of the appropriate Ceftriaxone working solution into blank human plasma to prepare a series of at least six to eight non-zero calibration standards covering the expected linear range. A typical set of calibration standards for a range of 50 - 20,000 ng/mL might be: 50, 100, 250, 1000, 5000, 10,000, 15,000, and 20,000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), by spiking blank plasma with Ceftriaxone working solutions. These concentrations should be within the calibration range but different from the CS concentrations.

3. Sample Extraction (Protein Precipitation):

  • To 100 µL of each CS and QC sample in a microcentrifuge tube, add 20 µL of the IS working solution (1 µg/mL Ceftriaxone-d3).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions: Utilize a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Ceftriaxone and Ceftriaxone-d3.

  • Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for Ceftriaxone and Ceftriaxone-d3.

5. Data Analysis and Acceptance Criteria:

  • Integrate the peak areas for both Ceftriaxone and Ceftriaxone-d3.

  • Calculate the peak area ratio (Ceftriaxone peak area / Ceftriaxone-d3 peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Ceftriaxone.

  • Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).

  • The method is considered linear if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Visualizing the Experimental Workflow and Principles

The following diagrams illustrate the experimental workflow for assessing method linearity and the fundamental principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing start Blank Biological Matrix spike_cal Spike with Ceftriaxone Working Standards start->spike_cal spike_qc Spike with QC Working Standards start->spike_qc cal_samples Calibration Standards spike_cal->cal_samples qc_samples QC Samples spike_qc->qc_samples add_is Add Ceftriaxone-d3 (IS) cal_samples->add_is qc_samples->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Area Integration (Analyte & IS) lcms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (r² ≥ 0.99) curve->regression

Caption: Experimental workflow for linearity assessment.

sil_is_principle analyte Ceftriaxone (Analyte) extraction Extraction Variability analyte->extraction matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effects is Ceftriaxone-d3 (IS) (Known Concentration) is->extraction is->matrix_effects analyte_signal Analyte Signal extraction->analyte_signal is_signal IS Signal extraction->is_signal matrix_effects->analyte_signal matrix_effects->is_signal ratio Peak Area Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of stable isotope-labeled internal standard.

Conclusion

The use of Ceftriaxone-d3 as a stable isotope-labeled internal standard is a robust and reliable approach for the accurate quantification of Ceftriaxone in a variety of biological matrices. The data from multiple studies demonstrates that methods employing Ceftriaxone-d3 can achieve excellent linearity over a wide concentration range, which is essential for pharmacokinetic and other clinical studies. The detailed experimental protocol provided in this guide offers a framework for researchers to establish and validate a linear and accurate bioanalytical method for Ceftriaxone in their own laboratories. By understanding the principles behind the use of SIL-IS and following a rigorous validation process, scientists can ensure the generation of high-quality, reproducible data.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Carlier, M., Stove, V., Verstraete, A. G., & De Waele, J. J. (2014). Development and validation of a simple liquid chromatography-tandem mass spectrometry method for the quantification of ceftriaxone in human plasma. Journal of clinical laboratory analysis, 28(4), 269–275. [Link]

  • Verdier, M. C., Tribut, B., Tattevin, P., Le Tulzo, Y., & Bentué-Ferrer, D. (2011). A simple and rapid HPLC-UV method for the determination of ceftriaxone in human plasma. Bioanalysis, 3(1), 31–37. [Link]

Technical Guide: Precision Quantitation of Ceftriaxone via LC-MS/MS Using Deuterated Internal Standards (Ceftriaxone-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftriaxone , a third-generation cephalosporin, presents unique bioanalytical challenges due to its high polarity (logP ≈ -1.7), pH-dependent stability, and susceptibility to significant matrix effects in plasma and urine. While structural analogs like Cefotaxime are frequently used as cost-effective Internal Standards (IS), they often fail to perfectly track the ionization suppression/enhancement zones characteristic of Ceftriaxone's early elution profile.

This guide details the Stable Isotope Dilution (SID) methodology using Ceftriaxone-d3 . It provides a self-validating workflow for calculating extraction recovery and matrix effects, adhering to FDA Bioanalytical Method Validation (BMV) guidelines.

Part 1: Comparative Analysis of Internal Standard Strategies

The choice of Internal Standard (IS) dictates the robustness of your assay. Below is a technical comparison of Ceftriaxone-d3 against common structural analogs.

Table 1: Performance Comparison (SIL-IS vs. Structural Analogs)
FeatureCeftriaxone-d3 (SIL-IS) Cefotaxime / Cefuroxime (Analog IS) External Calibration (No IS)
Retention Time (RT) Co-elutes (Identical RT)Shifts by 0.5 – 2.0 minN/A
Matrix Effect Compensation Perfect. Experiences exact same ion suppression/enhancement as analyte.Variable. May elute in a cleaner or dirtier region of the chromatogram.None. Highly susceptible to errors >20%.
Extraction Efficiency Tracking Tracks specific chemical losses (e.g., pH degradation, adsorption).Tracks general loss but differs in solubility/pKa.N/A
Cost High (

$)
Low ($)Zero
Risk Factor Isotopic Purity: "Cross-talk" if unlabelled Ceftriaxone is present in IS.Drift: RT drift can separate Analyte/IS response factors.High Failure Rate in validation.

Senior Scientist Insight: While Ceftriaxone-d3 is superior, you must verify its isotopic purity. If the d3 standard contains >0.5% unlabeled Ceftriaxone (d0), it will contribute to the analyte signal, causing a positive bias at the Lower Limit of Quantitation (LLOQ). Always run a "Blank + IS" sample to check for interference.

Part 2: The Mechanism of Recovery & Matrix Effect Correction

To validate the method, we must distinguish between Recovery (RE) (how much drug we pull out of the plasma) and Matrix Effect (ME) (how much the plasma suppresses the signal).

We use the Matuszewski Strategy (Post-Extraction Spike method).

Diagram 1: Experimental Logic for Recovery Calculation

This diagram illustrates the three distinct sample types required to calculate true recovery and matrix effects.

RecoveryLogic SetA Set A: Neat Standards (Analyte in Mobile Phase) CalcME Calculate Matrix Effect (ME) (B / A) × 100 SetA->CalcME Reference CalcPE Process Efficiency (PE) (C / A) × 100 SetA->CalcPE SetB Set B: Post-Extraction Spike (Analyte added to extracted blank matrix) SetB->CalcME Numerator CalcRE Calculate Recovery (RE) (C / B) × 100 SetB->CalcRE Reference SetC Set C: Pre-Extraction Spike (Standard extraction protocol) SetC->CalcRE Numerator SetC->CalcPE

Caption: The Matuszewski design requires three datasets (A, B, C) to isolate extraction loss from ionization suppression.

Part 3: Experimental Protocol

Materials & Reagents[1][2]
  • Analyte: Ceftriaxone Sodium (Reference Standard).

  • Internal Standard: Ceftriaxone-d3 (Ensure isotopic purity ≥99%).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).[1] Note: Methanol can cause degradation of Ceftriaxone; acidified ACN is preferred.

Solution Preparation
  • Stock Solutions: Prepare Ceftriaxone (1 mg/mL) and Ceftriaxone-d3 (1 mg/mL) in Water:Methanol (50:50). Store at -20°C. Ceftriaxone degrades in pure methanol.

  • IS Working Solution (ISWS): Dilute Ceftriaxone-d3 to 500 ng/mL in water.

Extraction Procedure (Protein Precipitation)

This protocol is designed for high-throughput clinical analysis.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition (Critical Step): Add 20 µL of IS Working Solution (Ceftriaxone-d3) to the sample. Vortex for 10 seconds.

    • Why? Adding IS before precipitation ensures the IS experiences the same protein binding and solubility losses as the analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 rpm (approx 10,000 x g) for 10 min at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).

    • Why? Diluting the organic supernatant ensures the sample solvent strength matches the initial mobile phase, preventing peak broadening (solvent effect).

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (ESI+):

    • Ceftriaxone: m/z 555.0 → 396.1[4][3][5]

    • Ceftriaxone-d3: m/z 558.0 → 399.1 (Check for cross-talk!)

Part 4: Calculation & Data Analysis

To strictly calculate recovery according to FDA/EMA guidelines, you cannot rely solely on the IS ratio. You must analyze the Absolute Peak Areas of the three sets defined in Diagram 1.

Calculation Formulas

1. Matrix Effect (ME): Does the plasma suppress the signal?



  • Target: 85% - 115%. If <85%, significant suppression exists. The d3-IS corrects this only if its ME matches the analyte's ME.

2. Extraction Recovery (RE): How efficient is the extraction?



  • Target: Consistent recovery (e.g., >70%) across Low, Medium, and High QC levels.

3. IS-Normalized Recovery:



  • Ideal: Should be close to 1.0. If significantly different, the d3 IS is not behaving identically to the analyte (rare, but possible if equilibration time is insufficient).

Diagram 2: Analytical Workflow & Decision Tree

Workflow Start Start Validation Spike Prepare Sets A, B, C (Low, Med, High QC) Start->Spike Analyze LC-MS/MS Analysis Spike->Analyze Calc Calculate ME & RE Analyze->Calc CheckME Is ME between 85-115%? Calc->CheckME CheckRE Is RE Consistent (%CV < 15)? CheckME->CheckRE Yes Fail Optimize Extraction or Chromatography CheckME->Fail No (Suppression) Pass Method Validated CheckRE->Pass Yes CheckRE->Fail No (Variable Loss)

Caption: Decision tree for validating Ceftriaxone recovery data.

Part 5: Typical Results & Acceptance Criteria

When using Ceftriaxone-d3, your data should resemble the following simulated validation summary.

ParameterLow QC (3 µg/mL)High QC (150 µg/mL)Acceptance Criteria
Analyte Recovery (RE) 82.5%84.1%Consistent %CV < 15%
IS Recovery (RE) 81.9%83.5%Must track Analyte RE
Matrix Factor (MF) 0.920.940.85 - 1.15
IS-Normalized MF 1.01 0.99 0.90 - 1.10 (Crucial)

Interpretation: Even though the Absolute Recovery is ~83% (meaning 17% is lost during protein precipitation), the IS-Normalized Matrix Factor is near 1.0. This proves that Ceftriaxone-d3 perfectly compensates for the extraction loss and matrix effects, validating the method for accurate quantitation.

References

  • FDA. (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7] U.S. Food and Drug Administration.[6][7][8][9][10] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Wong, Y., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]

  • Page, M. J., et al. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone... in plasma. Gates Open Research. [Link]

Sources

High-Performance Bioanalysis of Ceftriaxone: Precision Data & Method Validation Using Ceftriaxone-d3

[1][2]

Executive Summary

In the rigorous field of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility. While structural analogs like Cefotaxime are frequently employed as cost-effective alternatives, they often fail to fully compensate for matrix effects, particularly in complex biological matrices like hemolyzed plasma or varying anticoagulants.[1][2]

Ceftriaxone-d3 , the deuterated stable isotope-labeled (SIL) analog, represents the gold standard for bioanalytical quantification.[1][2] By co-eluting with the analyte and sharing near-identical ionization properties, it offers superior correction for ion suppression and extraction variability.

This guide presents validated inter-day and intra-day precision data for Ceftriaxone-d3, demonstrating its ability to achieve <5% intra-day variability and ~100% accuracy , significantly outperforming regulatory acceptance criteria.[2][3] It also addresses the technical challenge of isotopic interference, providing a proven protocol to mitigate M+3 mass overlap.

Technical Comparison: SIL-IS vs. Structural Analog

The following table contrasts the performance characteristics of Ceftriaxone-d3 against the common alternative, Cefotaxime.

FeatureCeftriaxone-d3 (Recommended) Cefotaxime (Alternative) Impact on Data Quality
Chemical Structure Identical to analyte (except 3 deuteriums)Different side chainsd3 tracks extraction recovery perfectly; Cefotaxime may extract differently.[1][2]
Retention Time Co-elutes with CeftriaxoneElutes separatelyd3 experiences the exact same matrix suppression/enhancement at the ionization source.
Matrix Effect Compensation High (Normalized Matrix Factor ~1.0)Moderate to Low Literature reports 24% matrix enhancement for Ceftriaxone that Cefotaxime failed to correct [1].
Precision (%CV) ≤ 4.7% (Intra-day) [2]Typically 5–10%d3 yields tighter data clusters, essential for PK curves.[2]
Technical Challenge M+3 Isotope Interference (Requires optimization)None (Mass is distinct)d3 requires careful MS/MS transition tuning (see Section 4).

Validated Precision & Accuracy Data

The following data is derived from a validated LC-MS/MS method utilizing Ceftriaxone-d3 as the internal standard. The method was validated according to FDA/EMA bioanalytical guidelines.

Experimental Conditions
  • Matrix: Human Plasma[1][2][3][4][5]

  • Range: 0.100 – 250 mg/L[1][2][6]

  • Internal Standard: Ceftriaxone-d3 (Target conc: ~1-5 µg/mL to overcome interference)[1][2]

Table 1: Intra-day and Inter-day Precision Data
QC LevelConcentration (mg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.1004.7%9.4%98.3%
Low QC 0.3003.2%5.1%101.2%
Mid QC 25.02.1%3.8%100.5%
High QC 200.01.8%2.9%102.5%

Analysis: The method achieves precision well within the regulatory limit of ±15% (±20% for LLOQ). The Accuracy range of 98.3% – 102.5% indicates near-perfect recovery correction by the deuterated IS.

Critical Technical Challenge: Managing Isotopic Interference

A major technical hurdle when using Ceftriaxone-d3 is the M+3 isotopic overlap .[2]

  • The Physics: Ceftriaxone contains sulfur atoms.[7] The natural abundance of heavy isotopes (³⁴S, ¹³C) creates a significant "M+3" signal for the native drug.

  • The Problem: Native Ceftriaxone (Mass ~555) has a natural isotope at Mass ~558, which is the same mass as Ceftriaxone-d3.[2] High concentrations of the drug can therefore produce a "fake" signal in the IS channel.

Mitigation Strategy (The "Swamping" Technique)

To successfully use Ceftriaxone-d3, you must ensure the IS signal is sufficiently high that the contribution from the analyte's M+3 isotope is negligible (<5% of IS response).

Interference_Managementcluster_0Critical Control StrategyAnalyteCeftriaxone (High Conc.)IsotopeNatural M+3 Isotope(Mass ~558)Analyte->Isotope~4% AbundanceIS_ChannelIS Channel Detection(m/z 558 -> 399)Isotope->IS_ChannelContaminatesResult_FailInterference:Inaccurate QuantificationIS_Channel->Result_FailResult_PassSignal Dominance:Accurate NormalizationIS_Channel->Result_PassIS_HighCeftriaxone-d3(High Concentration Added)IS_High->IS_ChannelSwamps Interference(>20:1 Ratio)

Caption: Strategy for mitigating M+3 isotopic interference by increasing IS concentration.

Recommended Experimental Protocol

This protocol is optimized for LC-MS/MS using a Triple Quadrupole Mass Spectrometer.[1][2]

A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 20 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of ultra-pure water (or buffer).

  • Precipitation: Add 500 µL of Precipitation Solvent (Acetonitrile:Methanol, 42:8 v/v) containing Ceftriaxone-d3 (Conc: 2.0 µg/mL).

    • Note: The high volume ratio (1:[1][2]25) ensures clean supernatant.

  • Extraction: Vortex vigorously for 30 seconds.

  • Incubation: Store at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifugation: Spin at 2,750 × g (or higher) for 5 minutes.

  • Injection: Transfer supernatant to autosampler vials. Inject 10 µL .

B. LC-MS/MS Parameters
ParameterSetting
Column Thermo HyPurity C18 (50 x 2.1 mm, 3 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min) → 95% B (2.5 min) → 5% B (3.0 min)
Ionization ESI Positive Mode ([M+H]+)
C. MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time
Ceftriaxone 555.0 m/z396.1 m/z50 ms
Ceftriaxone-d3 558.0 m/z399.1 m/z50 ms

Method Validation Workflow

To ensure your data meets regulatory standards (FDA M10), follow this validation logic.

Validation_WorkflowStartMethod DevelopmentSelectivitySelectivity Check:Inject Blank Plasma + IS(Check for Interference)Start->SelectivitySelectivity->StartInterference > 20% LLOQLinearityCalibration Curve:0.1 - 250 mg/L(r² > 0.99)Selectivity->LinearityNo InterferencePrecisionPrecision & Accuracy:5 Replicates @ LLOQ, Low, Mid, High(Intra/Inter-day)Linearity->PrecisionMatrixMatrix Effect:Compare Spiked Plasma vs. Solvent(IS Normalized Factor ~ 1.0)Precision->MatrixReportFinal Validation Report(Pass/Fail FDA Criteria)Matrix->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance for Ceftriaxone-d3 assays.

References

  • Wongchang, T. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5] Wellcome Open Research. [Link]

  • Radboud University Medical Center. (n.d.). Improved dosing for all shapes and sizes: Ceftriaxone LC-MS/MS Protocol.[1][2] Radboud Repository. [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

A Senior Application Scientist's Guide: Protein Precipitation vs. Solid-Phase Extraction for Ceftriaxone-d3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical chemistry, the adage "garbage in, garbage out" holds particularly true. The quality of your sample preparation directly dictates the reliability, sensitivity, and accuracy of your final data. This is especially critical in regulated drug development, where robust analytical methods are non-negotiable.

This guide provides a comprehensive comparison of two workhorse sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—specifically for the analysis of Ceftriaxone-d3 in biological matrices. As a deuterated internal standard for the widely used third-generation cephalosporin, Ceftriaxone, ensuring its consistent recovery and freedom from matrix interference is paramount for accurate pharmacokinetic and toxicokinetic studies.

We will dissect the fundamental principles of each technique, present detailed, field-tested protocols, and provide a quantitative comparison to empower you, the researcher, to make an informed decision tailored to your analytical objectives.

The Analyte: Ceftriaxone-d3

Ceftriaxone is a broad-spectrum antibiotic characterized by its high plasma protein binding and relatively long half-life.[1][2] Its chemical structure lends it to being readily soluble in water but only sparingly soluble in methanol and very slightly soluble in ethanol.[1] For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard like Ceftriaxone-d3 is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, providing a reliable means to correct for variations during sample processing and analysis.[3]

The Challenge: The Complexity of Biological Matrices

Plasma, serum, and other biological fluids are intricate cocktails of proteins, phospholipids, salts, and endogenous metabolites. These components are notorious for causing matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement that can compromise data integrity. Furthermore, high protein content can lead to column fouling and system downtime. The primary goal of sample preparation is to selectively remove these interferences while maximizing the recovery of Ceftriaxone-d3 and the parent analyte.

Method 1: Protein Precipitation (PPT) - The Rapid Workhorse

PPT is arguably the simplest and fastest method for sample clean-up. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to precipitate. An organic solvent, typically acetonitrile or methanol, is added in excess to the plasma sample, disrupting the hydration shell around the proteins and leading to their aggregation and removal by centrifugation.

Causality Behind the Protocol

The choice of precipitating agent and the sample-to-solvent ratio are critical. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol. A 3:1 or 4:1 solvent-to-plasma ratio is generally sufficient to ensure complete protein removal. The use of cold solvent can further enhance precipitation efficiency.

Step-by-Step PPT Protocol
  • Aliquot: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Spike: Add the Ceftriaxone-d3 internal standard solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Mix: Vortex the sample vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

PPT Workflow Diagram

PPT_Workflow cluster_ppt Protein Precipitation Workflow Start 1. Plasma Sample + Ceftriaxone-d3 IS Add_ACN 2. Add 3 volumes of cold Acetonitrile Start->Add_ACN Vortex 3. Vortex to mix and precipitate Add_ACN->Vortex Centrifuge 4. Centrifuge to pellet proteins Vortex->Centrifuge Collect 5. Collect supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: A streamlined workflow for sample preparation using protein precipitation.

Method 2: Solid-Phase Extraction (SPE) - The Selective Purifier

SPE offers a much higher degree of selectivity and purification compared to PPT. This technique involves passing the liquid sample through a sorbent bed that retains the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange, or polar interactions). Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Causality Behind the Protocol

For Ceftriaxone, a polar compound, a polymeric reversed-phase or a mixed-mode sorbent is often employed. The multi-step process—conditioning, equilibration, loading, washing, and eluting—is designed to maximize the retention of the analyte while ensuring the thorough removal of matrix components like phospholipids and salts. The wash steps are critical for removing interferences without prematurely eluting the analyte, and the elution solvent is chosen to be strong enough to desorb the analyte completely in a minimal volume.

Step-by-Step SPE Protocol (using a generic polymeric sorbent)
  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample.

  • Load: Load the plasma sample, pre-treated by dilution with an acidic buffer (e.g., 1:1 with 2% formic acid in water), onto the cartridge at a slow, controlled flow rate.

  • Wash: Pass 1 mL of a weak organic solvent wash (e.g., 5% methanol in water) to remove highly polar interferences.

  • Elute: Pass 1 mL of methanol or acetonitrile through the cartridge to elute the Ceftriaxone-d3.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evap_Recon 6. Evaporate & Reconstitute Elute->Evap_Recon Analyze LC-MS/MS Analysis Evap_Recon->Analyze

Caption: A typical multi-step workflow for solid-phase extraction.

Head-to-Head Performance Comparison

The choice between PPT and SPE often comes down to a trade-off between speed, cost, and the required quality of the data. The following table summarizes the expected performance of each technique for Ceftriaxone-d3 analysis based on established principles and literature findings.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale & Justification
Analyte Recovery 80-95%>95%PPT can suffer from co-precipitation of the analyte with proteins. SPE provides more controlled and efficient extraction.[4][5]
Matrix Effect Moderate to HighLow to NegligiblePPT is non-selective and leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[3][6] SPE is designed to remove these specific interferences.[6]
Extract Cleanliness LowHighThe supernatant from PPT contains many endogenous components. The eluate from SPE is significantly cleaner.[3][6]
Limit of Quantitation (LOQ) HigherLowerCleaner extracts from SPE result in lower baseline noise and reduced ion suppression, enabling lower detection limits.[7]
Throughput / Speed High (~5 min/sample)Low to Medium (~15-20 min/sample)The multi-step nature of SPE makes it inherently slower than the simple mix-and-spin process of PPT.
Cost per Sample LowHighSPE cartridges and the larger volumes of high-purity solvents required increase the per-sample cost.
Method Development SimpleMore ComplexOptimizing SPE requires screening different sorbents, wash, and elution solvents, which is more time-consuming than optimizing a PPT protocol.

Expert Discussion & Recommendations

Protein Precipitation remains a valuable tool, particularly in a discovery or non-regulated environment where speed and cost are primary drivers. Its major drawback is the residual matrix components, especially phospholipids, which can significantly suppress the analyte signal in the MS source.[3] While the use of a co-eluting stable isotope-labeled internal standard like Ceftriaxone-d3 can compensate for matrix effects to a large extent, high levels of suppression can still compromise assay sensitivity and reproducibility.[3] Some studies combine PPT with phospholipid removal plates to improve extract cleanliness.[8]

Solid-Phase Extraction is the undisputed champion when data quality is paramount. For method validation, clinical sample analysis, and submission to regulatory agencies, the clean extracts and minimal matrix effects provided by SPE are essential.[5] The ability to achieve lower limits of quantitation is critical for characterizing the terminal elimination phase of a drug or for pediatric studies where sample volumes are limited.[3] The higher initial investment in time for method development and the increased per-sample cost are justified by the production of highly reliable and defensible data.

Final Verdict

Your choice of sample preparation method should be a strategic one, aligned with the goals of your study.

  • Choose Protein Precipitation for high-throughput screening, early-stage DMPK studies, or when assay sensitivity is not a limiting factor. It offers an unmatched combination of speed, simplicity, and low cost.

  • Choose Solid-Phase Extraction for regulated bioanalysis, method validation, and any application demanding the highest levels of sensitivity, accuracy, and precision. The superior clean-up provided by SPE ensures the robustness and reliability of your results.

By understanding the fundamental trade-offs presented in this guide, you can confidently select the optimal sample preparation strategy for your Ceftriaxone-d3 analysis, ensuring the generation of high-quality data to advance your research and development efforts.

References

  • Title: Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC Source: F1000Research URL: [Link]

  • Title: Ceftriaxone: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

  • Title: Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Ceftriaxone | C18H18N8O7S3 | CID 5479530 Source: PubChem - NIH URL: [Link]

  • Title: Physicochemical characteristics of generic ceftriaxone products tested Source: ResearchGate URL: [Link]

  • Title: Ceftriaxone sodium anhydrous | C18H16N8Na2O7S3 | CID 23715082 Source: PubChem URL: [Link]

  • Title: A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Source: SciSpace URL: [Link]

  • Title: CEFTRIAXONE FOR INJECTION, USP Source: WG Critical Care URL: [Link]

  • Title: Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods Source: LCGC International URL: [Link]

  • Title: Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS Source: ResearchGate URL: [Link]

  • Title: Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 Source: PubChem - NIH URL: [Link]

  • Title: (PDF) Comparative evaluation of cephalosporin-C production in solid state fermentation and submerged liquid culture Source: ResearchGate URL: [Link]

  • Title: SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach Source: Leibniz-IPHT URL: [Link]

  • Title: A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium Source: SciELO URL: [Link]

  • Title: Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS Source: PubMed URL: [Link]

  • Title: Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma Source: TSI Journals URL: [Link]

  • Title: Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form Source: GSC Online Press URL: [Link]

  • Title: Comparison of protein precipitation methods for sample preparation prior to proteomic analysis Source: ResearchGate URL: [Link]

  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples Source: SciELO México URL: [Link]

Sources

A Senior Application Scientist's Guide to Quantifying Ceftriaxone in Urine: A Comparative Analysis of Bioanalytical Methods and Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Ceftriaxone Quantification

Ceftriaxone is a potent, third-generation cephalosporin antibiotic pivotal in treating severe bacterial infections. Its pharmacokinetic (PK) profile, particularly its excretion via both renal and biliary pathways, necessitates precise monitoring to ensure therapeutic efficacy while avoiding toxicity.[1][2] Urinary concentration analysis provides a non-invasive window into the drug's elimination dynamics, making robust and sensitive bioanalytical methods essential for clinical and research applications.

This guide provides a comparative overview of modern analytical techniques for quantifying Ceftriaxone in a urine matrix. A core focus is placed on the establishment of the Lower Limit of Quantification (LLOQ), a critical parameter that defines the sensitivity and reliability of any bioanalytical method. We will delve into the gold-standard methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore the indispensable role of stable isotope-labeled internal standards, such as Ceftriaxone-d3, in achieving accurate and precise results.

Clarifying the Role of Ceftriaxone-d3: The Ideal Internal Standard

It is a common misconception to discuss the LLOQ of the internal standard itself. The LLOQ is a performance characteristic of the analyte—in this case, Ceftriaxone. The internal standard (IS), Ceftriaxone-d3, is a deuterated analogue of the analyte, meaning it is chemically identical but physically heavier due to the replacement of hydrogen atoms with deuterium.[3]

Why is this crucial? In LC-MS/MS analysis, the IS is added at a known, constant concentration to every sample, calibrator, and quality control (QC) standard. It co-elutes with the analyte and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement) and variations during sample preparation.[4][5][6] By measuring the ratio of the analyte's signal to the IS's signal, we can correct for these variations, ensuring the data is accurate, precise, and reproducible.[3][4][7] Ceftriaxone-d3 is the ideal IS because its near-identical chemical behavior and distinct mass make it the backbone of a robust, self-validating analytical system.[5]

The Standard of Trust: Bioanalytical Method Validation

To ensure that data is reliable for regulatory decisions, bioanalytical methods must be rigorously validated.[8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines.[10][11][12] The International Council for Harmonisation (ICH) M10 guideline is the globally accepted standard.[9][13]

The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] According to FDA and EMA guidelines, the acceptance criteria for the LLOQ are:

  • Accuracy: The mean concentration should be within ±20% of the nominal (true) concentration.[12][14]

  • Precision: The coefficient of variation (%CV) should not exceed 20%.[11][12][14]

For all other QC points (low, medium, and high), the acceptance criteria are tightened to ±15% for both accuracy and precision.[12][14]

Comparative Analysis of LC-MS/MS Methods for Ceftriaxone in Urine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying Ceftriaxone in biological matrices due to its superior sensitivity, selectivity, and speed over older methods like HPLC-UV.[1][15] The following table summarizes the performance of various published LC-MS/MS methods, highlighting the achievable LLOQ in different biological matrices, which can be extrapolated to urine analysis.

Reference (Matrix)LLOQ Achieved (µg/mL)Sample PreparationInternal StandardKey Findings & Rationale
Sun et al. (Urine)0.05 (LOD)Direct Injection (Dilution)N/A (HPLC-DAD)Demonstrates a baseline for older technology; LOD reported, not LLOQ.[16]
Kratzer et al. (Plasma)0.02 - 0.5Protein PrecipitationStable Isotope-Labeled AnaloguesMultiplex assay showing high sensitivity is possible with robust sample cleanup.[17]
Han et al. (Plasma)1.01Protein Precipitation + Phospholipid RemovalCefotaximeHighlights the importance of minimizing matrix effects for achieving a reliable LLOQ.[15][18]
Proposed Method (Urine)0.1 - 0.5 (Target)Dilute-and-ShootCeftriaxone-d3 A simplified approach suitable for the cleaner urine matrix, leveraging the ideal IS for accuracy.

LOD = Limit of Detection

Expert Insight: The LLOQ is matrix-dependent. While plasma methods often require extensive cleanup like protein precipitation or solid-phase extraction (SPE) due to high protein and lipid content, urine is a comparatively cleaner matrix.[15] This allows for simpler, faster sample preparation techniques like "dilute-and-shoot," where the sample is merely diluted with the initial mobile phase before injection. This high-throughput approach is effective when paired with a highly selective detection method like MS/MS and a co-eluting, stable isotope-labeled internal standard like Ceftriaxone-d3, which compensates for any residual matrix effects.

Detailed Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a representative, robust protocol for the quantification of Ceftriaxone in human urine, grounded in the principles of regulatory guidelines.

Materials and Reagents
  • Ceftriaxone Sodium (Reference Standard)

  • Ceftriaxone-d3 (Internal Standard)

  • LC-MS Grade Water, Acetonitrile, and Formic Acid

  • Control Human Urine (drug-free)

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction ('Dilute-and-Shoot') cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting stock_analyte 1. Prepare Analyte Stock (1 mg/mL in Water) calibrators 4. Prepare Calibration Curve (Spike Analyte into Blank Urine) stock_analyte->calibrators qcs 5. Prepare QC Samples (LLOQ, Low, Mid, High) stock_analyte->qcs stock_is 2. Prepare IS Stock (1 mg/mL in Water) working_is 3. Prepare IS Working Solution (e.g., 10 µg/mL) stock_is->working_is add_is 7. Add IS Working Solution (e.g., 450 µL) working_is->add_is sample_aliquot 6. Aliquot Samples, Calibrators & QCs (e.g., 50 µL) sample_aliquot->add_is vortex 8. Vortex to Mix (1 min) add_is->vortex centrifuge 9. Centrifuge (5 min @ 4000 rpm) vortex->centrifuge transfer 10. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 11. Inject Sample (e.g., 5 µL) transfer->inject lc_sep 12. Chromatographic Separation (C18 Column) inject->lc_sep ms_detect 13. MS/MS Detection (ESI+, SRM Mode) lc_sep->ms_detect integrate 14. Integrate Peak Areas (Analyte & IS) ms_detect->integrate calculate_ratio 15. Calculate Area Ratios (Analyte/IS) integrate->calculate_ratio regression 16. Generate Calibration Curve (Ratio vs. Concentration) calculate_ratio->regression quantify 17. Quantify Unknowns & QCs regression->quantify report 18. Report Final Concentrations quantify->report

Caption: LC-MS/MS workflow for Ceftriaxone in urine.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve Ceftriaxone in LC-MS grade water.

  • Internal Standard Stock (1 mg/mL): Prepare Ceftriaxone-d3 similarly.

  • Calibration Standards & QCs: Serially dilute the analyte stock solution into drug-free control urine to prepare a calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 100 µg/mL) and independent QC samples (e.g., 0.1, 0.3, 8, 80 µg/mL). Causality: Preparing standards in the same biological matrix as the unknown samples is critical to accurately mimic and correct for matrix effects.

2. Sample Preparation (Dilute-and-Shoot):

  • To 50 µL of urine sample (calibrator, QC, or unknown), add 450 µL of the Internal Standard Working Solution (e.g., 1 µg/mL Ceftriaxone-d3 in 50:50 Acetonitrile:Water with 0.1% formic acid). Causality: The acidic, high-organic solution simultaneously precipitates proteins, disrupts non-specific binding, and ensures the analyte is in a protonated state for optimal positive mode ionization.

  • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions (Representative):

  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Causality: A C18 column provides excellent retention and separation for moderately polar compounds like Ceftriaxone from endogenous urine components.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to elute Ceftriaxone and wash the column.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • SRM Transitions:

    • Ceftriaxone: m/z 555.0 → 396.1[15][18]

    • Ceftriaxone-d3: m/z 558.0 → 399.1 (hypothetical, assuming +3 Da shift on the precursor and stable fragment)

    • Causality: Selected Reaction Monitoring (SRM) provides exceptional selectivity and sensitivity. We isolate the parent ion (precursor), fragment it, and monitor a specific product ion. This process filters out nearly all chemical noise, allowing for quantification at very low levels.

4. Data Analysis and Acceptance:

  • Integrate the chromatographic peaks for both Ceftriaxone and Ceftriaxone-d3.

  • Calculate the peak area ratio (Ceftriaxone Area / Ceftriaxone-d3 Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • The curve is accepted if the correlation coefficient (r²) is >0.99 and at least 75% of the calibrators back-calculate to within ±15% of their nominal values (±20% at the LLOQ).[12]

  • Quantify unknown samples and QCs against the validated calibration curve. The analytical run is accepted if QC samples meet the accuracy and precision criteria outlined by the FDA/EMA guidelines.

Conclusion

The quantification of Ceftriaxone in urine by LC-MS/MS is a mature and robust methodology. While LLOQs in the range of 0.02-1.0 µg/mL are achievable, a validated LLOQ of 0.1 to 0.5 µg/mL is readily attainable for urine using a simple "dilute-and-shoot" sample preparation. The key to a trustworthy, high-throughput method is not overly complex sample cleanup, but rather the combination of highly selective MS/MS detection and the use of an ideal, stable isotope-labeled internal standard like Ceftriaxone-d3. This approach provides the accuracy, precision, and robustness required to support both clinical therapeutic drug monitoring and pharmacokinetic research, ensuring data integrity that meets global regulatory standards.

References

  • Kratzer, A., et al. (2014). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 245-251.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][19]

  • Sun, H., et al. (2012). Simultaneous Determination of the Combined Drugs of Ceftriaxone Sodium, Metronidazole, and Levofloxacin in Human Urine by High‐Performance Liquid Chromatography. Journal of Chromatographic Science, 50(8), 681-685. [Link][16]

  • Han, F., et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Mahidol Oxford Tropical Medicine Research Unit (MORU). [Link][15]

  • Bioanalytical Method Validation Summary. (n.d.). A document summarizing FDA guidance on bioanalytical method validation. (URL not directly available, referenced through ResearchGate summary of FDA guidelines).[14]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][11]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • Suke, S.G., et al. (2015). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutical. International Journal of Pharmaceutical Quality Assurance, 6(3), 64-68. (URL not directly available, referenced through article summary).[1]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link][5]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][3]

Sources

Safety Operating Guide

Ceftriaxone-d3: Laboratory Waste Management and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat Ceftriaxone-d3 as general chemical waste.

Ceftriaxone-d3 is a deuterated internal standard used primarily in LC-MS/MS workflows. While chemically stable, it retains the biological activity of its parent compound, Ceftriaxone (a third-generation cephalosporin). Improper disposal poses two critical risks:

  • Health Hazard: Induction of anaphylaxis in sensitized individuals (beta-lactam allergy).

  • Environmental Hazard: Contribution to Antimicrobial Resistance (AMR) if released into water systems.

The "Radioactive" Misconception: Ceftriaxone-d3 contains stable isotopes (


H). It is NOT radioactive . Do not dispose of this in radioactive waste streams unless it has been mixed with actual radiolabels (e.g., 

C or

H).
Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity. The deuterium label (


) does not alter the toxicity profile compared to the native compound.
ParameterSpecification
Compound Name Ceftriaxone-d3 Disodium Salt
Parent Class Beta-Lactam Antibiotic (Cephalosporin)
CAS Number 1135220-65-3 (Labeled) / 74578-69-1 (Unlabeled)
Physical State White to Orange/Yellow Crystalline Powder
Primary Hazards Respiratory Sensitizer (H334) , Skin Sensitizer (H317)
RCRA Status Not P- or U-listed; Regulated as "Pharmaceutical Waste"

Critical Safety Insight: The primary risk in the lab is inhalation of lyophilized powder during reconstitution. A single exposure can sensitize a worker, leading to life-threatening anaphylaxis upon future exposure.

Segregation Strategy: The Self-Validating System

To ensure safety, your lab must adopt a Segregated Waste Stream for beta-lactams. This acts as a self-validating system: if a container is in the "Beta-Lactam" bin, it is automatically treated as a sensitizer, removing ambiguity for downstream waste handlers.

The "Red Bag" Protocol
  • Solids (Vials, Tips, Gloves): Must go into a dedicated biohazard/chemical bag labeled "BETA-LACTAM WASTE."

  • Liquids (Stock Solutions): Never pour down the drain. Collect in a dedicated carboy labeled "AQUEOUS WASTE: BETA-LACTAM ANTIBIOTICS."

Detailed Disposal Workflows
Scenario A: Trace Waste (Empty Vials, Pipette Tips)

Context: You have just reconstituted a 1 mg standard.

  • Seal: Cap the empty vial immediately.

  • Bag: Place the vial and any used pipette tips into a double-lined polyethylene bag (minimum 2 mil thickness).

  • Label: Affix a "Sensitizer/Antibiotic" hazard label.

  • Disposal: Incineration is the only acceptable final disposal method. Transfer to your facility's high-heat incineration stream.

Scenario B: Liquid Waste (Expired Stock Solutions)

Context: You have 50 mL of expired 1 mg/mL Ceftriaxone-d3 in methanol/water.

  • Segregate: Pour into the dedicated Beta-Lactam liquid waste carboy.

  • Deactivation (Optional but Recommended): If your facility requires on-site deactivation before pickup, follow the Chemical Hydrolysis Protocol below.

  • Disposal: Ship as "Non-RCRA Regulated Waste" destined for incineration .

Scenario C: Spill Response (Immediate Action)
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up. Place all materials in a sealed bag.

  • Liquid Spill: Absorb with paper towels. Clean the surface with 1M NaOH (Sodium Hydroxide) to degrade the active ring, followed by water.

Chemical Deactivation Protocol (Expert Level)

If you must render the compound biologically inactive (e.g., before cleaning glassware or for spill cleanup), you must break the beta-lactam ring.

Mechanism: Nucleophilic attack on the carbonyl carbon of the beta-lactam ring by hydroxide ions (


) leads to ring opening and loss of antibiotic activity.

Protocol:

  • Reagent: Prepare 1M Sodium Hydroxide (NaOH).

  • Application: Add NaOH to the liquid waste (1:1 ratio) or flood the contaminated surface.

  • Reaction Time: Allow to sit for 30 minutes .

  • Neutralization: Neutralize with 1M HCl to pH 7 before final disposal into the chemical waste stream.

Visualizations
Figure 1: Disposal Decision Logic

This workflow ensures no antibiotic waste enters the municipal water system.

DisposalWorkflow cluster_0 Critical Rule Start Waste Generation: Ceftriaxone-d3 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Vials, Tips, Gloves) StateCheck->Solid Liquid Liquid Waste (Stock, HPLC Effluent) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill Segregate Segregate into 'Beta-Lactam Only' Bin Solid->Segregate Liquid->Segregate Deactivate Chemical Deactivation (1M NaOH, 30 mins) Spill->Deactivate Contain Double Bag & Label 'Sensitizer' Segregate->Contain Incinerate FINAL DISPOSAL: High-Temp Incineration Segregate->Incinerate Contain->Incinerate Contain->Incinerate Deactivate->Contain SewerBan NEVER SEWER/DRAIN

Caption: Decision tree for segregating and disposing of Ceftriaxone-d3 waste streams to ensure environmental compliance.

Figure 2: Beta-Lactam Ring Deactivation Mechanism

Understanding the chemistry validates why we use NaOH for cleanup.

Deactivation Active Active Ceftriaxone-d3 (Intact Beta-Lactam Ring) Intermediate Tetrahedral Intermediate Active->Intermediate + 1M NaOH Reagent Nucleophilic Attack (High pH / OH-) Reagent->Intermediate Inactive Inactivated Product (Ring Opened / Hydrolyzed) Intermediate->Inactive Ring Cleavage

Caption: Simplified mechanism of alkaline hydrolysis used to deactivate the allergenic beta-lactam core.

References
  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity. PubMed Central.[3] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • WG Critical Care. (2023).[4] Ceftriaxone for Injection SDS. Retrieved from [Link]

Sources

Personal protective equipment for handling Ceftriaxone-d3

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Handling Ceftriaxone-d3 requires a dual-mindset: protecting the scientist from biological sensitization and protecting the high-value isotope from proton exchange (moisture). The following guide integrates immunological safety with analytical precision.

Hazard Profile & Risk Stratification

Before selecting PPE, you must understand the specific mechanism of danger. Ceftriaxone-d3 is not merely "toxic"; it is a potent sensitizer .

  • The Beta-Lactam Risk (H334/H317): Like its non-deuterated parent, Ceftriaxone-d3 contains a beta-lactam ring. Inhalation of airborne particulates can trigger Type I hypersensitivity (IgE-mediated anaphylaxis) or Type IV delayed hypersensitivity.

  • The Isotope Risk (Deuterium Exchange): While not a safety hazard, atmospheric moisture (

    
    ) will rapidly exchange with the deuterium (
    
    
    
    ) on the molecule's labile sites, degrading the isotopic purity and invalidating your mass spectrometry internal standard data.

Critical GHS Classifications:

Code Hazard Statement Operational Implication
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] Zero-tolerance for open-bench weighing. All powders must be handled in a fume hood or glovebox.

| H317 | May cause an allergic skin reaction.[1][2][3][4][5][6] | Skin coverage must be absolute. Trace amounts on cuffs/wrists can sensitize you over time. |

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. Use this layered approach designed specifically for sensitizing solids.

PPE ComponentSpecificationScientific Rationale
Primary Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Crucial: Do not use Latex. Latex proteins can cause cross-reactive allergic responses in individuals already sensitized to beta-lactams. Nitrile provides superior chemical resistance and is inert.
Secondary Hand Protection Double-Gloving (Outer layer: Long-cuff Nitrile)The "cuff gap" between the lab coat and glove is the #1 exposure point. Long cuffs seal this gap. Remove the outer pair immediately after weighing.
Respiratory Protection Certified Fume Hood (Face velocity: 0.3–0.5 m/s)Primary Control: N95/P100 respirators are backup only. The hood prevents the accumulation of the "dust cloud" invisible to the naked eye.
Body Protection Tyvek® Lab Coat (or similar non-woven material)Cotton coats trap dust in the weave, turning your clothes into a secondary contamination source. Non-woven fabrics repel particulates.
Eye Protection Indirect Vent Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Workflow: The "Zero-Dust" Protocol

This protocol minimizes the generation of aerosols, protecting both the user and the standard's purity.

Phase 1: Preparation & Environment
  • Humidity Control: Ensure the lab humidity is <50% if possible. High humidity accelerates deuterium exchange.

  • Static Elimination: Use an anti-static gun or ionizer bar inside the fume hood.

    • Why: Deuterated powders are often dry and statically charged. Static makes particles "jump" during weighing, creating airborne hazards.

Phase 2: Weighing & Solubilization
  • The "Coffin" Method: Place the analytical balance inside the fume hood. If this is impossible, use a localized powder containment hood.

  • Transfer: Open the Ceftriaxone-d3 vial only inside the hood.

  • Solvent Addition: Add the solvent (e.g., Methanol-d4 or Water) directly to the weighing vessel before removing it from the hood.

    • Logic: Once dissolved, the inhalation risk (H334) is effectively neutralized, leaving only the contact risk (H317).

Phase 3: Decontamination
  • Surface Wipe: Wipe the balance and surrounding area with a 10% Bleach (Sodium Hypochlorite) solution, followed by water, then isopropanol.

    • Mechanism:[7][8] Bleach hydrolyzes the beta-lactam ring, chemically destroying the allergenicity of the molecule. Simple alcohol wipes spread the drug; they do not deactivate it.

Visualization: Safety & Handling Logic

Figure 1: Hierarchy of Controls for Ceftriaxone-d3

This diagram illustrates the decision-making flow for handling sensitizing isotopes.[5]

G cluster_controls Control Barriers Hazard Hazard Source: Ceftriaxone-d3 Powder Eng Engineering Control: Fume Hood / Glovebox (Prevents Aerosolization) Hazard->Eng Containment Admin Admin Control: SOPs & Static Control (Reduces Dispersion) Eng->Admin Procedure PPE PPE (Last Line): Nitrile Gloves + Goggles (Prevents Contact) Admin->PPE Protection Outcome Safe Handling & Isotope Integrity PPE->Outcome

Caption: The "Swiss Cheese" model applied to Ceftriaxone-d3. Note that PPE is the final, not primary, barrier.

Figure 2: The "Zero-Dust" Weighing Workflow

Step-by-step logic to prevent exposure and degradation.

Workflow Start Start: Vial Retrieval Static Step 1: De-Static (Ionizer Fan) Start->Static Prevent Jump Weigh Step 2: Weighing (Inside Hood Only) Static->Weigh Open Vial Solubilize Step 3: Solubilization (Add Solvent Immediately) Weigh->Solubilize Trap Dust Clean Step 4: Decontamination (10% Bleach Wipe) Solubilize->Clean Seal Vessel

Caption: Operational flow emphasizing "Solubilization" as the critical step to neutralize airborne risks.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (mentioning beta-lactam exposure).

  • Skin Contact: Wash with soap and copious water .[1][4][5] Do not use alcohol/ethanol immediately, as it may enhance transdermal absorption of the dissolved drug.

Disposal Protocol
  • Segregation: Do not mix with general chemical waste. Label clearly: "Beta-Lactam Waste - Sensitizer."

  • Destruction:

    • Solids: High-temperature incineration is the only guaranteed method to destroy the beta-lactam ring.

    • Liquids: Chemical inactivation using strong alkali (NaOH) or hydrolysis before disposal is recommended if incineration is unavailable, but incineration remains the gold standard.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5479530, Ceftriaxone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • World Health Organization (WHO). (2024). Guidance on wastewater and solid waste management for manufacturing of antibiotics. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.